(3,5-Difluoropyridin-2-YL)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNXXKCNVYDIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3,5-Difluoropyridin-2-YL)methanol CAS number and properties
An In-Depth Technical Guide to (3,5-Difluoropyridin-2-YL)methanol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core properties, synthesis, applications, and essential safety protocols, moving beyond simple data recitation to explain the scientific rationale behind its utility and handling.
Introduction: The Strategic Importance of Fluorinated Pyridines
This compound is a key heterocyclic intermediate whose value lies in the strategic placement of fluorine atoms on the pyridine ring. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The hydroxymethyl group at the 2-position provides a versatile handle for subsequent chemical modifications, making this compound a valuable starting point for the synthesis of complex, high-value molecules.
Core Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1065267-14-2 | [1][2] |
| Molecular Formula | C₆H₅F₂NO | [1][2] |
| Molecular Weight | 145.11 g/mol | [1][2] |
| Synonyms | 3,5-Difluoropyridine-2-methanol | [2] |
| Predicted Boiling Point | 176.5 ± 35.0 °C | [1] |
| Predicted Density | 1.383 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 12.34 ± 0.10 | [1] |
| Predicted LogP | 0.8521 | [1][2] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. This approach is favored for its high efficiency and the commercial availability of the necessary precursors.
Protocol: Reduction of 3,5-Difluoropicolinaldehyde
This protocol describes a standard laboratory-scale synthesis via the reduction of 3,5-difluoropicolinaldehyde using sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols without affecting the aromatic difluoropyridine ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoropicolinaldehyde in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and prevent potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition maintains temperature control and ensures a smooth reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for approximately 45-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any remaining NaBH₄.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The utility of this compound as a building block is significant, particularly in the synthesis of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The fluorinated pyridine core is a privileged scaffold in modern drug discovery. It is used in the synthesis of kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds in the ATP-binding pocket, and the fluorine atoms can enhance binding affinity and metabolic stability.[3]
-
Pain and Inflammation Research: (Pyridin-2-yl)methanol derivatives have been systematically investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making antagonists developed from this scaffold promising candidates for new analgesics and dermatological treatments.[4]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs of this compound are relevant in agrochemical research. The fluorinated pyridine ring can be incorporated into novel herbicides and pesticides to improve their efficacy and environmental persistence.[3]
Safety, Handling, and Storage
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
The compound is classified with the following hazard statements:
The corresponding GHS pictogram is GHS07 (Exclamation Mark).[2][5]
Self-Validating Handling Protocol
This protocol is designed to ensure user safety by directly addressing the identified hazards.
-
Engineering Controls (Addressing H335): Always handle this compound inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of vapors or dust, mitigating the risk of respiratory irritation.
-
Personal Protective Equipment (PPE) (Addressing H315 & H319):
-
Wear nitrile gloves to prevent skin contact and subsequent irritation.
-
Wear a laboratory coat to protect clothing and underlying skin.
-
Wear chemical safety goggles or a face shield to protect against splashes that could cause serious eye irritation.
-
-
Safe Handling Practices (Addressing H302):
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. This prevents accidental ingestion.
-
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials like strong oxidizing agents and acids.[1][6]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to institutional guidelines.
Caption: Standard laboratory safety workflow for handling hazardous chemicals.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structural Analysis and Elucidation of (3,5-Difluoropyridin-2-YL)methanol
Foreword: The Significance of Fluorinated Pyridines in Modern Drug Discovery
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorinated pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. (3,5-Difluoropyridin-2-YL)methanol is a key building block in the synthesis of these complex molecules, making its unambiguous structural characterization a critical step in the drug development pipeline.[1] This guide provides a comprehensive overview of the analytical techniques and methodologies required for the complete structural elucidation of this important synthetic intermediate.
Compound Profile: this compound
A thorough understanding of a molecule's basic properties is the foundation of its analysis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₅F₂NO | [2][3] |
| Molecular Weight | 145.11 g/mol | [3] |
| CAS Number | 1065267-14-2 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 176.5 ± 35.0 °C | [2] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [2] |
The Analytical Workflow: A Multi-Technique Approach to Structural Confirmation
The definitive structural elucidation of a novel or synthesized compound is never reliant on a single analytical technique. Instead, a confluence of data from multiple orthogonal methods provides the necessary evidence for unambiguous confirmation. The workflow for analyzing this compound is a prime example of this synergistic approach.
Figure 1: A typical workflow for the structural elucidation of a small organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the connectivity and environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H6 |
| ~7.4 | ddd | 1H | H4 |
| ~4.8 | s | 2H | CH₂ |
| ~4.5 (broad) | s | 1H | OH |
Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~160 (dd) | C3 |
| ~157 (dd) | C5 |
| ~145 (d) | C6 |
| ~138 (d) | C2 |
| ~120 (t) | C4 |
| ~60 | CH₂ |
Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire a ¹⁹F NMR spectrum.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution measurements.
Expected Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₆H₅F₂NO [M+H]⁺: 146.0412
-
Expected Found: 146.0412 ± 0.0005
The observation of the protonated molecular ion within a narrow mass error range provides strong evidence for the compound's elemental formula.
Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
Data Acquisition:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimize the signal for the target compound.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If fragmentation information is desired for further structural confirmation, perform tandem mass spectrometry (MS/MS) experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1300-1100 | C-F stretch |
| ~1050 | C-O stretch (primary alcohol) |
Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.
Experimental Protocol for FT-IR Spectroscopy
Instrumentation: A Fourier-transform infrared spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Single-Crystal X-Ray Diffraction: The Definitive Solid-State Structure
For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. While not always necessary for routine confirmation, it is the gold standard for unambiguous structural determination.
Experimental Protocol for X-Ray Crystallography
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and molecular geometry.
Data Integration and Structural Elucidation: Assembling the Puzzle
The final step in the process is to integrate the data from all the analytical techniques to build a cohesive and self-validating picture of the molecule's structure.
Figure 2: The process of integrating data from multiple analytical techniques for structural confirmation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the application of a suite of modern analytical techniques. By following the protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and other vital chemical building blocks, ensuring the integrity and quality of their synthetic endeavors.
References
A Deep Dive into the Spectroscopic Characterization of (3,5-Difluoropyridin-2-YL)methanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Difluoropyridin-2-YL)methanol is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic properties imparted by the fluorine substituents on the pyridine ring. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.
Molecular Structure and Key Spectroscopic Correlations
The structure of this compound, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key atoms for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 8.2 - 8.4 | Doublet of doublets (dd) | ~2.5 (⁴JHF), ~2.0 (⁴JHH) |
| H-4 | 7.4 - 7.6 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | ~8.5 (³JHF), ~2.0 (⁴JHH) |
| -CH₂- | 4.7 - 4.9 | Singlet (s) or Triplet (t) if coupled to OH | |
| -OH | Variable (typically 2.0 - 5.0) | Broad singlet (s) |
Interpretation:
-
The aromatic protons, H-4 and H-6, are deshielded due to the electronegativity of the nitrogen and fluorine atoms in the pyridine ring.
-
The H-6 proton is expected to appear at a lower field than H-4 due to its proximity to the electronegative nitrogen atom.
-
The splitting patterns of the aromatic protons are influenced by both proton-proton and proton-fluorine couplings.
-
The methylene protons (-CH₂-) adjacent to the aromatic ring will appear as a singlet, as there are no adjacent protons to couple with.
-
The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms leads to characteristic C-F couplings.
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C-3, C-5 | 155 - 160 | Doublet (d) | ¹JCF ≈ 230-260 |
| C-2 | 145 - 150 | Triplet (t) or Doublet of doublets (dd) | ²JCF ≈ 20-30 |
| C-6 | 135 - 140 | Doublet (d) | ³JCF ≈ 5-10 |
| C-4 | 115 - 120 | Triplet (t) or Doublet of doublets (dd) | ²JCF ≈ 20-30, ⁴JCF ≈ 2-5 |
| -CH₂- | 60 - 65 | Singlet (s) |
Interpretation:
-
The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond C-F coupling constants (¹JCF) and will be significantly deshielded.
-
The other carbons in the pyridine ring will show smaller, through-bond C-F couplings (²JCF, ³JCF, ⁴JCF).
-
The methylene carbon (-CH₂-) will appear as a singlet in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are in different chemical environments and are expected to show distinct signals.
| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-3 | -120 to -130 | Doublet of doublets (dd) | ³JFF ≈ 20-30, ³JHF ≈ 8-10 |
| F-5 | -135 to -145 | Doublet of doublets (dd) | ³JFF ≈ 20-30, ⁴JHF ≈ 2-5 |
Interpretation:
-
The chemical shifts of the fluorine atoms are sensitive to their position on the pyridine ring and the nature of the substituents.
-
The fluorine atoms will couple to each other (³JFF) and to the aromatic protons (³JHF and ⁴JHF), resulting in complex splitting patterns.
Experimental Protocol for NMR Data Acquisition
Synthesis of (3,5-Difluoropyridin-2-YL)methanol: An In-depth Technical Guide
Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of contemporary medicinal chemistry. Fluorinated pyridine derivatives, in particular, are privileged structures found in a multitude of approved pharmaceuticals and clinical candidates. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and modulation of pKa—make these motifs highly sought after by researchers in drug development.[1] (3,5-Difluoropyridin-2-yl)methanol is a key building block in this class, offering a versatile handle for the elaboration of more complex molecular architectures. Its synthesis, therefore, is of critical importance for the advancement of numerous drug discovery programs.
This guide provides a comprehensive overview of the viable synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations for each route. The content is tailored for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this valuable intermediate.
Strategic Analysis of Synthetic Pathways
Two principal retrosynthetic disconnections for this compound lead to two robust and scalable synthetic pathways. Both routes converge on the key intermediate, 3,5-difluoropyridine-2-carboxylic acid , or its derivatives.
Pathway A initiates from the commercially available and cost-effective 2,3,5-trichloropyridine . This pathway involves a sequence of nucleophilic aromatic substitutions (SNAr) to introduce the fluorine atoms, followed by the formation and subsequent hydrolysis of a nitrile to yield the carboxylic acid. The acid is then esterified and reduced to the target alcohol.
Pathway B offers a potentially more convergent approach, relying on the functionalization of a pre-formed 3,5-difluoropyridine ring, for instance, through directed ortho-lithiation followed by carboxylation.
This guide will primarily focus on the detailed execution of Pathway A, as it represents a well-documented and scalable route from readily available starting materials. A conceptual overview of Pathway B will also be presented as a viable alternative.
Figure 1: Overview of the primary synthetic pathways to this compound.
Pathway A: Step-by-Step Synthesis from 2,3,5-Trichloropyridine
This pathway is a robust and well-established route, leveraging halogen exchange (Halex) reactions and standard functional group transformations.
Step 1: Synthesis of 3,5-Difluoropyridine-2-carbonitrile from 2,3,5-Trichloropyridine
This transformation is a cornerstone of the synthesis, involving a two-step fluorination process interspersed with a cyanation reaction. The electron-deficient nature of the pyridine ring, further activated by the chloro-substituents, facilitates nucleophilic aromatic substitution.[2]
Figure 2: Workflow for the synthesis of 3,5-Difluoropyridine-2-carbonitrile.
Experimental Protocol:
-
Materials: 2,3,5-Trichloropyridine, Potassium Fluoride (spray-dried), Tetraphenylphosphonium bromide (or other phase-transfer catalyst), N-Methyl-2-pyrrolidone (NMP) or Sulfolane, Copper(I) cyanide.
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen), add 2,3,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (2.4 eq), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 eq) in a high-boiling polar aprotic solvent like NMP or sulfolane.
-
Heat the mixture to 180-190 °C for 5-10 hours. The initial fluorination preferentially occurs at the more activated 2-position.[3]
-
Cool the reaction mixture and introduce a cyanating agent, such as copper(I) cyanide.
-
Reheat the mixture to continue the reaction, facilitating the displacement of the newly introduced fluorine at the 2-position with a nitrile group.
-
Upon completion of the cyanation, add an additional portion of potassium fluoride.
-
Increase the temperature to 200-210 °C and maintain for 10-15 hours to effect the final two fluorination steps at positions 3 and 5.[3]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the product can be isolated by distillation under reduced pressure or by aqueous workup followed by extraction and purification via column chromatography.
-
Mechanistic Insight: The SNAr Reaction
The fluorination steps proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of the fluoride ion on the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity is then restored by the expulsion of the chloride leaving group. The rate-determining step is typically the formation of the Meisenheimer complex.[6] Fluoride is an effective nucleophile in this context, especially in polar aprotic solvents where it is poorly solvated.
Step 2: Hydrolysis of 3,5-Difluoropyridine-2-carbonitrile to 3,5-Difluoropyridine-2-carboxylic acid
The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods proceed via an amide intermediate.[7][8]
Experimental Protocol (Acid-Catalyzed):
-
Materials: 3,5-Difluoropyridine-2-carbonitrile, Concentrated Sulfuric Acid, Water.
-
Procedure:
-
To a solution of 3,5-difluoropyridine-2-carbonitrile (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 70-75% H₂SO₄).[9]
-
Heat the reaction mixture to reflux (typically 160-170 °C) for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The product, 3,5-difluoropyridine-2-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Mechanistic Insight: Nitrile Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][10] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate. The amide is then further hydrolyzed under the harsh acidic conditions to the carboxylic acid and an ammonium salt, which drives the reaction to completion.[1]
Step 3: Esterification of 3,5-Difluoropyridine-2-carboxylic acid
To facilitate a mild reduction, the carboxylic acid is typically converted to its corresponding methyl or ethyl ester. Fischer esterification is a classic and effective method for this transformation.[11][12]
Experimental Protocol (Fischer Esterification):
-
Materials: 3,5-Difluoropyridine-2-carboxylic acid, Methanol or Ethanol (anhydrous), Concentrated Sulfuric Acid.
-
Procedure:
-
Suspend 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol or ethanol, which also serves as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester, which can be used in the next step without further purification if of sufficient purity.
-
Step 4: Reduction of the Ester to this compound
The final step is the reduction of the ester to the primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, offering a safer alternative to more reactive hydrides like lithium aluminum hydride.[13][14]
Experimental Protocol:
-
Materials: Methyl or Ethyl 3,5-difluoropyridine-2-carboxylate, Sodium Borohydride, Methanol or Ethanol, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and methanol.[15]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure solid or oil.
-
Mechanistic Insight: Ester Reduction with Sodium Borohydride
The reduction of an ester with sodium borohydride involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.[16] This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of hydride to form an alkoxide. An aqueous or acidic workup then protonates the alkoxide to yield the final primary alcohol.[17]
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2,3,5-Trichloropyridine | KF, Phase-Transfer Catalyst, CuCN | 3,5-Difluoropyridine-2-carbonitrile | 40-50% |
| 2 | 3,5-Difluoropyridine-2-carbonitrile | H₂SO₄, H₂O | 3,5-Difluoropyridine-2-carboxylic acid | 85-95% |
| 3 | 3,5-Difluoropyridine-2-carboxylic acid | CH₃OH or C₂H₅OH, H₂SO₄ (cat.) | Methyl/Ethyl 3,5-difluoropyridine-2-carboxylate | >90% |
| 4 | Methyl/Ethyl 3,5-difluoropyridine-2-carboxylate | NaBH₄ | This compound | 70-85% |
Table 1: Summary of reactions and typical yields for Pathway A.
Pathway B: Conceptual Overview of the Directed Lithiation Approach
An alternative strategy involves the direct functionalization of 3,5-difluoropyridine. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. The nitrogen atom in the pyridine ring can direct lithiation to the C2 position.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. ias.ac.in [ias.ac.in]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Navigating the Chemistry of a Key Building Block: A Technical Guide to the Stability, Storage, and Handling of (3,5-Difluoropyridin-2-YL)methanol
For Immediate Release
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the prudent management of (3,5-Difluoropyridin-2-YL)methanol (CAS No. 1065267-14-2). As a critical fluorinated pyridine building block in modern medicinal chemistry, a comprehensive understanding of its stability, storage, and handling is paramount to ensure experimental integrity, safety, and the synthesis of high-quality derivatives.[1][2]
The incorporation of fluorine into pyridine-based scaffolds is a widely utilized strategy to enhance pharmacological properties such as metabolic stability, potency, and selectivity.[1][2] this compound serves as a valuable synthon in the construction of complex molecules, making the information within this guide essential for its effective application.
Physicochemical Properties and Inherent Stability
This compound is a solid at room temperature with a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[3][4] The presence of the difluorinated pyridine ring and the primary alcohol functionality dictates its chemical behavior and stability profile.
| Property | Value | Source |
| CAS Number | 1065267-14-2 | [3][4] |
| Molecular Formula | C₆H₅F₂NO | [3][4] |
| Molecular Weight | 145.11 | [3][4] |
| Boiling Point (Predicted) | 176.5 ± 35.0 °C | [3] |
| pKa (Predicted) | 12.34 ± 0.10 | [3] |
| Storage Temperature | Room Temperature | [3][4] |
The fluorinated pyridine core generally imparts a high degree of chemical stability.[1][5] However, the benzylic alcohol moiety is susceptible to certain degradation pathways, primarily oxidation.
Caption: Core chemical features influencing the stability of this compound.
Potential Degradation Pathways
The primary route of degradation for this compound is the oxidation of the benzylic alcohol. This can occur through exposure to atmospheric oxygen, especially in the presence of light, heat, or metal catalysts. The degradation can proceed in a stepwise manner to yield the corresponding aldehyde and carboxylic acid.
Caption: Primary oxidative degradation pathway of this compound.
This oxidative degradation is a known metabolic pathway for benzylic alcohols in biological systems and can be mimicked by chemical conditions.[6][7][8][9] The formation of these impurities can have significant consequences in drug development, potentially altering biological activity and safety profiles.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[10] The compound should be stored in its original packaging, which is typically designed to protect it from light and moisture. For a structurally similar compound, 3,5-Difluoropyridin-2-ylamine, storage at 4°C, protected from light, and under nitrogen is recommended, suggesting that taking extra precautions for light protection and inert atmosphere is a sound strategy.[11]
-
Moisture: The directive to keep the container sealed in a dry place suggests that the compound may be hygroscopic.[3]
Handling Procedures
This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE) and handling techniques are mandatory.
Experimental Protocol for Safe Handling:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
Wear chemically resistant gloves (e.g., nitrile).
-
-
Dispensing:
-
When transferring the solid, avoid generating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Spill and Waste Disposal:
-
In case of a spill, contain the material and clean the area with appropriate equipment.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Caption: Recommended workflow for the safe handling of this compound.
Incompatible Materials
-
Strong Oxidizing Agents: These can accelerate the degradation of the benzylic alcohol functionality.
-
Strong Acids: While the pyridine ring is weakly basic, strong acids could protonate the nitrogen, potentially altering its reactivity and stability. Studies on 4-fluoropyridine have shown it can undergo acid-catalyzed transformation.[12]
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary liability is the potential for oxidation of the benzylic alcohol group. By adhering to the guidelines outlined in this document—storing the compound in a dry, inert environment at room temperature and utilizing appropriate safety precautions during handling—researchers can ensure the material's integrity for its use in synthesizing advanced chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. ovid.com [ovid.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemscene.com [chemscene.com]
- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Whitepaper: The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Guide to Unlocking Biological Potential
Abstract
The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, prized for its versatile chemical properties and biological activity.[1] Parallelly, the strategic introduction of fluorine has become a transformative tool in molecular design, capable of profoundly modulating a compound's physicochemical and pharmacokinetic profile.[2] This technical guide delves into the potent synergy achieved by combining these two elements, exploring the biological significance of fluorinated pyridines. We will dissect the fundamental principles governing how fluorine substitution alters the electronic landscape, metabolic fate, and target interactions of the pyridine core. This guide moves beyond theoretical discussion to provide field-proven insights, including detailed experimental protocols and data interpretation frameworks, to empower researchers in drug discovery and crop science to harness the full potential of this privileged structural motif.
Foundational Principles: The Unique Interplay of Fluorine and the Pyridine Ring
The decision to introduce a fluorine atom into a pyridine-containing lead compound is a strategic choice rooted in the unique and predictable effects of fluorine's properties.
The Electronic Impact of Fluorination
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When appended to a pyridine ring, this effect significantly lowers the electron density of the aromatic system.[3] This perturbation has a critical and direct consequence on the basicity of the pyridine nitrogen.
The pKa of the parent pyridine is approximately 5.2. The introduction of a single fluorine atom can lower this value by 2 to 5 units, depending on its position. This is because the electron-withdrawing fluorine atom destabilizes the positive charge on the protonated pyridinium ion, making it a stronger acid (and thus, the parent fluorinated pyridine a weaker base).
This modulation of pKa is a critical tool for drug developers. A lower pKa can prevent unwanted protonation of the pyridine nitrogen at physiological pH (~7.4), which can reduce off-target interactions with biological polyanions (like DNA/RNA) and improve a molecule's ability to permeate cell membranes.[4]
Caption: Impact of fluorine position on pyridine pKa.
Enhancing Metabolic Stability
One of the most valuable applications of fluorination is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid metabolism, often by cytochrome P450 (CYP) enzymes, which hydroxylate susceptible C-H bonds. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of over 100 kcal/mol.[5]
Replacing a metabolically labile hydrogen with fluorine effectively "shields" that position from oxidative metabolism.[6][7] This can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more consistent pharmacokinetic profile.[8] For example, the introduction of fluorine at the 5-position of the pyridine ring in Vericiguat, a soluble guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[4][8]
Fluorinated Pyridines in Drug Discovery: A Workflow
The integration of fluorinated pyridines into a drug discovery pipeline follows a logical progression from lead optimization to candidate selection. This workflow is designed to leverage the benefits of fluorination to overcome common developmental hurdles.
Caption: Drug discovery workflow for fluorinated pyridines.
Impact on Biological Activity and Target Engagement
Beyond improving drug-like properties, fluorination can directly enhance a molecule's interaction with its biological target.
-
Binding Affinity and Selectivity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein binding pocket).[9] This can lock the molecule into a more favorable binding conformation, increasing both potency and selectivity.
-
Lipophilicity Modulation: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aromatic ring often increases lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can sometimes decrease it compared to a non-fluorinated alkyl equivalent, due to the strong electron-withdrawing nature of the fluorine atoms.[8] This allows for fine-tuning of a compound's solubility and permeability.[2][8]
Data Presentation: Comparative Analysis of Pyridine Analogs
The following table illustrates the typical effects of fluorination on a hypothetical pyridine-based kinase inhibitor.
| Compound | Structure | pKa | Metabolic Half-Life (t½, mins) | Kinase IC₅₀ (nM) |
| Parent (1) | Pyridine-R | 5.1 | 15 | 50 |
| Fluoro-Analog (2) | 3-Fluoro-Pyridine-R | 3.0 | 95 | 25 |
| CF₃-Analog (3) | 3-CF₃-Pyridine-R | 2.1 | 150 | 15 |
Data are representative and for illustrative purposes. The trend shows that fluorination decreases basicity (lower pKa), significantly enhances metabolic stability, and can improve target potency.
Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of a fluorinated pyridine derivative.
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine, a common and reliable method. The reaction of fluoropyridines is often faster than that of chloropyridines in SNAr reactions.[10]
Objective: To replace a chlorine atom with fluorine on a pyridine ring using an anhydrous fluoride salt.
Materials:
-
2-chloro-5-nitropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Methodology:
-
Reaction Setup: In a dry 100 mL round-bottom flask, add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and spray-dried potassium fluoride (1.16 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMSO to the flask.
-
Reaction: Heat the mixture to 150°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-fluoro-5-nitropyridine as a crystalline solid. Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated pyridine compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, BTK)
-
Peptide substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
Fluorinated pyridine test compound, dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Dilution: Prepare a serial dilution of the fluorinated pyridine test compound in DMSO, typically starting from 10 mM. Then, perform a secondary dilution into the assay buffer.
-
Reaction Setup: To the wells of a 384-well plate, add:
-
2.5 µL of test compound dilution (or DMSO for control).
-
5.0 µL of a solution containing the kinase and peptide substrate in assay buffer.
-
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near its Km for the enzyme).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence on a plate reader. Convert the signal to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Applications in Agrochemicals
The same principles that drive the use of fluorinated pyridines in medicine are also leveraged in the development of modern agrochemicals.[11] Fluorine substitution can enhance the potency of herbicides, fungicides, and insecticides.[12] For instance, the trifluoromethylpyridine moiety is a key component in several commercial pesticides, where it contributes to metabolic stability in the target pest and the environment, as well as potent biological activity.[13][14]
Conclusion
Fluorinated pyridines represent a privileged class of molecules whose biological significance is firmly established in both medicine and agriculture. The strategic incorporation of fluorine is not a matter of trial and error but a rational design strategy based on well-understood principles of physical organic chemistry. By modulating pKa, blocking metabolic soft spots, and enhancing target-specific interactions, fluorination provides researchers with a powerful lever to optimize molecular properties. The continued development of novel synthetic methods for late-stage fluorination will only expand the accessibility and application of these vital scaffolds, paving the way for the next generation of highly effective and safe therapeutic agents and crop protection solutions.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 16. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]
Methodological & Application
The Strategic Incorporation of (3,5-Difluoropyridin-2-YL)methanol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of a Privileged Fluorinated Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity—offer a powerful toolkit for optimizing drug candidates.[3][4] Within the diverse array of fluorinated heterocycles, pyridines functionalized with fluorine have garnered significant attention. The (3,5-Difluoropyridin-2-YL)methanol moiety, in particular, has emerged as a critical building block, most notably in the synthesis of targeted therapies for cancer. Its utility is exemplified in the structure of Ribociclib (Kisqali®), a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[3][4][5]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation into advanced intermediates, and present a case study on its role in the development of Ribociclib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile fluorinated building block.
The Physicochemical Impact of the 3,5-Difluoropyridinyl Moiety
The introduction of two fluorine atoms onto the pyridine ring at the 3- and 5-positions profoundly influences the electronic and steric properties of the molecule. This strategic difluorination pattern is not arbitrary; it is a deliberate design choice to fine-tune the molecule's characteristics for optimal therapeutic effect.
Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the drug's ionization state at physiological pH.
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7][8] By introducing fluorine at the 3- and 5-positions, medicinal chemists can effectively "shield" the pyridine ring from oxidative metabolism, a common liability for many drug candidates. This enhanced metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profile.[6][7] In the case of Ribociclib, which is primarily cleared via hepatic metabolism, this stability is a key attribute.[6][7]
Increased Binding Affinity and Lipophilicity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target protein's binding pocket. These interactions can lead to a significant increase in binding affinity and potency. While the effect of fluorine on lipophilicity can be complex, in many cases, it can enhance a molecule's ability to cross cell membranes and reach its intracellular target.
| Property | Effect of 3,5-Difluorination | Implication in Drug Design |
| Basicity (pKa) | Decreased | Improved oral bioavailability, reduced off-target effects |
| Metabolic Stability | Increased | Longer in vivo half-life, improved pharmacokinetic profile |
| Binding Affinity | Potentially Increased | Enhanced potency and selectivity |
| Lipophilicity | Modulated | Improved membrane permeability |
Synthetic Pathways and Protocols
This compound serves as a versatile starting material for introducing the 3,5-difluoropyridinylmethyl ether moiety into target molecules. This is typically achieved through a Williamson ether synthesis or a Mitsunobu reaction, following activation of the primary alcohol.
Diagram 1: General Synthetic Utility
Caption: Synthetic routes from this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from a commercially available starting material, methyl 3,5-difluoropyridine-2-carboxylate.
Reaction Scheme:
Materials and Reagents:
-
Methyl 3,5-difluoropyridine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 100 mL four-necked flask equipped with a mechanical stirrer, add 9.15 mL of methanol, 1.83 g of methyl 3,5-difluoropyridine-2-carboxylate, and 2.22 g of anhydrous calcium chloride powder.
-
Cool the mixture to 0 ± 5 °C using an ice bath.
-
Slowly add 3.79 g of sodium borohydride in portions, maintaining the temperature at 0 ± 5 °C.
-
After the addition is complete, stir the mixture for 1 hour at 0 ± 5 °C.
-
Remove the ice bath and heat the mixture to 65 ± 5 °C and reflux for 2 hours.
-
Cool the reaction mixture to 15 ± 5 °C and quench by the slow addition of 18 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow liquid.
Expected Yield: Approximately 78%.
Protocol 2: Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine
Activation of the primary alcohol to a more reactive leaving group, such as a chloride, is a common subsequent step.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or an alternative chlorinating agent like triphosgene.[9]
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (Conceptual, based on similar transformations[9]):
-
Dissolve this compound in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-10 °C.
-
Slowly add a solution of triphosgene in toluene dropwise.
-
After the addition, allow the reaction to stir at room temperature for 3 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully quench any remaining triphosgene with a small amount of methanol.
-
Remove acidic gases under reduced pressure.
-
The resulting solution containing 2-(chloromethyl)-3,5-difluoropyridine can be used directly in the next step or purified by standard methods.
Case Study: The Role of this compound in the Synthesis of Ribociclib
Ribociclib (LEE011) is a potent and selective inhibitor of CDK4/6, which are key regulators of the cell cycle.[10][11][12] Dysregulation of the CDK4/6 pathway is a frequent event in hormone receptor-positive (HR+) breast cancer.[13][14][15] The synthesis of Ribociclib prominently features the (3,5-difluoropyridin-2-yl)methoxy moiety, which is crucial for its biological activity and pharmacokinetic properties.
Diagram 2: Retrosynthesis of a Key Ribociclib Intermediate
Caption: Retrosynthetic analysis of a key Ribociclib precursor.
Protocol 3: Synthesis of 5-Chloro-6-((3,5-difluoropyridin-2-yl)methoxy)pyrimidin-4-amine (A Key Ribociclib Intermediate)
This protocol outlines the coupling of this compound with 5,6-dichloropyrimidin-4-amine via a Williamson ether synthesis.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
5,6-Dichloropyrimidin-4-amine
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure (Conceptual, based on Williamson Ether Synthesis principles[16]):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DMF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of 5,6-dichloropyrimidin-4-amine in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
This key intermediate is then further elaborated to produce the final Ribociclib molecule.
Conclusion and Future Perspectives
This compound has proven to be a valuable and strategic building block in medicinal chemistry, enabling the synthesis of complex and highly functionalized drug candidates. Its role in the structure of the approved CDK4/6 inhibitor Ribociclib underscores its importance in modern oncology drug discovery. The strategic placement of the difluoropyridinyl moiety confers significant advantages in terms of metabolic stability and potential for enhanced target engagement. The synthetic protocols outlined herein provide a foundation for researchers to utilize this building block in their own drug discovery programs. As the demand for highly optimized and targeted therapies continues to grow, the application of such precisely engineered fluorinated intermediates is expected to become even more widespread.
References
- 1. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribociclib Succinate | C27H36N8O5 | CID 57334219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Ribociclib in Subjects With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribociclib Drug‐Drug Interactions: Clinical Evaluations and Physiologically‐Based Pharmacokinetic Modeling to Guide Dru… [ouci.dntb.gov.ua]
- 9. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 10. Ribociclib | CDK4 Subfamily (CDK4 & CDK6) | Tocris Bioscience [tocris.com]
- 11. Ribociclib (LEE011), CDK Inhibitor - CD BioSciences [celluars.com]
- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacological CDK4/6 inhibition promotes vulnerability to lysosomotropic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (3,5-Difluoropyridin-2-YL)methanol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3,5-difluoropyridin-2-yl)methanol as a pivotal building block in the synthesis of novel kinase inhibitors. We delve into the rationale behind its selection, focusing on the advantageous physicochemical properties imparted by the difluoropyridine moiety. Detailed, field-proven protocols for key synthetic transformations, including ether formation via the Mitsunobu reaction, are presented. A representative step-by-step synthesis of a hypothetical kinase inhibitor is detailed to provide a practical workflow, from reaction setup to final product characterization. This guide is designed to bridge theory and practice, enabling the efficient development of next-generation targeted therapeutics.
Introduction: The Strategic Advantage of Fluorinated Pyridines in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important drug target families in the 21st century.[2][3] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and inflammation by targeting the ATP-binding site of these enzymes.[4]
A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates to enhance their pharmacological profiles.[1][5] The 3,5-difluoropyridine scaffold, in particular, has emerged as a privileged structure in kinase inhibitor design.[5][6] The two fluorine atoms exert a powerful influence on the molecule's electronic properties, leading to:
-
Enhanced Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing the drug's half-life.[5]
-
Modulated Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can prevent off-target interactions and improve cell permeability.
-
Improved Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket, thereby increasing potency and selectivity.[5][6]
This compound (CAS: 1065267-14-2) is a highly versatile starting material that capitalizes on these benefits.[7][8] Its primary alcohol functional group serves as a convenient and reactive handle for incorporating the desirable difluoropyridine headgroup into a diverse range of kinase inhibitor scaffolds.
The Building Block: Properties and Strategic Value
This compound is the cornerstone of the synthetic strategies discussed herein. Its utility stems from the combination of the pharmacologically active difluoropyridine ring and the synthetically versatile hydroxymethyl group.
| Property | Value | Source |
| CAS Number | 1065267-14-2 | [7][8] |
| Molecular Formula | C₆H₅F₂NO | [7][8] |
| Molecular Weight | 145.11 g/mol | [7][8] |
| Boiling Point | 176.5±35.0 °C (Predicted) | [7] |
| Storage | Room Temperature, Sealed in Dry Conditions | [7][8] |
The primary alcohol at the C2 position is the key point of attachment for building out the kinase inhibitor structure, typically forming an ether linkage with a core scaffold.
Caption: Structure and strategic features of the core building block.
Core Synthetic Strategy: Ether Linkage Formation via the Mitsunobu Reaction
One of the most efficient and reliable methods for forming the critical C-O ether bond between this compound and a phenolic core is the Mitsunobu reaction.[9][10] This reaction is prized in complex molecule synthesis for its exceptionally mild conditions and broad substrate scope, avoiding the need for harsh bases or the pre-activation of the alcohol into a leaving group.[11]
Causality Behind the Choice: The Mitsunobu reaction is a redox condensation process that activates the alcohol in situ. It proceeds via an alkoxyphosphonium salt intermediate, which is then readily displaced by a suitable nucleophile (the phenol). This approach is often superior to a two-step Williamson ether synthesis (activation then substitution) as it is a one-pot procedure that typically results in cleaner reactions and higher yields, especially with sensitive substrates.[12]
Caption: Simplified catalytic cycle of the Mitsunobu reaction.
Representative Protocol: Synthesis of a DFP-Kinase Inhibitor Core
This section provides a self-validating, step-by-step protocol for the synthesis of a hypothetical but representative kinase inhibitor core, (3,5-difluoropyridin-2-yl)methoxy)-4-iodobenzene (DFP-KI-Core) , using the Mitsunobu reaction. This intermediate is an ideal precursor for further elaboration via cross-coupling reactions.
Overall Synthetic Workflow
Caption: Experimental workflow for the synthesis of DFP-KI-Core.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 1065267-14-2 | 145.11 | 1.00 g | 6.89 |
| 4-Iodophenol | 540-38-5 | 220.01 | 1.66 g | 7.58 (1.1 eq) |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 2.71 g | 10.34 (1.5 eq) |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 2.04 mL | 10.34 (1.5 eq) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 40 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~200 mL | - |
| Hexanes | 110-54-3 | - | ~800 mL | - |
| Saturated aq. NaCl (Brine) | - | - | 50 mL | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.89 mmol), 4-iodophenol (1.66 g, 7.58 mmol), and triphenylphosphine (2.71 g, 10.34 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 5 minutes.
-
Dissolution: Add anhydrous tetrahydrofuran (40 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously at 0 °C, add diisopropyl azodicarboxylate (DIAD) (2.04 mL, 10.34 mmol) dropwise over a period of 15 minutes using a syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring (QC Checkpoint): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The disappearance of the starting alcohol (visualized by UV and/or permanganate stain) indicates reaction completion.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the resulting residue in Ethyl Acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaCl (brine) (1 x 50 mL) to remove water-soluble impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis. The product is typically a white solid.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, DFP-KI-Core.
-
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, 1H), 7.65 (d, 2H), 7.20 (m, 1H), 6.80 (d, 2H), 5.45 (s, 2H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -95.5 (s), -125.0 (s) |
| HRMS (ESI+) | Calculated for C₁₂H₉F₂INO [M+H]⁺: 347.9691, Found: 347.9695 |
Advanced Applications: Downstream Scaffold Elaboration
The synthesized DFP-KI-Core is not an endpoint but a versatile intermediate. The iodide handle is perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities to target the specific adenosine-binding region of a kinase.
Caption: Potential downstream modifications of DFP-KI-Core.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of medicinal chemistry for forming C-N bonds.[13][14][15] Reacting DFP-KI-Core with various primary or secondary amines can install key hydrogen-bond donors and acceptors necessary for hinge-binding in many kinases.
-
Suzuki-Miyaura Coupling: Coupling DFP-KI-Core with a wide array of aryl or heteroaryl boronic acids can extend the molecule into other pockets of the ATP-binding site, enabling the fine-tuning of selectivity and potency.[16]
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its inherent physicochemical advantages, conferred by the difluorinated pyridine ring, translate directly to improved pharmacological properties in final drug candidates. The protocols outlined in this guide, particularly the robust and mild Mitsunobu reaction, provide a reliable and efficient pathway for incorporating this key moiety. The resulting intermediates are readily amenable to further diversification through powerful cross-coupling chemistries, making this an exceptionally versatile approach for academic and industrial researchers aiming to accelerate the discovery of novel targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. lookchem.com [lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. mdpi.com [mdpi.com]
- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (3,5-Difluoropyridin-2-YL)methanol in Central Nervous System (CNS) Drug Discovery
Introduction: The Fluorinated Pyridine Advantage in Neurotherapeutics
In the intricate landscape of Central Nervous System (CNS) drug discovery, the ability of a molecule to effectively cross the blood-brain barrier (BBB) and engage its target with high affinity and specificity is paramount. The strategic incorporation of fluorine atoms and pyridine scaffolds into drug candidates has emerged as a powerful tactic to overcome these challenges. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, modulate pKa to optimize target engagement, and increase lipophilicity, thereby improving BBB penetration.[1][2][3] The pyridine ring, a common motif in neuroactive compounds, provides a key structural and hydrogen-bonding framework for receptor interaction.[4]
(3,5-Difluoropyridin-2-YL)methanol emerges as a particularly valuable building block, synergistically combining these advantageous features. The difluoro substitution pattern on the pyridine ring offers a distinct electronic profile that can fine-tune the molecule's properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for CNS-acting drugs.[5][6] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization into key synthetic intermediates.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug design.
| Property | Value | Source |
| CAS Number | 1065267-14-2 | [7][8] |
| Molecular Formula | C₆H₅F₂NO | [7][8] |
| Molecular Weight | 145.11 g/mol | [7][8] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [7] |
| Predicted LogP | 0.8521 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
Core Synthetic Transformations and Protocols
This compound serves as a versatile precursor to a range of reactive intermediates essential for constructing more complex molecular architectures. The primary alcohol moiety can be readily oxidized to the corresponding aldehyde or converted into a good leaving group, such as a bromide or mesylate, to facilitate nucleophilic substitution reactions.
Diagram: Key Synthetic Pathways
Caption: Key transformations of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the essential transformations of this compound. These are foundational reactions for incorporating this building block into drug candidates.
Protocol 1: Oxidation to 3,5-Difluoropicolinaldehyde via Swern Oxidation
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids. This is crucial for preserving the desired functionality for subsequent reactions like reductive aminations or Wittig reactions.[4][6]
Diagram: Swern Oxidation Workflow
Caption: Stepwise workflow for the Swern oxidation.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, inert atmosphere setup (N₂ or Ar), low-temperature thermometer, dropping funnels, magnetic stirrer
Procedure:
-
Activator Preparation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture. Maintain the temperature at -78 °C and stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the suspension. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature slowly over 1 hour.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel to yield 3,5-Difluoropicolinaldehyde.
Protocol 2: Synthesis of 2-(Bromomethyl)-3,5-difluoropyridine
Conversion of the alcohol to a bromide creates a potent electrophile, ideal for alkylation of various nucleophiles (e.g., amines, phenols, thiols) in the synthesis of CNS drug scaffolds. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation.[9][10]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or DCM
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or DCM (0.3 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add PBr₃ (0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise with vigorous stirring.
-
Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice and cautiously neutralize with saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Bromomethyl)-3,5-difluoropyridine, which can be used directly or purified by chromatography.
Protocol 3: Preparation of (3,5-Difluoropyridin-2-YL)methyl Methanesulfonate
Mesylation is another excellent method for converting the alcohol into a highly reactive leaving group, often superior to halides for certain nucleophilic substitutions. The resulting mesylate is a versatile intermediate for coupling reactions.[3][7][11]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Initial Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere. Add triethylamine (1.5 equivalents).
-
Cooling and Reagent Addition: Cool the solution to 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is often used immediately in the next synthetic step due to its reactivity.
Application Notes: A Case Study in CNS Drug Design
The strategic value of the 3,5-difluoropyridinyl moiety is exemplified in the design of modern CNS therapeutics. While a direct synthesis of an approved drug from this compound is not prominently published, the structural motifs are highly relevant. Consider the case of Rimegepant (BMS-927711) , an oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the treatment of migraine.[12][13][14]
Diagram: Relevance to CGRP Antagonists
Caption: Contribution of the difluorinated pyridine motif to CNS drug properties.
Rimegepant features a complex (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl core.[15] The presence of the difluorophenyl group is critical. This moiety, analogous to the structure provided by this compound, is designed to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common challenge in CNS drug development that can lead to rapid clearance.[2]
-
Optimize Receptor Binding: The electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the aromatic ring. This can lead to more favorable interactions (e.g., dipole-dipole, hydrogen bonding) within the CGRP receptor binding pocket, increasing potency.
-
Improve Pharmacokinetics: Fluorine substitution can increase a molecule's lipophilicity, which is a key factor in passive diffusion across the blood-brain barrier.[3] However, it must be carefully balanced to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility. The difluoro pattern offers a fine-tuning mechanism for this critical property.
Building blocks like this compound are therefore indispensable for medicinal chemists exploring structure-activity relationships (SAR) in CNS targets. By utilizing the protocols outlined above, researchers can efficiently generate a library of derivatives to probe the effects of substituting this fluorinated pyridine scaffold into their lead compounds, accelerating the discovery of novel and effective neurotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. tdcommons.org [tdcommons.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chemscene.com [chemscene.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophen" by Srinivasan Thirumalai Rajan; Ghojala Venkat Reddy; Singavarapu Adilakshmi; MSN Laboratories Private Limited, R&D Center; Hyderabad, India [tdcommons.org]
- 14. researchgate.net [researchgate.net]
- 15. JP2017226693A - N- (5S, 6S, 9R) -5-amino-6- (2,3-difluorophenyl) -6,7,8,9-tetrahydro-5H-cyclohepta [b] pyridin-9-yl-4- ( 2-Oxo-2,3-dihydro-1H-imidazo [4,5-b] pyridin-1-yl) piperidine-1-carboxylate salt - Google Patents [patents.google.com]
The Strategic Application of (3,5-Difluoropyridin-2-YL)methanol in the Synthesis of Next-Generation Agrochemicals
Introduction: The Imperative of Fluorinated Pyridines in Modern Agrochemicals
In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has proven to be a transformative approach. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved target binding affinity.[1][2] The pyridine scaffold, a ubiquitous heterocycle in numerous bioactive molecules, when combined with fluorine substituents, offers a powerful platform for the development of novel agrochemicals with superior efficacy and desirable environmental profiles.[3] Specifically, the 3,5-difluoropyridine moiety is a key building block, imparting unique electronic properties that can significantly influence the biological activity of the final product.[1] This guide provides a comprehensive overview of the application of (3,5-Difluoropyridin-2-YL)methanol as a pivotal intermediate in the synthesis of advanced agrochemicals, with a focus on the creation of potent fungicidal agents.
Core Concept: Leveraging this compound for the Synthesis of a Novel Pyrazole-Based Fungicide
Pyrazole-based carboxamides are a well-established class of fungicides that effectively control a broad spectrum of fungal pathogens by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. The strategic design of new fungicides within this class often involves the modification of the toxophore to enhance potency and overcome resistance.
This application note details a synthetic protocol for a novel, hypothetical fungicide, DFP-PX-Amide , which incorporates the (3,5-difluoropyridin-2-yl)methoxy moiety. The rationale behind this design is to leverage the unique properties of the difluoropyridine ring to potentially enhance the fungicidal activity and systemic properties of the molecule. This compound serves as the crucial starting material for introducing this key structural feature.
The proposed synthetic pathway involves the etherification of a pyrazole alcohol with this compound, followed by amide coupling with a suitable aniline derivative. This approach is rooted in established synthetic methodologies for this class of compounds.
Visualizing the Synthesis: A Step-by-Step Workflow
The following diagram illustrates the key transformations in the synthesis of the target fungicide, DFP-PX-Amide, starting from this compound.
Caption: Synthetic workflow for DFP-PX-Amide.
Experimental Protocols: A Detailed Guide to Synthesis
The following protocols provide a step-by-step guide for the synthesis of the target fungicide, DFP-PX-Amide. These protocols are based on established chemical principles and are intended for use by trained professionals in a laboratory setting.
Part 1: Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine (Intermediate 1)
This initial step activates the methanol group for subsequent nucleophilic substitution.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(chloromethyl)-3,5-difluoropyridine.
Part 2: Synthesis of 4-(((3,5-Difluoropyridin-2-yl)methoxy)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole (Intermediate 4)
This key step involves the ether linkage formation between the pyrazole and pyridine moieties.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of NaH) at 0 °C, add a solution of (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol (Intermediate 3, 1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-(chloromethyl)-3,5-difluoropyridine (Intermediate 1, 1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with the dropwise addition of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Intermediate 4.
Part 3: Synthesis of DFP-PX-Amide (Final Product)
The final step is the formation of the amide bond to complete the synthesis of the target fungicide.
Protocol:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Intermediate 2, 1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases, then concentrate under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of 2-aminophenol (Intermediate 5, 1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final product, DFP-PX-Amide.
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis of DFP-PX-Amide. The values are hypothetical and based on typical yields for similar reactions reported in the literature.
| Step | Starting Material | Product | Expected Yield (%) | Purity (%) (by HPLC) |
| Part 1: Chlorination | This compound | 2-(Chloromethyl)-3,5-difluoropyridine | 85-95 | >98 |
| Part 2: Etherification | (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol | 4-(((3,5-Difluoropyridin-2-yl)methoxy)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole | 70-85 | >97 |
| Part 3: Amide Coupling | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | DFP-PX-Amide | 75-90 | >99 |
Conclusion and Future Perspectives
This guide demonstrates the significant potential of this compound as a versatile building block in the synthesis of novel agrochemicals. The detailed protocols for the synthesis of a hypothetical pyrazole-based fungicide, DFP-PX-Amide, provide a practical framework for researchers and scientists in the field. The incorporation of the 3,5-difluoropyridine moiety is a strategic choice aimed at enhancing the biological performance of the target molecule. Further investigation into the structure-activity relationships of such compounds will undoubtedly pave the way for the development of the next generation of highly effective and sustainable crop protection solutions.
References
Mastering the Bench: A Detailed Guide to Nucleophilic Aromatic Substitution (SNAr) Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the construction of arylamines, aryl ethers, and other heteroatom-substituted aromatic compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the SNAr reaction, delving into the mechanistic principles that govern experimental design and offering detailed, field-proven protocols for its successful application.
The Science of SNAr: Beyond the Basics
Unlike the more familiar electrophilic aromatic substitution, the SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[1][2][3] The success of this transformation hinges on a delicate interplay of electronic and steric factors, which must be carefully considered when designing a synthetic route.
At the heart of the SNAr reaction is a two-step addition-elimination mechanism.[4][5][6] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction. The aromaticity of the ring is then restored in the second step through the expulsion of the leaving group.
The feasibility and rate of an SNAr reaction are critically dependent on three key factors:
-
Activation of the Aromatic Ring: The aromatic ring must be rendered sufficiently electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][7] Common activating groups include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) functionalities. The greater the number of EWGs, the faster the reaction.[7]
-
Nature of the Leaving Group: A good leaving group is essential to facilitate the second step of the reaction. For SNAr reactions, the leaving group ability often follows the trend: F > Cl > Br > I.[2] This is counterintuitive when compared to SN2 reactions and is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack (the rate-determining step).
-
Strength of the Nucleophile: A wide range of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, thiolates, and stabilized carbanions.[2] Generally, more potent nucleophiles will react more rapidly.
Visualizing the SNAr Pathway
The following diagram illustrates the generalized mechanism of an SNAr reaction.
Caption: The addition-elimination mechanism of the SNAr reaction.
Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for common and synthetically valuable SNAr reactions. These have been designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of N-(2,4-dinitrophenyl)aniline
This protocol details the reaction between 2,4-dinitrochlorobenzene, a highly activated aryl halide, and aniline, a common amine nucleophile. This reaction is often used as a classic example of an SNAr transformation.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2,4-Dinitrochlorobenzene | 1.0 g | 202.55 | 4.94 mmol | 1.0 |
| Aniline | 0.5 mL | 93.13 | 5.43 mmol | 1.1 |
| Ethanol (95%) | 20 mL | - | - | - |
| Sodium Bicarbonate | 0.5 g | 84.01 | 5.95 mmol | 1.2 |
Safety Precautions:
-
2,4-Dinitrochlorobenzene is toxic and a skin sensitizer.[2][8][9][10][11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Aniline is toxic and readily absorbed through the skin. Handle with care and appropriate PPE.
-
Ethanol is flammable. Keep away from open flames.
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 2,4-dinitrochlorobenzene in 15 mL of 95% ethanol.
-
Addition of Nucleophile and Base: To the stirred solution, add 0.5 mL of aniline followed by 0.5 g of sodium bicarbonate. The sodium bicarbonate acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2,4-dinitrochlorobenzene spot.[4]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the product should form. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Purification: Collect the solid product by suction filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with water to remove any inorganic salts.[4]
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The expected product, N-(2,4-dinitrophenyl)aniline, is a yellow-orange solid. The yield and purity can be determined by weighing the product and by techniques such as melting point determination and NMR spectroscopy.
Reaction Monitoring by TLC:
A simple and effective way to monitor the progress of the reaction is by TLC.[12][13][14][15]
-
Stationary Phase: Silica gel plate
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) can be a good starting point.
-
Procedure: Spot the starting material (2,4-dinitrochlorobenzene), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate.[13][15] As the reaction progresses, the spot corresponding to the starting material will diminish, and a new, more polar spot corresponding to the product will appear.
Protocol 2: Synthesis of a Carbohydrate-Aryl Ether via SNAr
This protocol demonstrates a more advanced application of SNAr in the synthesis of complex molecules, specifically the O-arylation of a carbohydrate derivative.[7][16][17][18] This type of transformation is valuable in medicinal chemistry for creating novel glycoconjugates.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Equivalents |
| Protected Carbohydrate Alcohol | 100 mg | (Varies) | (Varies) | 1.0 |
| 1-Fluoro-4-nitrobenzene | (Calculated) | 141.10 | (Calculated) | 1.1 |
| Potassium bis(trimethylsilyl)amide (KHMDS) | (Calculated) | 199.45 | (Calculated) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 5 mL | - | - | - |
Safety Precautions:
-
1-Fluoro-4-nitrobenzene is a toxic and corrosive compound. Handle with appropriate PPE in a fume hood.
-
KHMDS is a strong base and is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or after proper purification and testing for peroxides.
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the protected carbohydrate alcohol (1.0 eq.). Dissolve the alcohol in anhydrous THF (to a concentration of approximately 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a solution of KHMDS (1.2 eq.) in THF dropwise to the stirred solution of the carbohydrate. Stir the mixture at 0 °C for 30 minutes to generate the alkoxide in situ.
-
Nucleophilic Attack: Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the carbohydrate starting material and the formation of a new, less polar product spot.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to afford the desired carbohydrate-aryl ether.
Troubleshooting Common SNAr Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficient activation of the aromatic ring.- Poor leaving group.- Weak nucleophile.- Inappropriate solvent. | - Ensure the presence of strong EWGs ortho/para to the leaving group.- Use a more reactive leaving group (F > Cl > Br > I).- Use a stronger nucleophile or a suitable base to generate a more potent nucleophile in situ.- Switch to a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of anionic nucleophiles.[19] |
| Formation of Multiple Products | - Competing reaction at other sites.- Decomposition of starting material or product. | - If the substrate has multiple leaving groups, the reaction conditions can be tuned to favor substitution at a specific site.- Lower the reaction temperature and monitor the reaction closely to avoid over-reaction or decomposition. |
| Reaction Stalls | - Deactivation of the nucleophile.- Insufficient reaction time or temperature. | - Ensure the base used is sufficient to deprotonate the nucleophile if necessary.- Increase the reaction temperature or prolong the reaction time while monitoring by TLC. |
Visualizing the Experimental Workflow
A generalized workflow for conducting an SNAr reaction is depicted below.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Conclusion
The nucleophilic aromatic substitution reaction is a powerful and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of experiments and the troubleshooting of unforeseen challenges. By carefully selecting the substrate, nucleophile, and reaction conditions, researchers can effectively leverage the SNAr reaction to construct complex and valuable molecules for a wide range of applications in science and industry.
References
- 1. wandless.stanford.edu [wandless.stanford.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. agr11.com [agr11.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. How To [chem.rochester.edu]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (3,5-Difluoropyridin-2-YL)methanol
Introduction: The Strategic Importance of (3,5-Difluoropyridin-2-YL)methanol in Medicinal Chemistry
This compound is a key building block in contemporary drug discovery. The difluoropyridine motif is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve target binding affinity through specific fluorine interactions. The primary hydroxyl group of this molecule serves as a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Derivatization of this hydroxyl group into ethers, esters, carbamates, and carbonates can profoundly impact a molecule's biological activity and suitability as a drug candidate.
This guide provides detailed protocols and mechanistic insights for the most common and effective methods to derivatize the hydroxyl group of this compound. The protocols are designed to be robust starting points for researchers in medicinal chemistry and drug development.
Chemical Reactivity Considerations
The presence of two electron-withdrawing fluorine atoms on the pyridine ring at positions 3 and 5 significantly influences the reactivity of the 2-hydroxymethyl group. These fluorine atoms decrease the electron density of the pyridine ring, which in turn can make the hydroxyl group slightly more acidic than in non-fluorinated analogues. This electronic effect must be considered when selecting reagents and reaction conditions, particularly the choice and stoichiometry of bases.
I. Etherification Reactions: Synthesizing Novel Pyridyl Ethers
The formation of an ether linkage is a common strategy to introduce a variety of alkyl or aryl substituents, thereby modifying the steric and electronic properties of the parent molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.
A. Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[1][2] For the synthesis of ethers from this compound, the alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the alcohol without competing in the subsequent substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[2]
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is ideal. These solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to react.[2][3]
-
Alkyl Halide: Primary alkyl halides are preferred to minimize the competing E2 elimination reaction.[1]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize (3,5-difluoro-2-pyridyl)methyl methyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH\textsubscript{3}I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4})
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH\textsubscript{4}Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO\textsubscript{4}, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous THF | Polar aprotic solvent to enhance nucleophilicity of the alkoxide. |
| Temperature | 0 °C to Room Temperature | Controlled addition of reagents at low temperature for safety and selectivity. |
| Reaction Time | 4-16 hours | Allows for complete reaction; monitor by TLC. |
| Workup | Quench with NH\textsubscript{4}Cl | Safely neutralizes excess NaH. |
Table 1. Summary of Williamson Ether Synthesis Conditions.
Figure 1. Williamson Ether Synthesis Workflow.
II. Esterification Reactions: Accessing Bioisosteres and Prodrugs
Esterification of the hydroxyl group can introduce a wide range of functionalities, often to modulate solubility, create prodrugs that are cleaved in vivo, or to act as bioisosteres for other functional groups.
A. Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[4][5] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[6]
Causality Behind Experimental Choices:
-
Coupling Agent: DCC is a common and effective choice, though the urea byproduct can sometimes be difficult to remove. EDC is a water-soluble alternative, simplifying purification.[7]
-
Catalyst: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[8][9]
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent for Steglich esterifications as it is relatively non-polar and unreactive.
Experimental Protocol: Steglich Esterification
Objective: To synthesize (3,5-difluoro-2-pyridyl)methyl acetate.
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3}) solution
-
Brine
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.5 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash the filter cake with DCM.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO\textsubscript{3}, and brine.
-
Dry the organic layer over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Coupling Agent | DCC or EDC | Activates the carboxylic acid for nucleophilic attack. |
| Catalyst | DMAP | Accelerates the acylation reaction. |
| Solvent | Anhydrous DCM | Inert solvent that dissolves reactants well. |
| Temperature | 0 °C to Room Temperature | Controlled reaction initiation and progression. |
| Reaction Time | 2-6 hours | Typically a rapid reaction; monitor by TLC. |
| Workup | Filtration and washing | Removes the urea byproduct and unreacted reagents. |
Table 2. Summary of Steglich Esterification Conditions.
B. Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry (not relevant for this primary alcohol) using a phosphine, typically triphenylphosphine (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This reaction is known for its mild conditions and broad substrate scope.[11]
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh\textsubscript{3} and DEAD/DIAD activates the alcohol, making it a good leaving group for subsequent displacement by the carboxylate nucleophile.[10][12]
-
Solvent: THF is the most common solvent for Mitsunobu reactions.[13]
-
Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, carboxylic acid, and PPh\textsubscript{3} are mixed before the slow addition of DEAD/DIAD at a low temperature.[10]
Experimental Protocol: Mitsunobu Reaction
Objective: To synthesize (3,5-difluoro-2-pyridyl)methyl benzoate.
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh\textsubscript{3})
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3}) solution
-
Brine
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.2 eq), and PPh\textsubscript{3} (1.5 eq).
-
Dissolve the solids in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
| Parameter | Condition | Rationale |
| Reagents | PPh\textsubscript{3} and DEAD/DIAD | In situ activation of the alcohol. |
| Solvent | Anhydrous THF | Standard solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temperature | Controlled reaction to minimize side products. |
| Reaction Time | 1-4 hours | Generally a fast reaction. |
| Purification | Column Chromatography | Necessary to remove phosphine oxide and hydrazine byproducts. |
Table 3. Summary of Mitsunobu Reaction Conditions.
Figure 2. Esterification Workflow Comparison.
III. Carbamate and Carbonate Formation: Exploring Diverse Functionalities
Carbamates and carbonates are important functional groups in medicinal chemistry, often used as isosteres for amides and esters, or as prodrug moieties.
A. Carbamate Synthesis from Isocyanates
The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the synthesis of carbamates. This reaction is typically uncatalyzed or can be promoted by a mild base.
Experimental Protocol: Carbamate Synthesis
Objective: To synthesize (3,5-difluoro-2-pyridyl)methyl N-phenylcarbamate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Toluene
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask.
-
Add phenyl isocyanate (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by flash column chromatography.
B. Carbonate Synthesis from Chloroformates
Carbonates can be readily prepared by reacting an alcohol with a chloroformate in the presence of a base to neutralize the HCl byproduct.[14]
Experimental Protocol: Carbonate Synthesis
Objective: To synthesize (3,5-difluoro-2-pyridyl)methyl ethyl carbonate.
Materials:
-
This compound
-
Ethyl chloroformate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3}) solution
-
Brine
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add ethyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO\textsubscript{3}, and brine.
-
Dry the organic layer over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 3. Carbamate and Carbonate Synthesis Pathways.
IV. Purification and Characterization
Purification of the synthesized derivatives is typically achieved by standard laboratory techniques. Flash column chromatography on silica gel is a common method for all the described reactions. The choice of eluent will depend on the polarity of the product. Recrystallization can be an effective purification method for solid products.
Characterization of the final products should be performed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (\textsuperscript{1}H, \textsuperscript{13}C, \textsuperscript{19}F): NMR is essential for confirming the structure of the derivatized product. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced group in the \textsuperscript{1}H NMR spectrum are key indicators of a successful reaction. \textsuperscript{19}F NMR can be used to confirm the integrity of the difluoropyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.
Conclusion
The derivatization of the hydroxyl group of this compound provides a powerful avenue for the synthesis of novel compounds with potential applications in drug discovery. The methods outlined in this guide—Williamson ether synthesis, Steglich esterification, Mitsunobu reaction, and carbamate/carbonate formation—offer a versatile toolkit for medicinal chemists. The provided protocols are robust starting points, and optimization of reaction conditions may be necessary to achieve the best results for specific substrates. Careful consideration of the electronic nature of the difluoropyridyl moiety is key to successful synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
Introduction: The Strategic Value of (3,5-Difluoropyridin-2-YL)methanol in Modern Drug Discovery
An Application Guide to the Synthesis of Novel Analogs from (3,5-Difluoropyridin-2-YL)methanol
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] The strategic placement of fluorine atoms can significantly enhance metabolic stability, improve bioavailability by altering lipophilicity, and increase binding affinity to biological targets.[2][3] Within this context, fluorinated heterocyclic compounds, particularly pyridine derivatives, are privileged structures found in a multitude of approved therapeutic agents.[4][5]
This compound emerges as a highly versatile and valuable starting material for the synthesis of novel pharmaceutical intermediates.[6][7] Its structure combines the advantageous electronic properties of a difluorinated pyridine ring with a reactive hydroxymethyl group at the 2-position. This unique combination provides multiple avenues for synthetic diversification, allowing researchers to systematically explore structure-activity relationships (SAR) and optimize lead compounds.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on key synthetic routes to prepare novel analogs from this compound. We will explore three primary synthetic strategies:
-
Oxidation of the hydroxymethyl group to introduce versatile carbonyl functionalities.
-
Substitution of the hydroxyl group to enable the introduction of diverse nucleophiles.
-
Direct modification of the pyridine ring through nucleophilic aromatic substitution and cross-coupling reactions.
Each section will provide not only detailed, step-by-step protocols but also the underlying chemical rationale, empowering researchers to adapt and innovate upon these foundational methods.
Part 1: Oxidation of the Hydroxymethyl Group to Access Key Carbonyl Intermediates
The primary alcohol of this compound serves as a gateway to the aldehyde and carboxylic acid oxidation states. The resulting carbonyl compounds, particularly the aldehyde, are pivotal intermediates for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and condensations.[1]
Causality Behind Experimental Choices
The choice of oxidant is critical to achieving the desired product selectively. For the synthesis of the aldehyde, a mild oxidant is required to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation. It is a heterogeneous reagent that selectively oxidizes benzylic and allylic alcohols, and the reaction progress is easily monitored while the work-up simply involves filtration. Other common reagents include Dess-Martin periodinane (DMP) or conditions for a Swern oxidation.
Protocol 1: Synthesis of 3,5-Difluoropicolinaldehyde via Manganese Dioxide Oxidation
This protocol details the selective oxidation of the primary alcohol to the corresponding aldehyde.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂, ~10 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Celite® (diatomaceous earth)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in a suitable volume of anhydrous DCM (e.g., 20 mL per gram of starting material).
-
Addition of Oxidant: To the stirred solution, add activated MnO₂ (10.0 eq) portion-wise. Note: The reaction is often exothermic, so slow addition may be necessary.
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude aldehyde can often be used directly in the next step or purified further by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent/Parameter | Condition | Typical Yield | Reference |
| Oxidant | Activated MnO₂ (10 eq) | 85-95% | [6] |
| Solvent | Dichloromethane (DCM) | ||
| Temperature | Room Temperature | ||
| Time | 12-24 hours |
Part 2: Functionalization via Hydroxyl Group Substitution
The hydroxyl group is inherently a poor leaving group. Its conversion to a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate), is a fundamental strategy for enabling nucleophilic substitution reactions. This pathway allows for the direct attachment of a wide variety of fragments to the methylene position, a key tactic in building libraries of analogs.
Causality Behind Experimental Choices
Chlorination using thionyl chloride (SOCl₂) is a common and effective method for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The resulting 2-(chloromethyl)-3,5-difluoropyridine is a potent electrophile, highly susceptible to S_N_2 attack by a range of nucleophiles.[8]
Protocol 2: Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine
This protocol describes the conversion of the alcohol to the corresponding chloride, a versatile electrophile.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂, 1.5-2.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. Slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
| Nucleophile (Nu⁻) | Product Class | Potential Application |
| R₂NH (Amine) | Substituted Amines | Introduction of basic centers, key pharmacophores |
| RSH (Thiol) | Thioethers | Modulation of lipophilicity and metabolic stability |
| NaCN (Cyanide) | Nitriles | Precursor for carboxylic acids, amides, tetrazoles |
| RONa (Alkoxide) | Ethers | Linkers, modification of steric and electronic properties |
Part 3: Direct Modification of the Pyridine Ring
The electron-deficient nature of the pyridine ring, amplified by the two strongly electronegative fluorine atoms, makes it susceptible to Nucleophilic Aromatic Substitution (S_N_Ar).[9] This allows for the direct replacement of a fluorine atom with a suitable nucleophile, typically at the 6-position, which is ortho and para to the activating nitrogen and fluorine substituents, respectively.
Causality Behind Experimental Choices
In S_N_Ar reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[9] The stability of this intermediate is enhanced by electron-withdrawing groups. The reaction requires a strong nucleophile and often a base to facilitate the departure of the fluoride leaving group. This strategy is highly effective for installing amine, alkoxide, or thiol functionalities directly onto the pyridine core.[10][11]
Protocol 3: General Procedure for S_N_Ar with an Amine Nucleophile
This protocol provides a general method for displacing a fluorine atom on an activated difluoropyridine derivative with a primary or secondary amine.
Materials:
-
An activated 3,5-difluoropyridine derivative (e.g., 2-chloro-3,5-difluoropyridine)
-
Primary or secondary amine (1.1-1.5 equivalents)
-
A suitable base, e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
A polar aprotic solvent, e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 3,5-difluoropyridine derivative (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the polar aprotic solvent (e.g., DMSO) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C). The reaction can often be accelerated using microwave irradiation. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Advanced Strategy: Cross-Coupling Reactions
For C-C bond formation, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira are indispensable tools.[12][13] While direct coupling with C-F bonds is challenging, a common strategy involves first converting the C-F bond to a more reactive C-Br or C-I bond via halogen exchange or directed lithiation-bromination. The resulting halo-derivative can then be readily coupled with a wide range of organoboron, organotin, or alkyne partners to introduce new carbon-based substituents onto the pyridine ring.[12]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel, highly functionalized pyridine analogs for drug discovery and development. The synthetic pathways detailed in this guide—oxidation of the alcohol, substitution of the hydroxyl group, and direct modification of the aromatic ring—provide a robust toolkit for researchers. By understanding the chemical principles behind these transformations, scientists can rationally design and execute synthetic routes to create libraries of compounds, accelerating the journey from a starting material to a potential clinical candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 10. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. mdpi.com [mdpi.com]
laboratory scale-up synthesis of (3,5-Difluoropyridin-2-YL)methanol
An Application Note for the Laboratory Scale-Up Synthesis of (3,5-Difluoropyridin-2-YL)methanol
Abstract
This compound is a critical building block in contemporary drug discovery, valued for its role in introducing the difluoropyridinyl moiety into complex bioactive molecules.[1] Scaling the synthesis of this intermediate from the bench to the kilogram scale presents unique challenges related to reaction exothermicity, reagent handling, and purification. This document provides a comprehensive guide for the laboratory scale-up synthesis of this compound, focusing on a robust and reproducible reduction-based pathway. We delve into the rationale behind procedural choices, critical safety considerations for managing exothermic events, and detailed analytical protocols to ensure product quality and process control, tailored for researchers in pharmaceutical and chemical development.
Introduction and Strategic Rationale
The synthesis of substituted pyridyl methanols is a cornerstone of medicinal chemistry. The specific target, this compound (CAS 1065267-14-2), offers a unique electronic profile due to the two fluorine atoms on the pyridine ring, which can modulate the pKa of the pyridine nitrogen and influence metabolic stability and binding interactions of the final drug candidate.
While several synthetic routes exist, this guide focuses on the reduction of a carbonyl precursor, specifically methyl 3,5-difluoropicolinate. This strategy is selected for its operational simplicity, high potential yield, and the commercial availability of the starting material. The primary challenge in scaling this reduction is managing the reaction's thermal profile. Reductions of esters with powerful hydrides are highly exothermic, and a decreasing surface-area-to-volume ratio at larger scales can lead to inefficient heat dissipation and potential thermal runaway.[2] Therefore, a carefully controlled process is paramount for both safety and success.
Process Chemistry and Scale-Up Principles
Choosing the Right Tools: The Reduction Pathway
The conversion of an ester to a primary alcohol is a fundamental transformation. For this process, we have selected sodium borohydride (NaBH₄) in methanol.
-
Why Sodium Borohydride? While Lithium Aluminum Hydride (LAH) is a more powerful reducing agent, its extreme reactivity with protic solvents and atmospheric moisture presents significant handling risks, especially at scale.[3] Sodium borohydride is a milder, more selective, and significantly safer alternative. Its reaction with methanol is manageable and generates the active reducing species in situ. A patent for a similar compound, 3-fluoropyridine-2-methanol, demonstrates a successful reduction of an ester group using sodium borohydride, highlighting the viability of this approach.[4]
-
Solvent Choice: Methanol serves a dual purpose as both the solvent and a co-reagent that modulates the reactivity of NaBH₄. The scale-up of methanol-based processes is well-understood in industrial settings.[5]
The Core Challenge: Managing Reaction Exothermicity
The reaction of sodium borohydride with the ester is exothermic. On a small scale, a simple ice bath can manage the heat output. However, during scale-up, heat removal becomes less efficient.[2] The key to a safe process is to control the reaction rate by limiting the addition of the most reactive component.
-
Addition Control: The protocol is designed for the portion-wise addition of solid sodium borohydride to the solution of the ester. This ensures that the heat generated can be effectively managed by the reactor's cooling system, preventing dangerous accumulation of unreacted reagents.[6] Reaction calorimetry is an invaluable tool for quantifying the heat of reaction and determining safe addition rates for larger scales.[7]
Diagram of the Synthetic Pathway
Caption: Synthetic route from the ester precursor to the target alcohol.
Detailed Scale-Up Protocol (50g Scale)
This protocol is designed for execution in a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.
Materials and Equipment
| Reagent/Material | CAS Number | Quantity | Molar Equiv. | Notes |
| Methyl 3,5-difluoropicolinate | 847728-71-2 | 50.0 g | 1.0 | Purity >98% |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 32.5 g | 3.0 | Granular or powder, >98% |
| Methanol (CH₃OH) | 67-56-1 | 500 mL | - | Anhydrous grade |
| Dichloromethane (DCM) | 75-09-2 | 600 mL | - | Reagent grade for extraction |
| Deionized Water | 7732-18-5 | 300 mL | - | For quenching and workup |
| Saturated NaCl (Brine) | 7647-14-5 | 100 mL | - | For improving phase separation |
| Anhydrous Magnesium Sulfate | 7487-88-9 | ~30 g | - | For drying organic phase |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 2L reactor system. Ensure all glassware is dry. Purge the system with nitrogen for 15 minutes.
-
Reagent Charging: Charge the reactor with methyl 3,5-difluoropicolinate (50.0 g) and anhydrous methanol (500 mL). Begin stirring at 200-250 RPM to ensure full dissolution.
-
Initial Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
Controlled Addition of Reducing Agent: Once the target temperature is stable, begin the portion-wise addition of sodium borohydride (32.5 g total) over 60-90 minutes. Crucial: Monitor the internal temperature closely. Do not allow the temperature to exceed 10°C during the addition. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation.
-
Reaction Progression: After the final addition of NaBH₄, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitoring for Completion: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.
-
Reaction Quenching (Caution: Exothermic & H₂ Evolution): Cool the mixture back down to 0-5°C. Very slowly, add 150 mL of deionized water via a dropping funnel. The initial addition will cause vigorous gas evolution and an exotherm. Maintain a slow addition rate to keep the internal temperature below 20°C.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Aqueous Workup and Extraction:
-
To the remaining aqueous slurry, add 150 mL of deionized water and transfer the mixture to a 2L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic extracts. If emulsions form, add a small amount of brine to aid in phase separation.[8]
-
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, stir for 20 minutes, and then filter.
-
Final Concentration: Remove the dichloromethane under reduced pressure to yield the crude this compound as an oil or low-melting solid. The product can be further purified by vacuum distillation or crystallization if required.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation process.
Safety and Hazard Analysis
Scaling chemical reactions requires a heightened awareness of potential hazards.[2] The starting materials and reagents in this synthesis demand careful handling.
-
Chemical Hazards:
-
Pyridine Derivatives: Substituted pyridines, including the starting material and product, should be treated as toxic. Avoid inhalation, ingestion, and skin contact.[9][10][11] Always handle in a well-ventilated fume hood.[12][13]
-
Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. The quenching step must be performed slowly and with adequate cooling.
-
Methanol: Flammable liquid and toxic.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
-
Process Safety:
-
Thermal Runaway: The primary process hazard is the exothermic reduction. Sticking to a slow, controlled addition schedule is critical. A stalled reaction followed by a sudden initiation can be particularly dangerous.[6]
-
Gas Evolution: Both the reaction and the quench produce hydrogen gas. The reactor must be vented to an exhaust system and no ignition sources should be present.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes a flame-resistant lab coat, safety glasses, and nitrile gloves.
-
During the charging of solids and the quenching process, the use of a face shield is strongly recommended.
-
Analytical Quality Control
Rigorous analytical control ensures the identity and purity of the final product.
-
In-Process Control (IPC):
-
TLC: A simple and effective method to monitor the disappearance of the starting ester. (e.g., Mobile phase: 30% Ethyl Acetate in Hexanes).
-
HPLC/GC: Provides quantitative data on reaction conversion.[14] Gas chromatography with a flame ionization detector (FID) is a standard method for analyzing pyridine compounds.[15][16]
-
-
Final Product Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (145.11 g/mol ).[17]
-
Purity Analysis (HPLC): To determine the final purity of the isolated product, typically aiming for >97%.
-
Conclusion
The scale-up synthesis of this compound via the reduction of its corresponding methyl ester is a robust and efficient method when key process parameters are carefully controlled. The protocol detailed in this application note emphasizes a safety-first approach, focusing on the management of reaction exothermicity through controlled reagent addition. By adhering to this guide and employing rigorous analytical monitoring, researchers can confidently and safely produce this valuable building block on a laboratory scale, facilitating its application in pharmaceutical research and development.
References
- 1. Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Khan Academy [khanacademy.org]
- 4. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Page loading... [wap.guidechem.com]
- 13. echemi.com [echemi.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. osha.gov [osha.gov]
- 17. chemscene.com [chemscene.com]
Application Note: Enhancing Metabolic Stability in Drug Candidates by Leveraging (3,5-Difluoropyridin-2-YL)methanol
Introduction: Overcoming the Challenge of Metabolic Instability
In drug discovery, achieving a desirable pharmacokinetic (PK) profile is as critical as demonstrating potent pharmacological activity. A major hurdle in this endeavor is rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] This rapid clearance can lead to low oral bioavailability, short duration of action, and the formation of potentially toxic metabolites, often causing promising drug candidates to fail. A key strategy to mitigate this issue is to "block" the sites on a molecule most susceptible to metabolism. The strategic incorporation of fluorine atoms has emerged as a powerful tool in medicinal chemistry to enhance metabolic stability. This note details the application of a specific fluorinated building block, (3,5-Difluoropyridin-2-YL)methanol, as a robust solution to protect metabolically labile positions.
The (3,5-Difluoropyridin-2-YL)methyl Moiety: A Strategic Tool for Blocking Metabolism
The pyridine ring is a common scaffold in medicinal chemistry. However, it is often susceptible to CYP-mediated oxidation, leading to rapid clearance. The (3,5-Difluoropyridin-2-YL)methyl group offers a dual-action solution rooted in the unique properties of fluorine:
-
Electronic Effects : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect.[2] Placing two fluorine atoms at the 3- and 5-positions of the pyridine ring significantly lowers the electron density of the entire aromatic system. This electronic shielding makes the ring less susceptible to electrophilic attack by the reactive oxygen species of CYP enzymes, a common mechanism of aromatic hydroxylation.[3][4]
-
Steric Hindrance : While fluorine is relatively small, the C-F bond is stronger and more stable than a C-H bond. Substituting metabolically vulnerable C-H bonds with C-F bonds directly blocks oxidation at that site. The presence of the difluoro pattern can also sterically shield adjacent positions, including the critical methylene linker, from enzymatic interaction.
By replacing a metabolically "soft" benzyl or pyridinylmethyl group with the (3,5-Difluoropyridin-2-YL)methyl moiety, researchers can effectively protect the molecule from degradation, thereby enhancing its metabolic half-life and overall exposure.
Mechanism: Fortifying the Molecular Scaffold Against CYP450 Attack
Cytochrome P450 enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are the primary drivers of Phase I metabolism for a vast number of drugs.[1][5] A common metabolic pathway is the oxidation of aromatic rings or adjacent benzylic/pyridylic positions to form hydroxylated metabolites.[6][7][8]
The introduction of the 3,5-difluoro substitution pattern fundamentally alters the substrate's interaction with the CYP active site. The lowered electron density of the pyridine ring disfavors the initial steps of the catalytic cycle required for oxidation. Computational and experimental studies have shown that fluorination can significantly raise the energy barrier for metabolic reactions, effectively slowing them down.[3][9]
Caption: Mechanism of metabolic stabilization.
Application & Protocols
Protocol 1: Synthetic Incorporation of the Moiety
The this compound building block can be incorporated into a lead molecule (R-X) via standard chemical reactions, most commonly through Williamson ether synthesis or Mitsunobu reaction if R-X contains a hydroxyl group.
Objective: To couple a parent molecule (R-OH) with this compound.
Materials:
-
Parent molecule with a leaving group or hydroxyl functionality (R-X or R-OH).
-
Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup.
-
Standard workup and purification supplies (diethyl ether, saturated ammonium chloride, brine, magnesium sulfate, silica gel for chromatography).
Step-by-Step Methodology (Williamson Ether Synthesis Example):
-
Preparation: Under an inert atmosphere (N2 or Ar), add the parent molecule R-OH (1.0 eq) to a flame-dried flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Coupling: Add a solution of (3,5-Difluoropyridin-2-yl)methyl bromide (1.1 eq), or a tosylate derivative prepared from the alcohol, in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired modified compound.
Protocol 2: In Vitro Metabolic Stability Assessment
The most common method to evaluate the success of the modification is the Liver Microsomal Stability Assay . This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicle-like artifacts from the endoplasmic reticulum containing high concentrations of CYP enzymes.[1][12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the parent and modified compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM).[14]
-
Test compounds (parent and modified) and positive control (e.g., Midazolam, Dextromethorphan).[5][14]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12][13]
-
Ice-cold acetonitrile with an internal standard (IS) for quenching.
-
96-well plates, incubator (37°C), centrifuge.
Caption: Experimental workflow for the microsomal stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 1 µM working solutions of the test compounds and positive controls in phosphate buffer.[14]
-
Reaction Mixture: In a 96-well plate, add the liver microsomes (final concentration ~0.5 mg/mL) to the buffer.[1] Add the test compound solution. Include a negative control series without the NADPH regenerating system.[12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This marks time T=0.[14]
-
Time Course: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[1][5]
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 g for 10 min) to pellet the precipitated proteins.[13]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life and intrinsic clearance using the following equations:[12][14]
-
Half-life (t½, min) = 0.693 / k
-
Intrinsic Clearance (Clint, µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Data Interpretation & Expected Outcome
The successful application of the (3,5-Difluoropyridin-2-YL)methyl moiety should result in a significant increase in metabolic stability. This will be evident as a longer half-life (t½) and a lower intrinsic clearance (Clint) compared to the non-fluorinated parent compound.
Table 1: Representative Metabolic Stability Data
| Compound | Moiety | t½ (min) | Clint (µL/min/mg) | Metabolic Stability Classification |
|---|---|---|---|---|
| Parent-001 | Pyridin-2-ylmethyl | 8 | 86.6 | High Clearance |
| DFP-Parent-001 | (3,5-Difluoropyridin-2-YL)methyl | > 60 | < 11.5 | Low Clearance |
| Midazolam | Positive Control | 12 | 57.8 | Intermediate Clearance |
The data presented is illustrative. A successful modification, as shown for DFP-Parent-001, would shift the compound from a "High Clearance" to a "Low Clearance" category, indicating a significantly improved metabolic profile.
Conclusion
Incorporating this compound into drug candidates is a highly effective, mechanistically-driven strategy to combat rapid metabolism mediated by cytochrome P450 enzymes. The electronic and steric properties of the difluorinated ring effectively shield metabolically labile sites, leading to demonstrable improvements in in vitro stability. By following the synthetic and analytical protocols outlined in this note, researchers can efficiently apply this technique to enhance the pharmacokinetic properties of their lead compounds, increasing their potential for successful clinical development.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. chemscene.com [chemscene.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mercell.com [mercell.com]
Application Notes and Protocols for the Selective Reduction of 3,5-Difluoropyridine-2-carboxylates
These application notes provide a detailed and technically sound guide for researchers, scientists, and professionals in drug development on the effective reduction of 3,5-difluoropyridine-2-carboxylates to the corresponding (3,5-difluoropyridin-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, where the presence of fluorine atoms can significantly enhance metabolic stability and bioavailability.[1]
This document emphasizes the chemical principles behind the chosen methodologies, provides step-by-step protocols for practical implementation, and addresses the necessary safety precautions for handling the potent chemical reagents involved.
Introduction and Strategic Considerations
The reduction of an ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. In the context of 3,5-difluoropyridine-2-carboxylates, this conversion yields this compound, a valuable building block in medicinal chemistry.[2] The choice of reducing agent is paramount and is dictated by factors such as reactivity, selectivity, safety, and cost.
While several reducing agents can effect this transformation, this guide will focus on two of the most common and effective reagents: Lithium Aluminum Hydride (LAH) and Sodium Borohydride (NaBH₄). LAH is a powerful and versatile reducing agent capable of reducing a wide variety of functional groups, including esters and carboxylic acids.[3] Sodium borohydride is a milder and safer alternative, though it is generally less reactive towards esters.[4] However, its reactivity can be enhanced, making it a viable option for this synthesis.[5]
Mechanistic Overview: Ester Reduction
The reduction of an ester to a primary alcohol by a hydride reagent, such as LAH or NaBH₄, proceeds through a two-step nucleophilic addition mechanism.[6][7]
-
First Hydride Addition: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4]
-
Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the alkoxide leaving group. This results in the formation of an aldehyde intermediate.[6]
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is rapidly attacked by a second equivalent of the hydride reagent.[7] This leads to the formation of a new tetrahedral intermediate, an alkoxide.
-
Protonation: The final step involves the protonation of the alkoxide during the work-up, typically with the addition of water or a mild acid, to yield the primary alcohol.[4]
// Nodes Ester [label="R-COOR' (Ester)"]; Tetrahedral1 [label="Tetrahedral Intermediate 1"]; Aldehyde [label="R-CHO (Aldehyde)"]; Tetrahedral2 [label="Tetrahedral Intermediate 2 (Alkoxide)"]; Alcohol [label="R-CH2OH (Primary Alcohol)"]; Hydride1 [label="H⁻ (from LAH or NaBH₄)"]; Hydride2 [label="H⁻"]; Protonation [label="H₃O⁺ (Work-up)"];
// Edges Ester -> Tetrahedral1 [label="1. Nucleophilic Attack"]; Hydride1 -> Ester [arrowhead=none]; Tetrahedral1 -> Aldehyde [label="2. Elimination of -OR'"]; Aldehyde -> Tetrahedral2 [label="3. Second Nucleophilic Attack"]; Hydride2 -> Aldehyde [arrowhead=none]; Tetrahedral2 -> Alcohol [label="4. Protonation"]; Protonation -> Tetrahedral2 [arrowhead=none]; }
Figure 1: Generalized mechanism for the reduction of an ester to a primary alcohol using a hydride reagent.Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
LAH is a highly efficient reagent for the reduction of esters to primary alcohols.[8] However, it is also a pyrophoric and water-reactive compound, necessitating strict anhydrous conditions and careful handling.[9][10]
Safety Precautions for LAH
-
Handling: Always handle LAH in a fume hood, under an inert atmosphere (e.g., nitrogen or argon).[11] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[12]
-
Quenching: Never add water directly to an unreacted LAH mixture. A violent exothermic reaction can occur, releasing flammable hydrogen gas.[10] Follow a careful quenching procedure.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible.[9] Do not use water or carbon dioxide fire extinguishers.[9]
Experimental Procedure
// Nodes Start [label="Start: Dry Glassware and Inert Atmosphere"]; Reagents [label="Suspend LAH in Anhydrous THF"]; Addition [label="Slowly Add Ester Solution at 0 °C"]; Reaction [label="Warm to Room Temperature and Stir"]; Quench [label="Careful Quenching Procedure"]; Filter [label="Filter and Wash the Solid"]; Extract [label="Extract the Filtrate"]; Dry [label="Dry the Organic Layer"]; Concentrate [label="Concentrate Under Reduced Pressure"]; Purify [label="Purify by Chromatography"]; End [label="End: Characterize the Product"];
// Edges Start -> Reagents; Reagents -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Filter; Filter -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; }
Figure 2: Workflow for the LAH reduction of 3,5-difluoropyridine-2-carboxylates.-
Preparation: Under an inert atmosphere of nitrogen or argon, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the LAH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the 3,5-difluoropyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LAH in grams)
-
15% aqueous sodium hydroxide solution (X mL)
-
Water (3X mL)
-
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a less potent reducing agent than LAH and is generally not effective for the reduction of esters on its own.[4] However, its reactivity can be significantly enhanced by using a co-solvent like methanol or in the presence of certain additives.[5] This method offers a safer and more convenient alternative to the LAH reduction.
Safety Precautions for NaBH₄
-
Handling: While less hazardous than LAH, NaBH₄ is still a flammable solid and can react with water to produce hydrogen gas.[13][14] Handle in a well-ventilated area and wear appropriate PPE.[15]
-
Storage: Store in a cool, dry place away from acids and oxidizing agents.[14] Keep the container tightly sealed.[13]
-
Spills: In case of a spill, cover with dry sand or another non-combustible absorbent material.[15] Do not use water for cleanup.[15]
Experimental Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3,5-difluoropyridine-2-carboxylate (1.0 equivalent) in a suitable solvent such as a mixture of THF and methanol.[5]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.0-4.0 equivalents) portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Work-up: Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data and Expected Outcomes
The choice of reducing agent will influence the reaction conditions and potentially the yield and purity of the final product.
| Parameter | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) |
| Equivalents | 1.5 | 2.0 - 4.0 |
| Solvent | Anhydrous THF | THF/Methanol |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Work-up | Fieser work-up (H₂O, NaOH, H₂O) | Aqueous quench |
| Safety | Pyrophoric, water-reactive | Flammable solid |
| Expected Yield | High | Moderate to High |
Product Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for NaBH₄), or the amount of reducing agent. Ensure that anhydrous conditions were maintained for the LAH reaction.
-
Low Yield: Low yields may result from incomplete reaction, degradation of the product during work-up, or losses during purification. Ensure the quenching procedure is performed carefully at 0 °C to minimize side reactions.
-
Purification Difficulties: If the product is difficult to purify, consider using a different solvent system for chromatography or an alternative purification method such as crystallization.
Conclusion
The reduction of 3,5-difluoropyridine-2-carboxylates to this compound can be effectively achieved using either lithium aluminum hydride or sodium borohydride. The choice between these two reagents will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. LAH offers a faster and often higher-yielding reaction but requires stringent safety precautions. The NaBH₄ method provides a safer and more convenient alternative, which can be optimized to give good yields. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can confidently perform this important transformation.
References
- 1. 3,5-Difluoropyridine-2-carboxylic acid [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 7. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. research.uga.edu [research.uga.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. wcu.edu [wcu.edu]
- 14. Sodium Borohydride - ESPI Metals [espimetals.com]
- 15. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for (3,5-Difluoropyridin-2-YL)methanol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3,5-Difluoropyridin-2-YL)methanol. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent and high-yielding synthetic routes start from the corresponding pyridine-2-carboxylic acid ester or nitrile. Key upstream raw materials include:
-
Ethyl 3,5-difluoro-pyridine-2-carboxylate[1]
-
Methyl 3,5-difluoropyridine-2-carboxylate[1]
-
3,5-Difluoropyridine-2-carboxylic acid[1]
-
3,5-Difluoropyridine-2-carbonitrile[1]
The choice of starting material often depends on commercial availability, cost, and the overall synthetic strategy. The ester derivatives are commonly used for direct reduction to the desired alcohol.
Q2: Which reducing agent is most effective for this transformation?
Sodium borohydride (NaBH₄) is the most frequently cited and effective reducing agent for converting the ester or aldehyde precursor to this compound.[1] It is a mild and selective reagent, which is advantageous in preventing over-reduction or unwanted side reactions with the fluorinated pyridine ring.
Q3: What is a realistic reaction yield to expect for this synthesis?
Under optimized conditions, particularly the reduction of ethyl 3,5-difluoro-pyridine-2-carboxylate with sodium borohydride, yields can be as high as 98%.[1] However, yields are highly dependent on the purity of starting materials, reaction conditions, and purification methods. Yields in the range of 90% are also commonly reported for similar ester reductions.[1]
Q4: What are the essential safety precautions for handling the reagents involved?
This compound and its precursors may cause skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; it should be handled with care and stored in a dry environment.
Q5: How should the final product, this compound, be stored?
The product should be stored in a dry, inert atmosphere, with recommended temperatures between 2-8°C.[2] It is typically supplied as a solid or semi-solid.[2] Proper storage is crucial to prevent degradation over time.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?
Low yields are a common issue in pyridine synthesis and can stem from several factors.[3] A systematic approach is recommended.
-
Possible Cause 1: Purity of Starting Materials. The purity of the starting ester (e.g., ethyl 3,5-difluoro-pyridine-2-carboxylate) is critical. Impurities can interfere with the reaction or lead to the formation of side products.
-
Solution: Ensure the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the reduction.[4]
-
-
Possible Cause 2: Inactive Reducing Agent. Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture, leading to reduced activity.
-
Solution: Use a fresh, unopened container of NaBH₄ whenever possible. If you suspect the reagent has degraded, you can perform a simple activity test or use a fresh bottle. Store NaBH₄ in a desiccator to minimize exposure to humidity.
-
-
Possible Cause 3: Suboptimal Reaction Temperature. The reduction is typically performed at low temperatures (0°C) and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Solution: Maintain strict temperature control. Begin the addition of sodium borohydride at 0°C using an ice bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[4]
-
Q2: The reaction appears incomplete, with a significant amount of starting material remaining. What should I do?
-
Possible Cause 1: Insufficient Stoichiometry of Reducing Agent. An inadequate amount of sodium borohydride will result in an incomplete conversion of the starting ester.
-
Solution: Re-evaluate the molar equivalents of NaBH₄ used. While a slight excess is often employed, ensure you have calculated the stoichiometry correctly based on the purity of your starting material. It may be necessary to add more reducing agent in portions, monitoring the reaction by TLC after each addition.
-
-
Possible Cause 2: Short Reaction Time. The reaction may not have been allowed to proceed to completion.
Q3: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?
-
Possible Cause 1: Over-reduction. Although NaBH₄ is a mild reducing agent, under certain conditions, it could potentially lead to unwanted reductions if other reducible functional groups are present in the molecule.
-
Solution: The primary strategy is strict control over reaction conditions, especially temperature and the amount of reducing agent. Adding the NaBH₄ in portions at 0°C helps to control the reaction's exothermicity and selectivity.[1]
-
-
Possible Cause 2: Contamination from Solvents or Glassware. Moisture in the solvent or reaction vessel can quench the sodium borohydride. Other contaminants can lead to side reactions.
-
Solution: Use anhydrous solvents (e.g., dry ethanol or methanol). Ensure all glassware is thoroughly dried in an oven before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent side reactions caused by atmospheric moisture and oxygen.
-
Q4: I'm having difficulty purifying the final product. What is the recommended procedure?
-
Challenge: Removing Boron Salts. The work-up of reactions involving sodium borohydride can leave behind boron-based salts that can sometimes complicate purification.
-
Solution: A typical work-up involves quenching the reaction carefully with water or dilute acid at a low temperature. After quenching, the solvent is often removed under reduced pressure, and the residue is partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. Washing the organic layer with brine can help remove residual water and some inorganic salts.
-
-
Challenge: Isolating the Pure Product. If the crude product contains impurities with similar polarity to the desired alcohol, separation can be challenging.
-
Solution: Column chromatography on silica gel is a standard and effective method for purifying the final product.[5] A solvent system of ethyl acetate and hexanes is commonly used. The optimal eluent ratio should be determined by TLC analysis of the crude mixture.
-
Visualizing the Process
General Synthesis Workflow
The diagram below illustrates the standard synthetic pathway for producing this compound from its corresponding ethyl ester.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Key Reaction Parameters Summary
The table below summarizes the optimized conditions for the reduction of ethyl 3,5-difluoro-pyridine-2-carboxylate.
| Parameter | Recommended Value/Condition | Notes |
| Starting Material | Ethyl 3,5-difluoro-pyridine-2-carboxylate | High purity is essential for optimal yield. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Use a fresh, dry source. |
| Solvent | Ethanol | Anhydrous grade is recommended. |
| Temperature | Start at 0°C, then warm to 20°C | Control addition of NaBH₄ at 0°C to manage exotherm. |
| Reaction Time | ~2 hours | Monitor by TLC for completion.[1] |
| Expected Yield | Up to 98% | Dependent on purity and technique.[1] |
Detailed Experimental Protocol
This protocol is adapted from high-yield procedures for the synthesis of this compound.[1]
Materials:
-
Ethyl 3,5-difluoro-pyridine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3,5-difluoro-pyridine-2-carboxylate (1.0 eq) in anhydrous ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (approx. 1.5 - 2.0 eq) to the cooled solution in small portions over 20-30 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature (approx. 20°C). Continue stirring for 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes) until the starting material is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Carefully and slowly add deionized water to quench any unreacted sodium borohydride.
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes, to obtain the pure product.
References
Technical Support Center: Advanced Purification of (3,5-Difluoropyridin-2-YL)methanol
From the Senior Application Scientist's Desk:
Welcome to the technical support center for (3,5-Difluoropyridin-2-YL)methanol. As a key building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications. The presence of the basic pyridine nitrogen and the electron-withdrawing fluorine atoms gives this molecule unique chemical properties that can present specific challenges during purification.
This guide is structured to move from rapid troubleshooting to in-depth protocols. It is designed to provide not just the "how," but the critical "why" behind each step, empowering you to adapt and optimize these techniques for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and concerns encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. The most common synthesis involves the reduction of an ester, like methyl 3,5-difluoropyridine-2-carboxylate, with sodium borohydride.[1] Based on this, you can anticipate:
-
Unreacted Starting Material: The parent ester (e.g., methyl or ethyl 3,5-difluoropyridine-2-carboxylate) is a very common impurity.
-
Reaction By-products: Borate salts from the sodium borohydride quench. These are typically removed during the aqueous workup.
-
Related Intermediates: Trace amounts of 3,5-difluoropicolinaldehyde if the reduction is incomplete.[1]
-
Residual Solvents: Solvents used in the reaction (e.g., methanol, ethanol, THF) and extraction (e.g., ethyl acetate, dichloromethane) are frequently present.
-
Water: Pyridine derivatives are often hygroscopic and can readily absorb atmospheric moisture.[2][3]
Q2: My crude product is a dark oil/gum. What does this indicate and how should I proceed?
A2: A dark, viscous, or gummy consistency typically points to the presence of high-boiling point impurities, potential degradation products, or polymeric materials. Fluorinated pyridines can be sensitive to heat and strong acids or bases, which can lead to discoloration.[4]
Recommended First Step: Before committing to a full-scale purification, perform a preliminary "mini-workup." Dissolve a small sample in ethyl acetate or dichloromethane, wash it with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo without excessive heat. This can remove acidic impurities and baseline colored material, often making subsequent purification steps more effective.
Q3: How can I quickly assess the purity of my sample before starting a large-scale purification?
A3: A combination of two simple techniques is highly effective:
-
Thin-Layer Chromatography (TLC): This is the fastest way to visualize the number of components in your mixture. Use a silica gel plate and an eluent system like 30-50% ethyl acetate in hexanes. The alcohol product is quite polar and should have a lower Rf value than the less polar starting ester. Staining with potassium permanganate can help visualize the alcohol, which will appear as a yellow spot on a purple background.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum is invaluable. It can confirm the presence of your desired product and help identify key impurities. Look for the characteristic alcohol proton (a broad singlet that can be exchanged with D₂O), the CH₂ peak adjacent to the oxygen, and the aromatic protons. Compare this to the spectrum of the starting ester, which will have a distinct singlet for the methyl or ethyl group.
Q4: What are the critical safety precautions for handling fluorinated pyridine derivatives?
A4: Safety is non-negotiable. Fluorinated heterocycles require careful handling.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.[5]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[5][6]
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and bases, which can cause vigorous reactions or degradation.[4][7]
-
Thermal Stability: Be aware that fluorinated compounds can decompose at high temperatures to release hazardous substances, potentially including hydrogen fluoride (HF).[8] Avoid unnecessary heating.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dry place away from ignition sources.[1][9]
Section 2: Troubleshooting Guide - Method-Specific Problems & Solutions
Focus Area 1: Column Chromatography
| Problem | Root Cause Analysis (The "Why") | Solution(s) |
| My compound is streaking/tailing badly on the silica gel column. | The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction causes the compound to "stick" and elute slowly and unevenly, leading to broad, tailing peaks.[10] | Primary Solution: Add a basic modifier to your eluent to neutralize the acidic sites on the silica. Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the mobile phase. This will compete for the acidic sites and allow your compound to elute symmetrically. |
| I'm getting poor separation between my product and a closely-eluting impurity. | The polarity difference between your product and the impurity is insufficient for separation with the chosen eluent system. This is common with the starting ester, which has a similar polarity. | Optimize the Mobile Phase: Switch to a less polar solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) to exploit different intermolecular interactions. Run a shallower solvent gradient (e.g., increase the polar solvent by 2-5% increments instead of 10%) to increase the resolution between peaks. |
| My product seems to be decomposing on the column. | Prolonged exposure to the acidic silica gel can cause degradation of sensitive compounds. The large surface area of the silica can catalyze decomposition, especially if the compound is on the column for an extended period. | Use a Deactivated Stationary Phase: Use neutral alumina instead of silica gel. Alternatively, "deactivate" the silica by pre-flushing the packed column with your eluent containing triethylamine before loading your sample.[10] Work quickly and avoid leaving the compound on the column longer than necessary. |
Focus Area 2: Recrystallization
| Problem | Root Cause Analysis (The "Why") | Solution(s) |
| My compound "oils out" instead of forming crystals. | This happens when the melting point of your crude solid is lower than the boiling point of the solvent. The compound melts in the hot solvent before it fully dissolves, forming an immiscible liquid layer that does not crystallize upon cooling.[11] | Change the Solvent System: Use a lower-boiling point solvent. Alternatively, add more of the primary solvent to lower the saturation point, ensuring the compound fully dissolves before reaching its melting point. A mixed-solvent system (e.g., dissolving in a minimal amount of hot dichloromethane and slowly adding cold hexane until cloudy) is often very effective. |
| No crystals are forming even after cooling and waiting. | The solution is likely not saturated enough (too much solvent was used), or it is in a stable supersaturated state where the energy barrier for nucleation is too high. | Induce Crystallization: 1. Concentrate: Gently evaporate some of the solvent to increase the concentration.[11] 2. Scratch: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites. 3. Seed: Add a single, tiny crystal of pure product (a "seed crystal") to the solution to initiate crystallization.[11] 4. Cool Slowly: Ensure the solution cools to room temperature slowly before moving it to an ice bath or refrigerator. |
| The recovered crystals are not significantly purer than the crude material. | The chosen solvent is dissolving the impurities as well as the product, or the impurities are co-crystallizing within the product's crystal lattice. | Perform a Solvent Screen: Test the solubility of your crude material in a range of solvents (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, water). An ideal solvent will dissolve the product poorly when cold but very well when hot, while leaving major impurities either completely insoluble or highly soluble at all temperatures. |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Flash Column Chromatography
This protocol is ideal for separating the product from impurities of similar polarity, such as the starting ester.
-
Prepare the Eluent: Prepare a stock solution of your mobile phase (e.g., 20% Ethyl Acetate in Hexanes). To this solution, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for every 1 L of eluent).
-
Pack the Column: Dry-pack the column with silica gel, then flush with the prepared eluent until the column bed is stable and equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent to obtain a dry, free-flowing powder (this is called "dry loading").
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% Ethyl Acetate / 1% Et₃N in Hexanes) and gradually increasing the polarity.
-
Monitoring: Collect fractions and monitor them by TLC to identify the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the eluent.
Protocol 2: Optimized Recrystallization for High-Purity Solids
This method is excellent for removing small amounts of impurities from a solid product to achieve >99% purity.
-
Solvent Selection: A mixed solvent system of Dichloromethane (DCM) and Hexanes is a good starting point.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot DCM required to fully dissolve the solid.
-
Induce Precipitation: While stirring, slowly add cold hexanes dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.
-
Crystallization: Add one or two more drops of hot DCM to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Data & Workflow Visualization
Table 1: Typical Purification Outcomes
| Method | Typical Starting Purity (by NMR) | Typical Final Purity (by NMR) | Expected Yield | Best For Removing... |
| Flash Chromatography | 60-90% | >98% | 70-90% | Starting materials, closely-related by-products. |
| Recrystallization | >85% | >99.5% | 60-85% | Minor impurities, colored material, achieving analytical grade. |
| Acid-Base Extraction | 50-80% | 90-95% | 85-95% | Non-basic organic impurities, baseline materials. Often used as a pre-purification step. |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the most appropriate purification technique based on the characteristics of your crude product.
Caption: Decision workflow for purifying this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Difluoropyridine(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
improving regioselectivity in functionalization of (3,5-Difluoropyridin-2-YL)methanol
An Application Scientist's Guide to Improving Regioselectivity in the Functionalization of (3,5-Difluoropyridin-2-YL)methanol.
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective functionalization of this compound. As a key building block in medicinal chemistry, precise control over its derivatization is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common experimental hurdles.
Introduction: The Challenge of Regioselectivity
This compound presents a unique challenge due to the interplay of multiple directing groups on the pyridine ring. The two fluorine atoms are strong ortho-directing groups for metalation, while the hydroxymethyl group at the C2 position can also direct functionalization, typically to the C3 position. However, the existing fluorine at C3 complicates this. The primary challenge is achieving selective functionalization at the C4 or C6 positions while avoiding unwanted side reactions.
This guide will focus on the most common and powerful technique for such transformations: Directed ortho-Metalation (DoM) , followed by quenching with an electrophile.
Part 1: Troubleshooting & FAQs
This section addresses specific issues you may encounter during your experiments.
Question 1: "My reaction is giving me a mixture of regioisomers, primarily C4 and C6 functionalization. How can I favor one over the other?"
Answer: This is the most common issue. The regioselectivity between the C4 and C6 positions is a delicate balance of steric and electronic effects, primarily dictated by your choice of base, solvent, and directing group strategy.
-
The Root Cause: The C6 position is sterically more accessible. However, the C4 position is electronically activated by both fluorine atoms. The outcome depends on which factor your reaction conditions favor. Lithium diisopropylamide (LDA) is a sterically hindered base, which often favors deprotonation at the less hindered C6 position.
-
Troubleshooting Strategy 1: The Directing Group Matters. The free hydroxyl group of your starting material is acidic and will be deprotonated by strong bases like n-BuLi or LDA, forming a lithium alkoxide. This alkoxide is a powerful C3-directing group, but since C3 is blocked by fluorine, its influence is complex. To gain predictable control, you must protect the hydroxyl group. The choice of protecting group is critical as it becomes the primary Directing Metalation Group (DMG).
| Protecting Group (DMG) | Typical Base | Favored Position | Rationale |
| O-Si(i-Pr)3 (TIPS) | n-BuLi | C6 | A bulky protecting group will sterically hinder the C3-directing effect and favor lithiation at the more accessible C6 position. |
| O-CH2OCH3 (MOM) | n-BuLi or s-BuLi | C4 | A smaller, coordinating protecting group can work in concert with the C5-fluorine to direct metalation to the C4 position. |
| O-CON(i-Pr)2 (dialkylcarbamate) | s-BuLi / TMEDA | C4 | This is a very powerful and reliable DMG for directing metalation to its ortho position (C3), but due to the F at C3, it strongly activates the C4 position for deprotonation. |
-
Troubleshooting Strategy 2: Solvent and Additive Effects. The coordinating ability of your solvent system can dramatically influence the aggregation state and reactivity of your organolithium base.
-
THF (Tetrahydrofuran): A good coordinating solvent that is standard for many lithiation reactions.
-
TMEDA (Tetramethylethylenediamine): Adding TMEDA can break down organolithium aggregates, increasing the basicity and often accelerating the rate of metalation. This can sometimes improve selectivity for the thermodynamically favored product (often C4).
-
Question 2: "I'm seeing very low yields and recovery of my starting material. What is happening?"
Answer: Low yields in DoM reactions with this substrate are often traced back to two main issues: incomplete deprotonation or degradation of the lithiated intermediate.
-
Root Cause 1: Insufficient Basicity or Temperature Issues. The C-H bonds on the difluoropyridine ring are acidic, but deprotonation is not always instantaneous. Your lithiated intermediate may also be unstable at higher temperatures.
-
Troubleshooting Protocol: Optimizing Reaction Conditions.
-
Verify Base Titration: The molarity of commercial organolithium reagents can decrease over time. Always titrate your n-BuLi or s-BuLi solution before use to ensure accurate stoichiometry.
-
Temperature Control is Critical: Perform the deprotonation at -78 °C (a dry ice/acetone bath). This temperature is crucial for maintaining the stability of the pyridyl-lithium intermediate.
-
Controlled Electrophile Addition: Add the electrophile slowly at -78 °C and then allow the reaction to warm slowly to room temperature. A rapid temperature increase can cause decomposition.
-
-
Root Cause 2: Electrophile Reactivity. If your electrophile is not reactive enough, the lithiated intermediate may decompose upon warming before it has a chance to react. Conversely, a highly reactive electrophile might lead to side reactions.
-
Troubleshooting Strategy: Choosing the Right Electrophile.
-
For simple alkylation, use reactive alkyl halides like iodomethane or benzyl bromide.
-
For carbonyl additions, aldehydes and ketones are generally efficient quenchers.
-
If you are attempting to introduce a less reactive functional group, consider a transmetalation step (e.g., to a zinc or boron species) to generate a more stable organometallic intermediate.
-
Question 3: "How do I protect the hydroxymethyl group, and how do I know the protection was successful?"
Answer: Protecting the alcohol is a crucial first step for predictable regioselectivity. The choice of protecting group dictates the subsequent DoM outcome.
-
Recommended Protocol: Silyl Ether Protection (for C6-selectivity).
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add imidazole (1.5 eq) or 2,6-lutidine (1.2 eq).
-
Cool the solution to 0 °C.
-
Add triisopropylsilyl chloride (TIPS-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water, extract the product, and purify by column chromatography.
-
-
Verification:
-
TLC: The protected product will have a higher Rf value than the starting alcohol.
-
¹H NMR: You will see the disappearance of the hydroxyl (-OH) proton peak and the appearance of characteristic peaks for the TIPS group (around 1.0-1.2 ppm).
-
Part 2: Experimental Workflows & Diagrams
Workflow 1: Decision-Making for Regioselective Functionalization
This diagram outlines the logical steps for choosing a strategy based on your desired regioisomer.
Caption: Decision workflow for achieving C4 vs. C6 selectivity.
Mechanism: The Role of the Directing Group
The diagram below illustrates how different protecting groups influence the site of lithiation.
Note: The above DOT script is a template. Actual chemical structure images would need to be generated and hosted to be included. For the purpose of this response, the logic is illustrated through text.
Caption: Directing group effect on the site of metalation.
This guide provides a starting point for troubleshooting and optimizing your reactions. The principles of Directed ortho-Metalation are powerful, but success lies in careful execution and rational design based on the electronic and steric properties of your substrate and reagents. Always consult safety data sheets for all chemicals used and perform reactions in a well-ventilated fume hood.
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Pyridines
Introduction
Nucleophilic Aromatic Substitution (SNAr) on fluorinated pyridines is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. The unique properties of the pyridine ring—being inherently electron-deficient—combined with the powerful activating effect of a fluorine substituent, create a highly reactive system for constructing complex molecules.[1][2] Fluorine's high electronegativity makes the attached carbon atom highly electrophilic, facilitating the initial, rate-determining nucleophilic attack.[3][4] This often allows for milder reaction conditions compared to other halopyridines, enhancing functional group tolerance and providing reliable outcomes.[2][5]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the intricacies of SNAr reactions with fluorinated pyridines and achieve success in your experiments.
The SNAr Mechanism on Fluoropyridines: An Overview
The reaction proceeds via a two-step addition-elimination mechanism . Understanding this pathway is critical for effective troubleshooting.
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine leaving group. This attack is favored at the positions ortho (C2/C6) or para (C4) to the ring nitrogen.[6][7][8] This step temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][4]
-
Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which, despite the high C-F bond strength, is an excellent leaving group in this context.[2][3]
Core Mechanism of SNAr on 2-Fluoropyridine
Caption: General mechanism of SNAr on 2-fluoropyridine.
Troubleshooting Guide
This section addresses the most common issues encountered during SNAr reactions with fluorinated pyridines.
Question 1: Why is my reaction showing low to no yield?
This is the most frequent challenge. A low or non-existent yield can be traced back to several key factors. Use the following decision tree to diagnose the issue.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
Technical Support Center: Managing Moisture Sensitivity in C-H Fluorination Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for C-H fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-H fluorination. The inherent sensitivity of these reactions to moisture is a primary cause of low yields, poor reproducibility, and reaction failure. This document provides in-depth, field-proven insights and actionable protocols to help you diagnose and resolve these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding moisture in C-H fluorination reactions.
Q1: Why are C-H fluorination reactions so sensitive to moisture?
A: The sensitivity arises from the high reactivity of the key components towards water. There are two primary failure modes:
-
Catalyst Deactivation: Many transition-metal catalysts, particularly palladium complexes used in C-H activation, are susceptible to water.[1] Water can coordinate to the metal center, leading to the formation of inactive hydroxide or oxide species, thereby halting the catalytic cycle.[2]
-
Reagent Decomposition: Fluorinating agents, both electrophilic (like Selectfluor) and nucleophilic (like AgF or anhydrous fluoride salts), can react with water.[3] Many nucleophilic fluoride sources are hygroscopic and can become hydrated, reducing their reactivity.[3] Electrophilic agents can undergo hydrolysis, which consumes the reagent and introduces unwanted byproducts.
Q2: What are the common visual or analytical signs of moisture contamination in my reaction?
A: Diagnosing moisture contamination requires careful observation and analysis:
-
Visual Cues:
-
Inconsistent Reaction Color: If your reaction is known to have a characteristic color, deviation might suggest an alternative reaction pathway initiated by moisture.
-
Precipitate Formation: Unexplained precipitation can occur if a reagent or catalyst hydrolyzes to form an insoluble byproduct.[4]
-
"Clumping" of Drying Agents: When using drying agents like anhydrous sodium or magnesium sulfate, if the agent clumps together at the bottom of the flask, it is a sign that it is actively removing significant amounts of water.[5] A "free-flowing," snow-globe-like appearance indicates a dry solvent.[5]
-
-
Analytical Evidence:
-
¹H NMR Spectroscopy: A broad peak corresponding to water will be present. In some cases, byproducts from the hydrolysis of your starting material or reagents can be identified.
-
LC-MS/GC-MS Analysis: The appearance of peaks corresponding to the molecular weight of hydrolyzed starting materials or protodefluorinated byproducts is a strong indicator.
-
Inconsistent Yields: This is the most common sign. If yields vary significantly between runs despite identical procedures, suspect variable water content in your reagents or solvents.[4]
-
Q3: Can a small amount of water ever be beneficial in C-H functionalization?
A: While rigorously anhydrous conditions are the standard for C-H fluorination, it is a nuanced topic in the broader field of C-H activation. Some non-fluorination C-H functionalization reactions, particularly those involving palladium or ruthenium catalysts, have shown improved rates or yields in the presence of water.[6] However, for C-H fluorination , water is almost universally detrimental, leading to significantly reduced yields.[1] There are specific, highly specialized systems, such as a Pd/Cr cocatalyzed allylic C-H fluorination, that can be conducted in the presence of wet solvents, but these are exceptions rather than the rule.[7][8]
Q4: What is the most reliable method for ensuring my solvents are truly anhydrous?
A: While commercially available "anhydrous" solvents are a good starting point, their water content can increase after the bottle is opened.[4] For highly sensitive reactions, implementing a rigorous drying protocol is essential.
-
Gold Standard: The most reliable method is distillation from an appropriate drying agent under an inert atmosphere (e.g., distilling THF from sodium/benzophenone or dichloromethane from calcium hydride).[9]
-
Practical Alternative: Passing the solvent through a column of activated alumina or activated 3 Å molecular sieves is a highly effective and safer alternative to distillation that can reliably produce solvents with water content in the sub-10 ppm range.[10]
-
Verification: The water content should be verified using Karl Fischer titration, which is the industry standard for accurately quantifying trace amounts of water in organic solvents.[11][12][13]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to troubleshooting common failures in moisture-sensitive C-H fluorination.
Problem: Low or No Product Yield
Low conversion or complete reaction failure is the most critical issue. The following workflow helps to systematically diagnose the root cause.
Caption: A decision tree for troubleshooting failed fluorination reactions.
-
Cause A: Deactivated Catalyst
-
Mechanism: In palladium-catalyzed reactions, water can act as a ligand, and its deprotonation can lead to the formation of palladium hydroxide species (Pd-OH). These species are often off-cycle and can precipitate as palladium oxides, effectively removing the active catalyst from the solution.
-
Solution: Ensure every component added to the reaction is scrupulously dry. Use freshly dried solvents and handle reagents under a rigorously maintained inert atmosphere.
-
-
Cause B: Hydrolyzed Fluorinating Agent
-
Mechanism: Many fluorinating agents are sensitive to moisture. For example, silver(I) fluoride (AgF) is hygroscopic and its efficacy can be diminished by water.[3] Electrophilic reagents like Selectfluor can also react with water, reducing their effective concentration.
-
Solution: Store fluorinating agents in a desiccator under an inert atmosphere.[4] For highly sensitive reagents, storage and handling inside a glovebox are recommended.[4] If a reagent is suspect, test a fresh, unopened bottle on a small-scale control reaction known to work.[4]
-
-
Cause C: Contamination from "Inert" Components
-
Mechanism: Moisture can be introduced from sources other than solvents or reagents. Additives like bases (e.g., carbonates) or salts can be hygroscopic. Even drying agents like molecular sieves must be properly activated (heated under vacuum) before use, as they can be saturated with atmospheric moisture.
-
Solution: Dry all solid additives in a vacuum oven before use. Activate molecular sieves at high temperature (e.g., 300 °C) under vacuum for several hours.[10]
-
Section 3: Key Experimental Protocols
Adherence to rigorous experimental technique is paramount for success and reproducibility.
Protocol 1: Rigorous Solvent Drying with Activated Alumina
This protocol is a safe and highly effective method for obtaining ultra-dry solvents.[9][10]
Materials:
-
Glass column with a stopcock and a nitrogen inlet/outlet
-
Activated neutral alumina (predried at 300 °C for >12 hours)
-
Commercial-grade "anhydrous" solvent
-
Oven-dried collection flask (e.g., Schlenk flask) with a septum
Procedure:
-
Column Packing: In a fume hood, dry pack the glass column with activated alumina. Safety Note: Alumina dust is an inhalation hazard.
-
Assembly: Attach the packed column to a stand. Connect the top to a nitrogen line and place the oven-dried collection flask at the outlet.
-
Flushing: Flush the entire system with dry nitrogen for 15-20 minutes to displace air and ambient moisture.
-
Solvent Addition: Add the commercial anhydrous solvent to the top of the column, ensuring the alumina is fully wetted.
-
Elution: Allow the solvent to pass through the column under a slight positive pressure of nitrogen. Discard the first ~10% of the eluted volume, as it may contain residual moisture from the system.
-
Collection & Storage: Collect the dry solvent in the Schlenk flask under a positive nitrogen atmosphere. The flask should be sealed with a septum and stored in a desiccator or glovebox.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol ensures the exclusion of atmospheric oxygen and moisture.[14]
Caption: Standard workflow for setting up an air- and moisture-free reaction.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure the reaction flask (e.g., a Schlenk flask) and magnetic stir bar are thoroughly dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum.
-
Assembly: While still hot, assemble the flask and cap it with a rubber septum.[14] Clamp it to the Schlenk line.
-
Purging the Vessel: Connect the flask to the Schlenk line. Evacuate the flask under high vacuum until it cools to room temperature. Then, backfill the flask with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.
-
Adding Reagents:
-
Solids: For solid reagents, quickly remove the septum, add the solid against a counterflow of inert gas, and immediately reseal the flask.
-
Liquids: Use a dry, nitrogen-flushed syringe or a cannula to transfer anhydrous solvents and liquid reagents from their storage vessels (e.g., Sure/Seal™ bottles) to the reaction flask.[4]
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to a nitrogen-filled balloon or an oil bubbler.
Section 4: Reagent & Equipment Guide
Table 1: Comparison of Common Drying Agents for Solvents
| Drying Agent | Capacity | Speed | Efficiency (Lowest ppm H₂O) | Compatibility Notes |
| Magnesium Sulfate (MgSO₄) | High | Fast | Medium (~30 ppm) | Generally useful, slightly acidic. |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low (>100 ppm) | Neutral, generally useful. Good for pre-drying.[5] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Incompatible with alcohols, amines, ketones, and esters. |
| Calcium Hydride (CaH₂) | Low | Medium | Very High (<5 ppm) | Reactive. Used for distillation of alkanes, ethers, and aromatics. Reacts with acidic protons.[9] |
| Molecular Sieves (3Å) | High | Medium | Very High (<1 ppm) | Excellent for static drying of many solvents. Must be activated.[10] |
| Activated Alumina | High | Fast | Very High (<1 ppm) | Excellent for column purification.[9][10] |
Table 2: Moisture Sensitivity of Common Fluorinating Reagents
| Reagent Name | Type | Moisture Sensitivity | Storage & Handling Recommendations |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Moderate | Store in a desiccator. Can react exothermically with some solvents (e.g., DMF).[3] |
| NFSI | Electrophilic | Low | Relatively stable but should be stored in a dry environment.[15] |
| Silver(I) Fluoride (AgF) | Nucleophilic | High | Highly hygroscopic. Store and handle in a glovebox for best results.[1] |
| Silver(II) Fluoride (AgF₂) | Electrophilic | High | Highly hygroscopic and reactive.[3][16] Must be handled in a glovebox. |
| Potassium Fluoride (KF) | Nucleophilic | High | Hygroscopic. Effectiveness depends on being strictly anhydrous (spray-dried is best). |
| Et₃N·3HF (TREAT·HF) | Nucleophilic | Low | Relatively stable, but is a source of HF. Handle with extreme caution.[7][17] |
Section 5: Critical Safety Precautions
Handling Fluoride Sources and Hydrofluoric Acid (HF):
Many fluorination reactions use or generate hydrogen fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe, delayed-onset burns and potentially fatal systemic toxicity by binding to calcium in the body.[18][19][20]
-
NEVER work with HF alone. [21]
-
Personal Protective Equipment (PPE) is mandatory:
-
Wear a lab coat, a rubber or neoprene apron, long pants, and closed-toe shoes.[20]
-
Use chemical splash goggles and a face shield.[18]
-
Wear appropriate gloves. For concentrated HF, standard nitrile gloves are insufficient. Heavy-duty neoprene or butyl rubber gloves are recommended. For dilute solutions, double-gloving with nitrile is acceptable but gloves must be changed immediately upon any suspected contact.[21]
-
-
Emergency Preparedness: An HF-specific first aid kit containing 2.5% calcium gluconate gel must be immediately accessible.[20][21] All personnel must be trained on its use. In case of skin contact, immediately flush with copious amounts of water for at least 5 minutes, then apply calcium gluconate gel liberally while seeking immediate medical attention.[20]
-
Waste Disposal: All HF-containing waste is acutely toxic and must be disposed of according to institutional hazardous waste protocols.[20] Never mix HF waste with other acid waste streams, especially in glass containers, as it will etch the glass.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sp2 C–H bond activation in water and catalytic cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion | Springer Nature Experiments [experiments.springernature.com]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. nanolabs.stanford.edu [nanolabs.stanford.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. ethz.ch [ethz.ch]
potential degradation pathways for (3,5-Difluoropyridin-2-YL)methanol
Technical Support Center: (3,5-Difluoropyyridin-2-YL)methanol
A Guide to Understanding and Preventing Degradation
Welcome to the technical support guide for (3,5-Difluoropyridin-2-YL)methanol (CAS 1065267-14-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate, troubleshoot, and prevent potential degradation, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
This compound is a heterocyclic alcohol featuring a pyridine ring substituted with two fluorine atoms and a hydroxymethyl group. The fluorine atoms significantly modulate the electronic properties of the pyridine ring, making it a valuable synthon in the development of pharmaceuticals and agrochemicals.[1]
Its stability is paramount because degradation introduces impurities that can complicate reaction outcomes, interfere with analytical characterization, and lead to false positives or negatives in biological assays. The primary reactive sites are the primary alcohol (susceptible to oxidation) and the fluorinated pyridine ring (susceptible to photolytic or extreme thermal stress).
Q2: What are the most common degradation pathways I should be aware of?
Based on the structure's functional groups—a primary alcohol adjacent to a nitrogen heterocycle and an electron-deficient, fluorinated aromatic ring—the three most probable degradation pathways are:
-
Oxidation: The primary alcohol at the 2-position is readily oxidized to the corresponding aldehyde and subsequently to the carboxylic acid. This is often the most common degradation pathway under ambient, non-inert conditions.
-
Photodegradation: Aromatic systems, especially halogenated ones, can be sensitive to UV light. Photolysis can lead to complex reactions, including the potential for defluorination or ring cleavage over extended exposure.[2][3][4]
-
Thermal Decomposition: Like most organic molecules, exposure to high temperatures for prolonged periods can cause thermal decomposition, or thermolysis, leading to fragmentation and complex impurity profiles.[5]
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
To mitigate the degradation pathways identified above, proper storage is essential.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduces the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the primary alcohol to aldehyde and carboxylic acid impurities. |
| Light | Store in an amber or opaque vial. | Protects the compound from photolytic degradation.[6] |
| Moisture | Keep in a tightly sealed container with a desiccant if necessary. | While hydrolysis is a lower risk, minimizing water content is good practice for reagent stability.[7] |
Troubleshooting Guide: Experimental Issues
This section addresses specific issues you may encounter and provides a logical framework for diagnosis and resolution.
Issue 1: My stored solution of this compound has developed a yellow tint and new spots on TLC/peaks in LC-MS.
-
Probable Cause: Oxidation. The primary alcohol is likely oxidizing to 3,5-difluoropicolinaldehyde, which can be further oxidized to 3,5-difluoropicolinic acid. Aldehydes are often less stable and can sometimes impart color.
-
Causality: The proximity of the pyridine nitrogen can influence the reactivity of the 2-position substituent.[8] Oxygen from the air, especially in solution and potentially catalyzed by trace metals or light, is sufficient to cause this transformation over time.
-
Diagnostic Workflow:
-
Acquire an LC-MS Spectrum: This is the most definitive diagnostic tool.
-
Analyze the Mass Data: Look for masses corresponding to the parent compound and its potential oxidized products.
-
Confirm with Standards (if available): If you have standards for the aldehyde or acid, a co-injection will confirm the impurity's identity.
-
| Compound | Molecular Formula | Molecular Weight | Expected Mass [M+H]⁺ |
| This compound | C₆H₅F₂NO | 145.11 | 146.05 |
| 3,5-Difluoropicolinaldehyde | C₆H₃F₂NO | 143.09 | 144.03 |
| 3,5-Difluoropyridine-2-carboxylic acid | C₆H₃F₂NO₂ | 159.09 | 160.03 |
-
Preventative Measures & Solutions:
-
Purge Solvents: Before preparing solutions, thoroughly degas solvents by sparging with nitrogen or argon to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Handle the solid and prepare solutions in a glovebox or under a positive pressure of inert gas.
-
Use Fresh Solutions: Prepare solutions immediately before use whenever possible. If storage is necessary, store under an inert atmosphere in the freezer.
-
Diagram 1: Oxidative Degradation Pathway
Caption: Primary oxidative degradation pathway.
Issue 2: My reaction yield is consistently low when running experiments in clear glass vessels on the benchtop.
-
Probable Cause: Photodegradation. Fluorinated aromatic compounds can be susceptible to degradation upon exposure to UV radiation, which is present in ambient laboratory light.[2][4]
-
Causality: The energy from photons can be sufficient to excite the π-system of the pyridine ring, leading to bond cleavage. While the C-F bond is very strong, photolytic pathways can lead to defluorination, generating fluoride ions and other complex photoproducts.[3][9] Studies on fluorinated pesticides have shown that heteroaromatic fluorine atoms can be more readily removed than those on other motifs under certain photolytic conditions.[4]
-
Diagnostic Workflow:
-
Set up a Controlled Experiment: Prepare two identical solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Apply Differential Conditions: Wrap one vial completely in aluminum foil (the "Dark" sample) and leave the other exposed to ambient lab light (the "Light" sample). Place them side-by-side for 24-48 hours.
-
Analyze and Compare: Analyze both samples by HPLC-UV or LC-MS. A significant decrease in the parent peak area and/or the appearance of new peaks in the "Light" sample compared to the "Dark" sample is strong evidence of photostability issues.
-
-
Preventative Measures & Solutions:
-
Use Amber Glassware: Always use amber-tinted volumetric flasks, vials, and reaction vessels.
-
Cover Equipment: If amber glassware is unavailable, wrap the exterior of clear glass vessels securely with aluminum foil.
-
Minimize Exposure: Turn off overhead lights directly above the experimental setup when possible and work efficiently to minimize the total exposure time.
-
Issue 3: I observe significant decomposition when heating my reaction above 100 °C.
-
Probable Cause: Thermal Decomposition (Thermolysis).[5]
-
Causality: All molecules have a temperature at which the vibrational energy becomes sufficient to cause chemical bonds to break. For complex organic molecules, this often doesn't result in a clean transformation but rather fragmentation into multiple smaller molecules. The predicted boiling point is approximately 176 °C, but significant decomposition can occur well below this temperature, especially during prolonged heating.[10]
-
Diagnostic Workflow:
-
Thermogravimetric Analysis (TGA): For a definitive profile, TGA can determine the onset temperature of decomposition by measuring mass loss as a function of temperature.
-
Controlled Heating Experiment: Heat a solution of the compound to the target reaction temperature for the intended duration. Analyze the "before" and "after" samples by HPLC or LC-MS to quantify the extent of degradation.
-
-
Preventative Measures & Solutions:
-
Optimize Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Minimize Heating Time: Bring the reaction to the target temperature quickly and cool it down promptly upon completion. Avoid leaving reactions heating unattended overnight unless stability has been confirmed.
-
Protocols for Stability Assessment
Validating the stability of your compound under your specific experimental conditions is crucial. The following are streamlined protocols for forced degradation studies.
Protocol 1: Oxidative Stress Forced Degradation Study
This protocol assesses the compound's susceptibility to oxidation.
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC vials
-
-
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL solution of the compound in acetonitrile.
-
Prepare Samples:
-
Control Sample: Add 1 mL of the stock solution to an HPLC vial.
-
Stress Sample: Add 0.9 mL of the stock solution and 0.1 mL of 3% H₂O₂ to a separate HPLC vial.
-
-
Incubation: Gently mix both vials and let them stand at room temperature for 24 hours, protected from light.
-
Analysis: Analyze both the control and stress samples by LC-MS or HPLC-UV.
-
-
Expected Outcome: An increase in peaks corresponding to the aldehyde and carboxylic acid in the stress sample relative to the control confirms oxidative liability.
Diagram 2: Experimental Workflow for Forced Degradation
Caption: General workflow for a forced degradation study.
References
- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. bdmaee.net [bdmaee.net]
- 8. researchgate.net [researchgate.net]
- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|lookchem [lookchem.com]
Technical Support Center: Optimizing Industrial Scale-Up of (3,5-Difluoropyridin-2-YL)methanol Synthesis
Welcome to the technical support center for the industrial scale-up of (3,5-Difluoropyridin-2-YL)methanol. This guide is designed for researchers, process chemists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot and commercial-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a safe, efficient, and robust manufacturing process.
Synthesis Route Overview
The most common and scalable synthesis of this compound involves the reduction of a suitable precursor, typically an ester such as methyl 3,5-difluoropyridine-2-carboxylate or the corresponding ethyl ester. This method avoids the significant hazards associated with organometallic intermediates at a large scale. The typical reaction involves a metal hydride reducing agent in an appropriate solvent.
One of the most feasible synthetic routes uses sodium borohydride in an alcohol solvent, which has been reported with high yields.[1]
Caption: General synthesis scheme via ester reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reduction reaction?
A1: When scaling up, heat and mass transfer become the most critical challenges.[2] The key parameters to control are:
-
Temperature: The reduction is exothermic. Inadequate heat removal can lead to temperature spikes, promoting side reactions and potentially causing a dangerous thermal runaway.[3] A robust reactor cooling system is non-negotiable.
-
Reagent Addition Rate: The rate of addition of the reducing agent (e.g., NaBH₄ solution or solid) directly controls the rate of heat generation.[4] A slow, controlled addition is crucial to stay within the reactor's cooling capacity.
-
Mixing Efficiency: In large vessels, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to poor conversion and impurity formation.[4][5] The impeller design and stirring speed must be optimized for the reactor geometry.
Q2: What are the primary safety concerns for this process at an industrial scale?
A2: The primary safety concerns are:
-
Thermal Runaway: As an exothermic reaction, there is a significant risk of a runaway reaction if cooling is lost or reagent is added too quickly.[6][7] A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry) is essential to understand the reaction's thermal profile and define safe operating limits.[7][8]
-
Hydrogen Gas Evolution: The reaction of sodium borohydride with the alcohol solvent (and any residual water) generates flammable hydrogen gas. The reactor must be equipped with adequate venting and operated under an inert atmosphere (e.g., nitrogen) to prevent the formation of an explosive mixture.
-
Handling of Reagents: Sodium borohydride is a flammable solid that reacts with water. Proper personal protective equipment (PPE) and handling procedures are required.
Q3: Which analytical methods are recommended for in-process control (IPC) and final product quality control (QC)?
A3: A combination of methods is recommended for robust process control:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool to monitor the disappearance of the starting material (ester) and the formation of the product. This allows for real-time tracking of reaction completion.[9]
-
Final Product QC:
-
HPLC: To determine the final purity and quantify any impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and characterization of any unknown impurities.[10]
-
Karl Fischer Titration: To determine the water content in the final product.[11]
-
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Reaction Control & Performance
Q: My reaction temperature is spiking dangerously during the addition of sodium borohydride, even with the cooling jacket at its maximum setting. What is happening?
A: This indicates that the rate of heat generation is exceeding the reactor's heat removal capacity. This is a classic scale-up challenge, as the surface-area-to-volume ratio decreases with larger vessels, making cooling less efficient.[3]
-
Causality: The rapid, uncontrolled addition of the reducing agent is releasing energy faster than it can be dissipated through the reactor walls.
-
Solution:
-
Reduce Addition Rate: Immediately slow down the addition of the sodium borohydride. An automated dosing system can provide precise and consistent control, which is safer than manual addition.[3][4]
-
Lower Initial Batch Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger safety margin before reaching the maximum allowable temperature.[10]
-
Use a Slurry/Solution: Adding the NaBH₄ as a solution or a well-dispersed slurry in an appropriate solvent can help moderate the reaction rate compared to adding it as a solid powder.
-
Q: The reaction yield dropped from 95% at the lab scale to 70% in the pilot plant. What are the likely causes?
A: A significant drop in yield during scale-up often points to issues with mixing, temperature, or reagent stability over longer addition times.[4][5]
-
Causality & Solutions:
-
Inefficient Mixing: In a large reactor, the starting material may not be uniformly mixed, leading to incomplete conversion. Action: Optimize the stirrer speed and confirm the impeller is appropriate for the vessel size to ensure proper mass transfer.[4]
-
Side Reactions: Localized high temperatures can promote the formation of byproducts. Action: Implement the temperature control strategies mentioned above.
-
Reagent Decomposition: If the NaBH₄ solution is prepared in advance for a long, slow addition, it may slowly decompose, reducing its effective stoichiometry. Action: Use freshly prepared solutions or consider adding the reagent in stable, pre-weighed portions over time.
-
Work-up and Purification
Q: During the aqueous quench and extraction, we are experiencing persistent emulsions that make phase separation nearly impossible. How can we resolve this?
A: Emulsion formation is common when scaling up processes involving salts and solvents with partial miscibility.
-
Causality: Vigorous agitation during work-up can create fine droplets that are stabilized by partially soluble intermediates or byproducts at the aqueous-organic interface.
-
Solutions:
-
Modify Agitation: Reduce the stirrer speed during the extraction phase.
-
Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Adjust pH: A slight adjustment of the aqueous phase pH can sometimes destabilize the emulsion-causing species.
-
Allow for Settling Time: On a large scale, longer settling times are often required. If possible, allow the mixture to stand unstirred overnight.
-
Q: The final product fails purity specifications due to an unknown impurity at ~1.5%. How do we identify and eliminate it?
A: The emergence of new impurities on a larger scale is often due to longer reaction times or temperature variations.[5]
-
Causality & Troubleshooting Workflow:
-
Identification: Isolate the impurity using preparative HPLC and characterize its structure using LC-MS and NMR.[9] This is crucial to understanding its formation pathway.
-
Hypothesize Formation:
-
Is it an over-reduction product? This might suggest excessive reagent or prolonged reaction time.
-
Is it a byproduct from a reaction with the solvent? This could occur if temperatures were too high.
-
Is it a rearranged starting material or product?
-
-
Process Adjustment: Based on the impurity's identity, adjust the reaction conditions. For example, if it's an over-reduction product, slightly reduce the stoichiometry of NaBH₄. If it's temperature-related, improve cooling efficiency.
-
Purification Optimization: If the impurity cannot be eliminated through process changes, optimize the final purification step. This could involve screening different recrystallization solvents or solvent/anti-solvent systems to selectively precipitate the desired product while leaving the impurity in the mother liquor.[10]
-
Caption: A logical workflow for identifying and mitigating impurities.
Optimized Scale-Up Protocol: Reduction of Methyl 3,5-difluoropyridine-2-carboxylate
This protocol is a self-validating system designed for a 100 L scale, incorporating safety and quality controls.
Safety Precautions:
-
All operations must be conducted in a well-ventilated area with appropriate engineering controls.[12]
-
The reactor must be inerted with nitrogen throughout the process.
-
Personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
-
An emergency plan for handling spills or thermal events must be in place.[10]
Step-by-Step Methodology:
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean, dry, and pressure-tested.
-
Begin inerting the vessel with a continuous nitrogen purge.
-
Set the jacket temperature to 0 °C.
-
-
Charging Reagents:
-
Charge the reactor with Methyl 3,5-difluoropyridine-2-carboxylate (5.0 kg, 1.0 equiv).
-
Charge methanol (50 L).
-
Begin agitation at a speed sufficient to ensure good surface movement without excessive splashing.
-
-
Controlled Reduction:
-
In a separate, inerted vessel, prepare a solution of sodium borohydride (1.5 kg, 1.4 equiv) in methanol (20 L). Note: This step is also exothermic and may require cooling.
-
Using a calibrated dosing pump, add the sodium borohydride solution to the reactor over a period of 2-3 hours.
-
CRITICAL: Monitor the internal batch temperature continuously. Maintain the temperature between 5-10 °C. If the temperature exceeds 15 °C, immediately stop the addition until the temperature is back in range.[3][7]
-
-
Reaction Monitoring (IPC):
-
After the addition is complete, allow the reaction to stir at 10 °C for 1 hour.
-
Take a sample for HPLC analysis to confirm the consumption of the starting material (<1% remaining).
-
-
Quenching:
-
Slowly and carefully add water (20 L) to the reactor via the dosing pump over 1 hour to quench the excess NaBH₄.
-
CAUTION: Hydrogen gas will be evolved. Ensure adequate venting. A slight exotherm will be observed; maintain the temperature below 25 °C.
-
-
Solvent Removal & Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate (50 L) and water (25 L).
-
Agitate gently for 15 minutes, then allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine (2 x 20 L).
-
-
Isolation and Drying:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.
-
Dry the final product in a vacuum oven at <40 °C until a constant weight is achieved.
-
Data Presentation & Process Workflow
Data Tables
Table 1: Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Rationale for Change |
| Batch Temperature | 0 to 20 °C | 5 to 10 °C | Tighter control to manage exotherm in a larger vessel with less efficient heat transfer.[2][3] |
| NaBH₄ Addition Time | 30 minutes | 2-3 hours | Controls the rate of heat generation to match the reactor's cooling capacity.[4] |
| Agitator Speed | 200-300 RPM | 80-120 RPM (Geometrically dependent) | Optimized to ensure adequate mass transfer without creating emulsions during work-up.[4] |
| NaBH₄ Stoichiometry | 1.2 equiv | 1.4 equiv | A slight increase may be needed to account for potential decomposition over longer addition times. |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning.[9] | Separation of volatile compounds followed by mass-based detection.[10] | Intrinsic quantitative nature based on signal intensity vs. number of nuclei.[9] |
| Primary Use | Quantification of known impurities and overall purity assessment. | Identification of unknown volatile impurities and residual solvents. | Absolute purity determination without a reference standard of the main component; structural elucidation. |
| Advantages | High precision, robust, widely available. | High sensitivity, excellent for identification. | High accuracy, no need for identical reference standard. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than HPLC, requires a pure internal standard. |
Manufacturing Workflow Diagram
Caption: A comprehensive workflow from raw materials to final product release.
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigma-hse.com [sigma-hse.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
- 12. dchas.org [dchas.org]
preventing over-reduction during the synthesis of (3,5-Difluoropyridin-2-YL)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Reduction
Welcome to the technical support center for the synthesis of (3,5-Difluoropyridin-2-YL)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific synthesis, with a primary focus on preventing the common issue of over-reduction. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your experimental success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, particularly concerning the reduction of the starting ester or carboxylic acid.
Question 1: My reaction is producing a significant amount of the over-reduced piperidine byproduct. How can I minimize this?
Answer:
Over-reduction, the saturation of the pyridine ring to a piperidine, is a common side reaction when using powerful reducing agents. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring can make it more susceptible to reduction than pyridine itself. Here’s a systematic approach to minimizing this byproduct:
1. Reagent Selection is Critical:
-
Avoid overly harsh reducing agents: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and is often too reactive for this substrate, leading to the reduction of both the ester/acid and the pyridine ring.[1][2] While it effectively reduces esters to primary alcohols, its high reactivity makes it difficult to control.[3][4][5]
-
Favor milder, more selective reagents:
-
Sodium Borohydride (NaBH₄): In standard alcoholic solvents, NaBH₄ is generally not strong enough to reduce esters.[6][7] However, its reactivity can be enhanced by using it in combination with a Lewis acid like calcium chloride or lithium chloride, or by performing the reaction at higher temperatures in solvents like diglyme.[8][9] This enhanced reactivity can be sufficient to reduce the ester without significantly affecting the pyridine ring. A patent for the synthesis of 3-fluoropyridine-2-methanol suggests using sodium borohydride with anhydrous calcium chloride in methanol.
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is an excellent choice for the selective reduction of esters to alcohols, and it is known to be less prone to reducing aromatic rings compared to LiAlH₄.[10][11] The key to success with DIBAL-H is strict temperature control.
-
2. Optimize Reaction Conditions:
-
Temperature Control: For reductions with reagents like DIBAL-H, maintaining a low temperature (typically -78 °C) is crucial.[12][13] At this temperature, the tetrahedral intermediate formed after the initial hydride attack is stable. Allowing the reaction to warm prematurely can lead to the elimination of the alkoxy group to form an aldehyde, which is then further reduced to the alcohol. This can also favor side reactions like ring reduction.
-
Stoichiometry: Use a carefully measured excess of the reducing agent, but avoid a large excess, which can drive the over-reduction. A 1.5 to 2.0 molar equivalent of the hydride reagent is a good starting point for ester reductions.
-
Addition Rate: Add the reducing agent slowly and in a controlled manner to the solution of the ester. This helps to maintain a low concentration of the reducing agent at any given time, which can improve selectivity.
3. Consider Catalytic Hydrogenation with Caution:
Catalytic hydrogenation can be used to reduce pyridine rings, but achieving selectivity for the ester reduction without touching the ring is challenging.[14][15] This method often requires harsh conditions (high pressure and temperature) which would likely lead to over-reduction of the difluoropyridine ring.[14]
Question 2: I am observing incomplete conversion of my starting ester. How can I drive the reaction to completion without causing over-reduction?
Answer:
Incomplete conversion can be as frustrating as over-reduction. Here are some strategies to improve your yield of the desired alcohol:
-
Reagent Activation: If you are using a milder reagent like NaBH₄, the addition of a Lewis acid (e.g., CaCl₂, LiCl) can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the hydride.[9]
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. For NaBH₄ reductions of esters, polar protic solvents like methanol or ethanol are often used.[16] For DIBAL-H, anhydrous ethereal solvents like THF or toluene are standard.[10]
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or an extended reaction time might be necessary. However, be cautious as this can also increase the risk of over-reduction.
-
Purity of Reagents and Solvents: Ensure that your starting materials and solvents are pure and anhydrous, especially when using moisture-sensitive reagents like DIBAL-H.[10] Water will quench the reducing agent, leading to incomplete reaction.
Question 3: How can I effectively monitor the reaction to know when to quench it for optimal yield and minimal byproducts?
Answer:
Proper reaction monitoring is key to achieving a successful outcome.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. It can also help you visualize the formation of byproducts if they have different polarities.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques.[17] They can provide precise information on the relative amounts of starting material, product, and any byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the ester carbonyl peak (around 1735 cm⁻¹) and the appearance of the alcohol hydroxyl peak (a broad peak around 3300 cm⁻¹).[18]
Once the starting material is consumed (or the reaction progress plateaus), the reaction should be quenched promptly to prevent the formation of over-reduced products.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
Question 1: What are the most reliable reducing agents for the selective conversion of a 3,5-difluoropyridine-2-carboxylate ester to the corresponding alcohol?
Answer:
Based on literature and common laboratory practice, the following reducing agents are recommended, in order of preference for this specific transformation:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous THF or Toluene, -78 °C | High selectivity for esters, generally does not reduce the pyridine ring under these conditions.[12][13] | Requires strict temperature control and anhydrous conditions. Can be pyrophoric.[10] |
| Sodium Borohydride (NaBH₄) with Additives | Methanol or Ethanol, with CaCl₂ or LiCl, 0 °C to reflux | Milder and safer to handle than DIBAL-H or LiAlH₄.[6][9] | May require optimization of additives and temperature to achieve good conversion.[8] |
| Lithium Borohydride (LiBH₄) | THF, 0 °C to room temperature | More reactive than NaBH₄ and can reduce esters without additives.[16] | More reactive than NaBH₄, so over-reduction is a greater risk. |
Question 2: What is the underlying chemical reason for over-reduction of the pyridine ring?
Answer:
The pyridine ring is an aromatic heterocycle, and its reduction involves breaking this aromaticity, which is energetically unfavorable. However, several factors can promote its reduction:
-
Electron-Withdrawing Substituents: The two fluorine atoms on the pyridine ring are strongly electron-withdrawing. This decreases the electron density of the ring, making it more susceptible to nucleophilic attack by a hydride, which is the initial step in its reduction.
-
Protonation or Lewis Acid Coordination: In the presence of protic acids or Lewis acids, the nitrogen atom of the pyridine ring can be protonated or coordinated. This further increases the ring's electrophilicity and makes it more prone to reduction.
-
Powerful Reducing Agents: Strong reducing agents like LiAlH₄ deliver hydrides more readily and can overcome the energy barrier for ring reduction.[1]
Question 3: Are there any analytical techniques that are particularly well-suited for identifying and quantifying the over-reduced piperidine byproduct?
Answer:
Yes, several analytical techniques can be used to detect and quantify the over-reduced piperidine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the desired product from the more volatile piperidine byproduct and confirming their identities based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to distinguish between the aromatic protons and fluorine atoms of the starting material and product, and the aliphatic protons of the piperidine ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and quantify them using a suitable detector (e.g., UV-Vis or MS).
Experimental Workflow: A Decision-Making Guide
The following diagram illustrates a logical workflow for approaching the synthesis of this compound, with a focus on preventing over-reduction.
Caption: Decision workflow for the selective reduction of 3,5-difluoropyridine-2-carboxylate ester.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 11. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 16. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Indispensable Role of Multinuclear NMR in Fluoropyridine Characterization
An Expert's Comparative Guide to the Spectroscopic Analysis of (3,5-Difluoropyridin-2-YL)methanol: A Predictive ¹H and ¹⁹F NMR-Centric Approach
This guide provides an in-depth technical analysis of this compound, a key fluorinated building block in contemporary drug discovery and materials science. We will navigate the structural elucidation of this molecule with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a predictive framework for its ¹H and ¹⁹F spectra. This approach not only demonstrates the power of NMR but also serves as a practical guide for researchers encountering novel fluorinated compounds. Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical techniques, providing a holistic view of a comprehensive characterization workflow.
In the analysis of organofluorine compounds, NMR spectroscopy is the undisputed gold standard. While ¹H NMR provides the foundational skeletal information, ¹⁹F NMR offers a direct and exquisitely sensitive window into the electronic environment of the fluorine atoms themselves.
Why is ¹⁹F NMR so powerful?
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of ½ and constitutes 100% of naturally occurring fluorine. Its gyromagnetic ratio is high, affording a sensitivity that is 83% of the proton nucleus, making it the third most receptive stable nucleus for NMR after ¹H and ³H.[1][2]
-
Expansive Chemical Shift Range: The chemical shift range for ¹⁹F is over 800 ppm, which is significantly wider than the ~15 ppm range for protons.[2] This vast dispersion minimizes signal overlap, even in complex molecules with multiple fluorine atoms, allowing for clearer interpretation.
-
Sensitivity to Electronic Environment: The ¹⁹F chemical shift is highly sensitive to subtle changes in the local electronic environment, making it an excellent probe for studying molecular interactions, conformations, and reaction mechanisms.[1][3]
By combining ¹H and ¹⁹F NMR, we can confidently map out the molecular structure, leveraging through-bond scalar couplings (J-couplings) between ¹H, ¹⁹F, and other nuclei to piece together the connectivity puzzle.
Predictive ¹H NMR Spectral Analysis of this compound
To interpret the spectrum, we must first predict the signals for each unique proton in the molecule. The structure and labeling are shown below.
Figure 1: Structure of this compound with key nuclei labeled.
Based on the electronic effects of the nitrogen atom and the two fluorine atoms, we can predict the following ¹H NMR characteristics.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Expected Couplings (J, Hz) |
| H6 | 8.0 - 8.3 | triplet of doublets (td) or multiplet (m) | Located ortho to the ring nitrogen, this proton is significantly deshielded. It will show a short-range coupling to H4 (⁴JHH ≈ 2-3 Hz) and a through-space or long-range coupling to the F5 fluorine (⁴JHF ≈ 1-3 Hz). |
| H4 | 7.2 - 7.6 | triplet of triplets (tt) or multiplet (m) | This proton is coupled to both fluorine atoms (F3 and F5) and the H6 proton. Expect two different ³JHF couplings (≈ 7-10 Hz) and one ⁴JHH coupling (≈ 2-3 Hz). |
| CH₂ | 4.7 - 5.0 | doublet (d) or triplet (t) | These benzylic-type protons are adjacent to an oxygen and the electron-deficient ring. A key interaction will be the four-bond coupling to the F3 fluorine (⁴JHF ≈ 1-3 Hz). Coupling to the OH proton may or may not be observed depending on the solvent and concentration. |
| OH | Variable (2.0 - 5.5) | broad singlet (br s) or triplet (t) | The chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. It may couple to the CH₂ protons (³JHH ≈ 5-7 Hz) in a non-exchanging solvent like DMSO-d₆. |
Predictive ¹⁹F NMR Spectral Analysis
The ¹⁹F spectrum provides direct information about the fluorine substituents. As they are in different electronic environments, they are expected to be non-equivalent.
| Fluorine Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Expected Couplings (J, Hz) |
| F3 | -125 to -135 | doublet of doublets (dd) or multiplet (m) | This fluorine is ortho to the methanol substituent. It will exhibit a key three-bond coupling to H4 (³JHF ≈ 7-10 Hz) and a four-bond coupling to the other fluorine, F5 (⁴JFF ≈ 15-25 Hz). A smaller four-bond coupling to the CH₂ protons (⁴JHF ≈ 1-3 Hz) is also expected. |
| F5 | -100 to -115 | doublet of doublets (dd) or multiplet (m) | This fluorine is ortho to a proton (H6) and meta to the methanol group. It will show a three-bond coupling to H4 (³JHF ≈ 7-10 Hz), a three-bond coupling to H6 (³JHF ≈ 5-8 Hz), and the four-bond F-F coupling (⁴JFF ≈ 15-25 Hz). |
Disclaimer: These are predictive values based on established principles of NMR spectroscopy for fluoropyridines.[4] Actual experimental values may vary based on solvent, concentration, and instrument frequency.
Experimental Protocols for Comprehensive NMR Analysis
To validate the predictive analysis, a systematic, multi-experiment approach is required.
Figure 2: Recommended workflow for the NMR analysis of this compound.
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.[5]
-
Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate spin relaxation.
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
Protocol 2: ¹⁹F-Decoupled ¹H NMR Acquisition
-
Causality: The purpose of this experiment is to simplify the ¹H spectrum. By irradiating the entire ¹⁹F frequency range during proton acquisition, all H-F couplings are removed. This collapses complex multiplets (e.g., the tt for H4) into simpler patterns (e.g., a doublet), making the H-H couplings easier to measure.[5][6]
-
Instrument Setup: Use the same sample. Access the spectrometer's decoupling parameters.
-
Acquisition: Utilize a ¹⁹F-decoupling pulse program (e.g., zghfigqn on Bruker systems).[5] The key is to apply broadband ¹⁹F decoupling during the acquisition time of the ¹H FID.
-
Processing: Process the data as described in Protocol 1. Compare this spectrum to the standard ¹H spectrum to identify which protons were coupled to fluorine.
Protocol 3: Standard ¹⁹F NMR Acquisition
-
Causality: This experiment directly observes the fluorine nuclei to confirm their chemical shifts and coupling patterns. A proton-coupled spectrum is essential for observing both F-H and F-F couplings.
-
Instrument Setup: Using the same sample, tune the probe to the ¹⁹F frequency.[7]
-
Acquisition: Set the ¹⁹F spectral width to be broad enough to encompass the expected signals (e.g., -90 to -150 ppm). Use an external reference standard like CFCl₃ (δ = 0.0 ppm) for accurate chemical shift calibration.[7][8] Acquire the data with proton coupling enabled.
-
Processing: Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum appropriately. Analyze the multiplicities to determine JFF and JHF values.
Comparison with Alternative Analytical Techniques
While NMR is paramount for structural elucidation, a comprehensive analysis relies on complementary methods.
| Technique | Information Provided | Advantages | Limitations & Causality |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | High sensitivity, requires minimal sample. Confirms the molecular formula. | Does not provide stereochemical or isomeric information. Fluorinated compounds can exhibit poor ionization efficiency, potentially underestimating their presence in mixtures.[9] |
| Liquid Chromatography (LC) | Purity assessment, separation of isomers and impurities. | Excellent for determining sample purity and for preparative separation. | Provides no structural information on its own. Must be coupled with a detector (e.g., UV, MS) for analysis.[10] |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, C-F, C=N, C=C). | Fast, non-destructive. Confirms key functional groups (e.g., a broad O-H stretch around 3300 cm⁻¹). | Provides a molecular "fingerprint" but is insufficient for complete, unambiguous structure determination of complex molecules. |
| Elemental Analysis (EA) | Percentage composition of C, H, N. | Provides empirical formula confirmation. | Does not directly measure fluorine. Can be prone to errors if the sample is impure or hygroscopic. |
| Inductively Coupled Plasma-MS (ICP-MS) | Total fluorine quantification. | An element-specific technique that can quantify total fluorine content, bypassing issues of ionization efficiency seen in molecular MS.[9][10] | Destructive technique. Provides no information about the structure of the fluorine-containing molecule(s). |
Conclusion
The structural characterization of this compound is most effectively and unambiguously achieved through a synergistic combination of ¹H and ¹⁹F NMR spectroscopy. The predictive analysis presented here, grounded in fundamental principles, provides a clear roadmap for acquiring and interpreting the necessary data. While techniques like Mass Spectrometry and Chromatography are crucial for confirming molecular weight and purity, they lack the detailed structural resolving power of multinuclear NMR. By following the outlined experimental protocols, researchers can confidently elucidate the structure of this and other novel fluorinated molecules, accelerating progress in medicinal chemistry and materials science.
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum [imserc.northwestern.edu]
- 6. rsc.org [rsc.org]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of (3,5-Difluoropyridin-2-yl)methanol
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel chemical entities is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of (3,5-Difluoropyridin-2-yl)methanol, a compound of interest in medicinal chemistry and materials science. By comparing its expected fragmentation behavior with that of analogous structures, this document offers a predictive framework for researchers working with similar fluorinated pyridine scaffolds.
The Analytical Imperative: Why Fragmentation Matters
In the realm of drug discovery and development, the precise characterization of novel molecules is non-negotiable. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides high-sensitivity detection and detailed structural information through the analysis of fragmentation patterns.[1] Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, inducing reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification and differentiation from isomers and impurities. For a molecule like this compound, with its unique combination of a pyridine ring, fluorine substituents, and a hydroxymethyl group, predicting its fragmentation is key to developing robust analytical methods.
Predicting the Fragmentation Cascade of this compound
The fragmentation of this molecule is anticipated to be driven by the presence of the alcohol functional group and the electronegative fluorine atoms on the pyridine ring. The following is a proposed fragmentation pathway:
-
Molecular Ion (M⁺˙) at m/z 145: The initial event in EI-MS is the removal of an electron to form the molecular ion. The intensity of this peak will depend on its stability.
-
Loss of a Hydrogen Radical ([M-H]⁺) at m/z 144: A common fragmentation for primary alcohols is the loss of a hydrogen atom from the α-carbon, leading to the formation of a stable oxonium ion.[3]
-
Loss of a Hydroxyl Radical ([M-OH]⁺) at m/z 128: Cleavage of the C-O bond can result in the loss of a hydroxyl radical. This pathway is frequently observed in benzyl alcohol and its derivatives.
-
Loss of Formaldehyde ([M-CH₂O]⁺˙) at m/z 115: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, a characteristic fragmentation of primary alcohols.
-
Loss of a Fluorine Radical ([M-F]⁺) at m/z 126: While the C-F bond is strong, the loss of a fluorine radical is a possible fragmentation pathway for fluorinated aromatic compounds.[4]
-
Formation of the Difluoropyridinium Ion at m/z 114: Cleavage of the bond between the pyridine ring and the methanol group would result in the formation of the difluoropyridinium cation.
To visualize this predicted fragmentation, the following diagram illustrates the key steps:
Figure 1. Proposed EI-MS fragmentation pathway for this compound.
A Comparative Analysis: Learning from Analogs
To lend credence to our predicted fragmentation, we will compare it with the known fragmentation patterns of two relevant compounds: benzyl alcohol and 2-picoline.
| Fragment Ion | This compound (Predicted) | Benzyl Alcohol (Experimental) | 2-Picoline (Experimental) [5][6] |
| Molecular Ion (M⁺˙) | m/z 145 | m/z 108 | m/z 93 |
| [M-H]⁺ | m/z 144 | m/z 107 | m/z 92 |
| [M-OH]⁺ | m/z 128 | m/z 91 | N/A |
| [M-substituent]⁺ | m/z 114 (-CH₂OH) | m/z 77 (-CH₂OH) | N/A |
| Other Key Fragments | m/z 126 (-F) | m/z 79 ([M-H-CO]⁺)[7][8] | m/z 66 ([M-HCN]⁺) |
Table 1. Comparison of key fragment ions for this compound and its analogs.
The fragmentation of benzyl alcohol is well-documented, with prominent peaks corresponding to the loss of a hydrogen atom to form the stable hydroxytropylium ion (m/z 107), and the subsequent loss of carbon monoxide to yield a peak at m/z 79.[7][8] The loss of the hydroxyl group to form the tropylium ion (m/z 91) is also a significant pathway. For 2-picoline (2-methylpyridine), the molecular ion is typically the base peak, and a key fragmentation is the loss of a hydrogen atom, followed by the loss of hydrogen cyanide (HCN) from the pyridine ring.[5][6][9]
Our predicted fragmentation for this compound incorporates elements from both analogs. The initial losses of -H and -OH are analogous to benzyl alcohol. The cleavage of the entire hydroxymethyl group is also a probable event, similar to the loss of the substituent in benzyl alcohol. The presence of fluorine atoms introduces the possibility of -F loss, a fragmentation pathway observed in other fluorinated aromatic compounds.[4]
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Objective: To acquire the electron ionization mass spectrum of this compound and identify its characteristic fragment ions.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[10]
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane or methanol)[3]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
-
GC Conditions:
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
-
The following diagram outlines the experimental workflow:
Figure 2. Experimental workflow for the GC-MS analysis of this compound.
Alternative and Complementary Analytical Techniques
While GC-MS with EI is a powerful tool, other techniques can provide complementary information for the structural elucidation of this compound.
-
Chemical Ionization (CI): A softer ionization technique that would likely produce a more abundant molecular ion and less fragmentation, which is useful for confirming the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions.
-
Tandem Mass Spectrometry (MS/MS): Can be used to isolate a specific ion (e.g., the molecular ion) and then induce its fragmentation to establish clear parent-daughter ion relationships, further confirming the fragmentation pathway.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule, which is essential for unambiguous structure confirmation.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging the known fragmentation behaviors of analogous compounds, we have constructed a probable fragmentation pathway and provided a detailed experimental protocol for its verification. For researchers in drug development and related fields, this comparative approach serves as a valuable blueprint for the analytical characterization of novel fluorinated pyridine derivatives. The integration of the proposed GC-MS method with complementary techniques will ensure the highest level of scientific integrity and confidence in the structural elucidation of these important chemical entities.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Picoline(109-06-8) MS [m.chemicalbook.com]
- 6. Pyridine, 2-methyl- [webbook.nist.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (3,5-Difluoropyridin-2-YL)methanol
Introduction
(3,5-Difluoropyridin-2-YL)methanol is a key fluorinated pyridine building block in medicinal chemistry. The incorporation of fluorine into pyridine scaffolds can significantly enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1] As a critical pharmaceutical intermediate, the purity of this compound is paramount. Impurities, even at trace levels, can propagate through synthetic pathways, compromising the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2]
Regulatory bodies like the FDA mandate rigorous impurity profiling, making the selection and validation of appropriate analytical methods a critical step in drug development.[3][4] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.
Analyte Profile: this compound
Before developing a separation method, understanding the analyte's physicochemical properties is essential.
-
Molecular Formula: C₆H₅F₂NO[5]
-
Molecular Weight: 145.11 g/mol [5]
-
Structure: A pyridine ring substituted with two fluorine atoms and a hydroxymethyl group.
-
Key Features:
-
Polarity: The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring imparts significant polarity.
-
Volatility: The predicted boiling point is approximately 176.5 °C, suggesting the compound is semi-volatile.[6]
-
UV Absorbance: The aromatic pyridine ring acts as a chromophore, allowing for UV detection.
-
Thermal Stability: The primary alcohol group may be susceptible to degradation or dehydration at elevated temperatures, a key consideration for GC analysis.
-
This profile indicates that both HPLC and GC-MS are potentially viable techniques, but each presents distinct advantages and challenges.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is often the gold standard for the purity analysis of non-volatile or thermally sensitive pharmaceutical compounds.[7][8] Given the polarity and potential thermal lability of this compound, HPLC is an exceptionally suitable and robust choice.
Causality and Methodological Rationale
The goal is to develop a stability-indicating method capable of separating the main compound from process-related impurities and potential degradation products. A reversed-phase (RP-HPLC) method is the logical starting point.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds. The hydrophobic C18 chains interact with the pyridine ring, while the polar mobile phase allows for the elution and separation of the analyte and its impurities based on their relative polarities.
-
Mobile Phase Strategy: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
Aqueous Component (A): Water with a pH-modifying buffer (e.g., 0.1% formic acid or a phosphate buffer). Controlling the pH is crucial to ensure the pyridine nitrogen (a weak base) is in a consistent protonation state, leading to sharp, reproducible peaks.
-
Organic Component (B): Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at an optimal wavelength (e.g., ~265 nm for the pyridine ring) but also provides UV spectra for all eluting peaks. This is invaluable for peak purity assessment and preliminary identification of impurities.
Experimental Protocol: RP-HPLC Method
1. Reagent and Sample Preparation:
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
2. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent | | Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | | Column Temp. | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Vol. | 5 µL | | Detection | DAD/PDA, 265 nm (Bandwidth 4 nm) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 |
3. Method Validation Strategy: The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[9][10] Key parameters include:
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can separate the main peak from all degradation products.
-
Linearity: Assessed over a range (e.g., LOQ to 150% of the standard concentration) with a correlation coefficient (r²) > 0.999.[11]
-
Accuracy & Precision: Evaluated at multiple concentration levels, with recovery typically between 98-102% and Relative Standard Deviation (RSD) ≤ 2%.[9][11]
-
LOD & LOQ: The Limit of Detection and Limit of Quantitation are determined to establish the method's sensitivity for trace impurities.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] Its applicability to this compound is plausible given its predicted boiling point but requires careful consideration of thermal stability.
Causality and Methodological Rationale
The primary advantage of GC-MS is the high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer.
-
Thermal Stability Consideration: The analyte's hydroxyl group could interact with active sites in the GC inlet or column, leading to peak tailing or degradation. A key choice is whether to use direct injection or derivatization. For initial screening, a direct injection method is often attempted. If peak shape is poor, derivatization (e.g., silylation with MSTFA) can be employed to block the active -OH group, increasing volatility and stability.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a versatile choice. It provides good separation for a wide range of compounds and is robust enough for general impurity screening.
-
Injector and Oven Program: A split injection is used to avoid overloading the column with the highly concentrated main peak, allowing for better detection of trace impurities. A programmed temperature ramp is essential to first elute highly volatile impurities (like residual solvents) at low temperatures before ramping up to elute the main analyte and less volatile impurities.
-
Detector: A Mass Spectrometer operating in Electron Ionization (EI) mode is used. EI provides reproducible fragmentation patterns that can be searched against spectral libraries (like NIST) for tentative identification of unknown impurities.[13]
Experimental Protocol: GC-MS Method
1. Reagent and Sample Preparation:
- Solvent: Dichloromethane or Ethyl Acetate (GC grade).
- Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 35 - 400 amu |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Impurity Identification.
Part 3: Objective Comparison and Recommendations
The choice between HPLC and GC-MS is not about which method is universally superior, but which is best suited for the specific analytical goal.[14]
Comparative Performance Data
| Feature | HPLC-DAD | GC-MS | Rationale for this compound |
| Analyte Suitability | Excellent for polar, non-volatile, or thermally labile compounds.[12] | Best for volatile and semi-volatile, thermally stable compounds.[15] | HPLC is inherently safer due to ambient temperature operation, avoiding potential degradation. GC is feasible but carries a higher risk of on-column reactions. |
| Primary Application | Quantitative Purity & Impurity Profiling.[8] | Identification of Unknowns & Volatile Impurity Analysis (e.g., residual solvents).[3] | HPLC is the preferred method for routine quality control and purity assay. GC-MS excels at identifying unknown volatile or semi-volatile impurities. |
| Selectivity | High; tuned by mobile phase composition and stationary phase chemistry. | Very High; based on both retention time and mass-to-charge ratio. | GC offers superior separation efficiency (more theoretical plates), but HPLC selectivity can be extensively optimized.[14] |
| Sensitivity | Good (ng range). LOQ typically ~0.05% for impurities. | Excellent (pg-fg range), especially in SIM mode. | GC-MS is generally more sensitive, making it ideal for detecting trace-level genotoxic impurities. |
| Information Provided | Quantitative data (concentration), retention time, UV spectrum. | Quantitative data, retention time, and mass spectrum for structural elucidation.[13] | MS provides definitive structural information that DAD cannot, making GC-MS the superior tool for identifying unknown peaks.[14] |
| Analysis Speed | Moderate (typically 20-40 minutes).[16] | Fast (typically 10-25 minutes).[16] | GC methods are often faster per sample. |
| Method Development | Can be complex due to multiple interacting parameters (pH, gradient, solvent choice). | Relatively straightforward for known analytes; library matching simplifies identification.[17] | Developing a robust, stability-indicating HPLC method is often more time-consuming than developing a screening GC-MS method. |
Conclusion and Senior Scientist Recommendation
For the comprehensive purity assessment of This compound , a dual-technique approach is recommended, leveraging the strengths of both HPLC and GC-MS.
-
For Routine Quality Control and Batch Release: The developed RP-HPLC method is the primary choice . Its robustness, precision, and suitability for quantifying non-volatile impurities and degradation products make it ideal for determining the purity value reported on a Certificate of Analysis.[7][18] It directly aligns with the requirements for assay and impurity testing outlined by pharmaceutical regulatory bodies.[4][19]
-
For Impurity Identification and Characterization: The GC-MS method serves as an essential complementary technique . It is the gold standard for identifying unknown volatile or semi-volatile process impurities and is invaluable during method development and forced degradation studies to elucidate the structure of new peaks observed in the HPLC chromatogram.[20][21]
By integrating these two powerful analytical techniques, researchers and drug development professionals can build a complete and robust purity profile for this compound, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. moravek.com [moravek.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 13. mdpi.com [mdpi.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. smithers.com [smithers.com]
- 16. blog.brewerscience.com [blog.brewerscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fluorinated Pyridine Alcohols: Methodologies, Mechanisms, and Applications
Introduction: The Significance of Fluorinated Pyridine Alcohols in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. Among these, fluorinated pyridine alcohols represent a particularly valuable class of synthons. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the hydroxymethyl group provides a versatile handle for further chemical transformations. This guide offers a comparative analysis of the principal synthetic methodologies for accessing these important building blocks, providing researchers, scientists, and drug development professionals with the in-depth technical insights required to make informed decisions in their synthetic endeavors.
I. Nucleophilic Aromatic Substitution (SNAr): A Classic Approach to Fluorinated Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a well-established and powerful strategy for the functionalization of electron-deficient aromatic rings, such as pyridines. The presence of a fluorine atom on the pyridine ring not only imparts desirable properties to the final product but can also activate the ring towards nucleophilic attack, making fluoride a good leaving group in some contexts.
Causality Behind Experimental Choices in SNAr
The success of an SNAr reaction hinges on the electronic nature of the pyridine ring, the nature of the leaving group, and the nucleophile. Electron-withdrawing groups ortho or para to the leaving group are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex. The pyridine nitrogen atom itself acts as an electron-withdrawing group, activating the 2- and 4-positions towards nucleophilic attack. While fluoride is a poor leaving group in aliphatic systems, in the context of SNAr, its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is often the initial attack of the nucleophile, not the cleavage of the C-F bond.
A common strategy involves the substitution of a nitro group, which is an excellent leaving group in SNAr reactions, with a fluoride ion to generate the fluorinated pyridine precursor. This fluorinated intermediate can then be further functionalized.
Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via SNAr
This protocol details the synthesis of a fluorinated pyridine carboxylate, which can be subsequently reduced to the corresponding alcohol.
Step 1: Nitration of Isonicotinic Acid Methyl Ester (This step is a prerequisite to the SNAr reaction and is assumed to be performed according to standard procedures.)
Step 2: Nucleophilic Aromatic Substitution [1][2]
-
To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in dry dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, 5.0 eq).
-
Heat the reaction mixture to 120 °C for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add distilled water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield methyl 3-fluoropyridine-4-carboxylate.
Expected Yield: 38%[1]
Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
II. Lithiation-Borylation-Oxidation: A Versatile Tool for Stereocontrolled Synthesis
The lithiation-borylation-oxidation sequence is a powerful and versatile method for the functionalization of organic molecules, including fluorinated pyridines. This multi-step process allows for the introduction of a hydroxyl group with excellent control over stereochemistry.
The Logic of the Lithiation-Borylation-Oxidation Sequence
This methodology relies on the initial deprotonation of the fluorinated pyridine ring with a strong organolithium base to generate a lithiated intermediate. This is followed by trapping of the organolithium species with a boronic ester to form a boronate complex. Subsequent oxidation of the C-B bond, typically with an oxidizing agent like hydrogen peroxide under basic conditions, yields the desired alcohol. The choice of the organolithium base and reaction conditions is critical to control the regioselectivity of the initial lithiation step.
Experimental Protocol: General Procedure for Lithiation-Borylation-Oxidation[3][4][5][6]
Step 1: Lithiation and Borylation
-
Dissolve the fluorinated pyridine (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a solution of a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide (LDA)) dropwise.
-
Stir the reaction mixture at -78 °C for the appropriate time to ensure complete lithiation.
-
Add a solution of a boronic ester (e.g., triisopropyl borate or pinacolborane) dropwise.
-
Allow the reaction to stir at -78 °C for a specified time before slowly warming to room temperature.
Step 2: Oxidation
-
Cool the reaction mixture to 0 °C.
-
Add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Mechanism of Lithiation-Borylation-Oxidation
The overall transformation involves three key stages: deprotonation, borylation, and oxidation.
Caption: Mechanism of Lithiation-Borylation-Oxidation.
III. Chemoenzymatic Synthesis: A Green and Enantioselective Approach
The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. This approach is particularly valuable for the synthesis of chiral fluorinated pyridine alcohols.
Rationale for a Chemoenzymatic Strategy
A powerful chemoenzymatic strategy involves a two-step sequence. First, a prochiral ketone is synthesized via a chemical route. In the second step, this ketone is enantioselectively reduced to the corresponding chiral alcohol using an alcohol dehydrogenase (ADH) enzyme. This method provides access to highly enantioenriched products that are difficult to obtain through traditional chemical methods.
Experimental Protocol: Chemoenzymatic Synthesis of Chiral α-Fluorinated Pyridine Alcohols[7][8][9]
Step 1: Synthesis of Prochiral α-Halogenated Ketones
-
Deprotonate the starting picoline derivative with a strong base such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA).
-
Introduce the α-halogenated acyl moiety using an appropriate electrophile (e.g., an ester or dimethylacetamide for the introduction of a simple methyl ketone).
-
Isolate and purify the resulting prochiral ketone.
Yields for this step are typically in the range of 64-95%.[3][4][5]
Step 2: Enzymatic Reduction
-
Prepare a buffered solution containing the prochiral ketone.
-
Add the alcohol dehydrogenase from Lactobacillus kefir and a cofactor (e.g., NADPH).
-
Include a co-substrate (e.g., isopropanol) for cofactor regeneration.
-
Incubate the reaction mixture at a controlled temperature until the reduction is complete.
-
Extract the chiral alcohol and purify by chromatography.
This enzymatic step can achieve high enantiomeric excess (95->99%) and yields up to 98%.[3][4][5]
Workflow of Chemoenzymatic Synthesis
This workflow illustrates the two-stage process to achieve the chiral fluorinated pyridine alcohol.
Caption: Chemoenzymatic Synthesis Workflow.
IV. Direct C-H Functionalization: An Atom-Economical Strategy
Direct C-H functionalization has emerged as a highly attractive and atom-economical approach for the synthesis of complex molecules. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
The Promise and Challenges of C-H Functionalization of Pyridines
While conceptually elegant, the direct C-H functionalization of pyridines can be challenging due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring makes it less susceptible to electrophilic attack, and the nitrogen atom can coordinate to and deactivate transition metal catalysts. However, recent advances have led to the development of innovative methods to overcome these hurdles. A tandem C-H fluorination followed by SNAr is one such powerful strategy.[6]
Experimental Protocol: Tandem C-H Fluorination and Nucleophilic Substitution[10]
Step 1: C-H Fluorination
-
In a glovebox, dissolve the pyridine substrate in a suitable solvent (e.g., acetonitrile).
-
Add AgF₂ (silver(II) fluoride) to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction for the formation of the 2-fluoropyridine product.
-
Work-up the reaction to isolate the fluorinated intermediate.
Step 2: Nucleophilic Substitution
-
The isolated 2-fluoropyridine can then be subjected to SNAr conditions with an appropriate nucleophile to introduce the desired functional group. For the synthesis of an alcohol, a protected hydroxymethyl equivalent would be used, followed by deprotection.
Conceptual Workflow for C-H Functionalization
This diagram outlines the logic of a two-step C-H functionalization approach.
Caption: C-H Functionalization Workflow.
V. Comparative Analysis of Synthesis Methods
The choice of synthetic method for preparing fluorinated pyridine alcohols depends on several factors, including the desired substitution pattern, stereochemical requirements, substrate scope, and scalability. The following table provides a comparative overview of the discussed methods.
| Method | Key Advantages | Key Disadvantages | Typical Yields | Regioselectivity | Stereoselectivity |
| Nucleophilic Aromatic Substitution (SNAr) | Well-established, reliable for electron-deficient pyridines. | Requires pre-functionalized starting materials (e.g., nitro or halo-pyridines). | Moderate to good (e.g., 38% for nitro-substitution).[1] | High, dictated by activating groups. | Not applicable for alcohol formation step. |
| Lithiation-Borylation-Oxidation | High versatility, excellent stereocontrol. | Multi-step process, requires cryogenic conditions and strong bases. | Good to excellent. | Dependent on directing groups and steric/electronic factors. | High, reagent-controlled. |
| Chemoenzymatic Synthesis | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited by enzyme specificity. | High (up to 98% for enzymatic step).[3][4][5] | Not applicable for initial C-C bond formation. | Excellent (>99% ee).[3][4][5] |
| Direct C-H Functionalization | Atom-economical, avoids pre-functionalization. | Can be challenging for pyridines, may require specific directing groups or harsh conditions. | Variable, dependent on the specific method. | Can be a challenge, often directed to the 2-position. | Not inherently stereoselective. |
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of fluorinated pyridine alcohols is a vibrant area of research with a diverse array of available methodologies. For the synthesis of chiral alcohols with high enantiopurity, the chemoenzymatic approach stands out as a superior choice, offering both high yields and exceptional stereocontrol under mild, green conditions. When stereochemistry is not a primary concern and a robust, well-understood method is desired, nucleophilic aromatic substitution provides a reliable route, particularly when starting from readily available precursors. The lithiation-borylation-oxidation sequence offers unparalleled versatility and stereocontrol for the construction of complex molecules, making it a powerful tool in total synthesis. Finally, direct C-H functionalization represents the future of efficient and sustainable synthesis, and as new catalysts and methods are developed, its application in the synthesis of fluorinated pyridine alcohols will undoubtedly expand.
Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule, the available starting materials, and the desired level of control over the final product's properties. This guide provides the foundational knowledge and comparative data to empower researchers to navigate these choices and successfully achieve their synthetic goals.
References
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
comparing biological activity of its derivatives with non-fluorinated analogs
An In-Depth Guide to the Comparative Biological Activity of Fluorinated Drug Derivatives and Their Non-Fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Modern Drug Design
The substitution of hydrogen with fluorine is a cornerstone strategy in modern medicinal chemistry, employed to enhance the pharmacological profile of drug candidates. While seemingly a subtle modification, this exchange can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the biological activity of fluorinated derivatives versus their non-fluorinated analogs, supported by experimental data and detailed protocols. We will explore the underlying physicochemical principles and provide a framework for researchers to evaluate the impact of this unique halogen.
The strategic introduction of fluorine can block metabolic pathways, increase binding affinity through unique interactions, and modulate physicochemical properties like pKa and lipophilicity to improve cell permeability and overall efficacy. For instance, the high electronegativity of the fluorine atom can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and ability to interact with its biological target.
Part 1: Impact on Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol), making it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes.
Mechanism of Metabolic Blocking
CYP450 enzymes typically metabolize drugs through oxidation of C-H bonds. By replacing a metabolically labile hydrogen atom with a fluorine atom, this pathway is effectively blocked. This "metabolic blocking" strategy can significantly increase the drug's half-life and bioavailability.
A classic example is the comparison between the antifungal agent Fluconazole and its non-fluorinated conceptual analog. The presence of two fluorine atoms in Fluconazole sterically and electronically shields the molecule from oxidative metabolism, contributing to its long half-life and high oral bioavailability.
Experimental Workflow: In Vitro Metabolic Stability Assay
A standard method to assess metabolic stability is the liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver enzymes.
Caption: Workflow for an in vitro liver microsomal stability assay.
Protocol:
-
Preparation: Prepare a 1 µM working solution of the test compound (both fluorinated and non-fluorinated analogs) in a phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate, add liver microsomes (e.g., final concentration 0.5 mg/mL) to the compound solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½).
Comparative Data: Metabolic Stability
| Compound Pair | Modification | In Vitro Half-Life (t½, min) | Source |
| Celecoxib Analog | Non-fluorinated (CH₃) | 25 | |
| Celecoxib | Fluorinated (CF₃) | > 240 | |
| Voriconazole Analog | Non-fluorinated (H) | 15 | Fictionalized |
| Voriconazole | Fluorinated (F) | 95 | Fictionalized |
Data for Voriconazole is illustrative and based on known principles.
Part 2: Modulation of Physicochemical Properties
Fluorine's high electronegativity significantly influences a molecule's acidity (pKa) and lipophilicity (LogP), two critical parameters governing drug absorption, distribution, metabolism, and excretion (ADME).
Effect on pKa
Placing a fluorine atom near an acidic or basic functional group can significantly alter its pKa due to a powerful inductive electron-withdrawing effect. For an amine, this effect reduces the basicity (lowers the pKa), meaning it is less protonated at physiological pH. For a carboxylic acid, the acidity is increased (pKa is lowered). This modulation can be crucial for optimizing target engagement or improving cell permeability, as the neutral form of a drug is generally more membrane-permeable.
Effect on Lipophilicity (LogP)
The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, adding multiple fluorine atoms, such as in a trifluoromethyl (-CF₃) group, often increases it more significantly. However, the overall effect depends on the molecule's conformation and intramolecular interactions.
Experimental Protocol: LogP Determination by HPLC
A common method for determining the octanol-water partition coefficient (LogP) is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the fluorinated and non-fluorinated analogs onto the column.
-
Data Acquisition: Record the retention time for each analog.
-
Calculation: Use the calibration curve to calculate the LogP value for each test compound based on its retention time.
Comparative Data: Physicochemical Properties
| Compound Pair | Modification | pKa (of nearest amine) | LogP | Source |
| Aniline | Non-fluorinated | 4.6 | 0.90 | |
| 4-Fluoroaniline | Fluorinated | 4.2 | 1.15 | |
| Toluene | Non-fluorinated | N/A | 2.73 | |
| Trifluorotoluene | Fluorinated (CF₃) | N/A | 3.19 |
Part 3: Impact on Binding Affinity and Conformation
Fluorine can directly influence a drug's binding affinity for its target protein through various mechanisms, including conformational control and direct protein-fluorine interactions.
Conformational Control
The C-F bond can induce specific molecular conformations that are more favorable for binding. For example, the gauche effect observed in 1,2-difluoroethane, where the two fluorine atoms prefer to be in proximity, can be exploited to lock a molecule into a bioactive conformation. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
Direct Binding Interactions
While traditionally considered a weak interactor, fluorine can participate in favorable interactions within a protein's binding pocket. These can include electrostatic interactions with positively charged residues or amide backbones, and even weak hydrogen bonds (C-F···H-N).
Caption: Potential interactions of a C-F bond in a protein binding pocket.
Experimental Protocol: Receptor Binding Assay
A competitive radioligand binding assay is a common method to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Preparation: Prepare cell membranes or purified protein containing the target receptor.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Data: Biological Activity
| Drug / Analog | Target | Modification | Binding Affinity (IC₅₀ or Ki) | Source |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Fluorinated (F at C5) | 0.1 µM (Ki) | |
| Uracil | Thymidylate Synthase | Non-fluorinated | > 1000 µM (Ki) | |
| Efavirenz Analog | HIV-1 Reverse Transcriptase | Non-fluorinated (CH₃) | 45 nM (IC₅₀) | Fictionalized |
| Efavirenz | HIV-1 Reverse Transcriptase | Fluorinated (CF₃) | 3 nM (IC₅₀) | Fictionalized |
Data for Efavirenz is illustrative and based on known principles.
Conclusion
The substitution of hydrogen with fluorine is a powerful and versatile strategy in drug design that can profoundly enhance a molecule's therapeutic potential. By increasing metabolic stability, modulating physicochemical properties, and improving binding affinity, fluorination can transform a lead compound into a viable drug candidate. However, the effects are highly context-dependent and require careful empirical evaluation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically investigate and leverage the unique properties of fluorine in their drug discovery programs. A thorough understanding of the underlying mechanisms, coupled with rigorous experimental validation, is essential for successfully harnessing the power of this remarkable element.
The Strategic Utility of (3,5-Difluoropyridin-2-YL)methanol: A Comparative Guide for Synthetic Chemists
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. Fluorinated pyridine building blocks, in particular, offer a powerful toolkit for modulating physicochemical and pharmacological properties. Among these, (3,5-Difluoropyridin-2-YL)methanol emerges as a versatile and increasingly important reagent. This guide provides an in-depth technical comparison of this compound with other fluorinated pyridine building blocks, offering insights into its synthesis, reactivity, and strategic advantages, supported by established chemical principles and available experimental data.
The Impact of Fluorine Substitution on Pyridine Chemistry: A Primer
The introduction of fluorine, the most electronegative element, onto the pyridine ring profoundly alters its electronic properties. This has significant consequences for the molecule's reactivity, basicity (pKa), metabolic stability, and binding interactions with biological targets.[1][2] The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[3][4]
The strategic placement of fluorine atoms is critical. For instance, fluorine at the 2- or 4-positions has a more pronounced effect on the basicity of the pyridine nitrogen compared to the 3-position due to resonance effects. This modulation of pKa is a key tool for optimizing the pharmacokinetic profile of a molecule.[5]
This compound: A Profile
This compound is a valuable building block that combines the electronic effects of two fluorine atoms with a reactive hydroxymethyl group. This combination allows for a variety of subsequent chemical transformations, making it a versatile scaffold for library synthesis and lead optimization.
Synthesis of this compound
The synthesis of this compound typically starts from a corresponding difluoropyridine precursor. A common route involves the reduction of a 3,5-difluoropyridine-2-carboxylic acid or its ester derivative.
General Synthetic Scheme:
Caption: General synthesis of this compound.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is demonstrated in its performance in common synthetic reactions. Here, we compare the expected reactivity of this compound with other fluorinated pyridylmethanols. While direct, side-by-side comparative studies with extensive quantitative data are not always available in the literature, we can infer reactivity trends based on established principles of physical organic chemistry.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a staple transformation involving the reaction of an alkoxide with an alkyl halide.[6] In the context of our building blocks, this typically involves converting the hydroxymethyl group to a leaving group (e.g., a tosylate or a halide) followed by reaction with an alkoxide, or deprotonating the hydroxymethyl group to form an alkoxide and reacting it with an alkyl halide.
The electron-withdrawing fluorine atoms in this compound are expected to increase the acidity of the hydroxyl proton compared to its non-fluorinated or mono-fluorinated counterparts. This facilitates the formation of the corresponding alkoxide under milder basic conditions. However, the nucleophilicity of the resulting alkoxide may be slightly diminished due to the inductive effect of the fluorine atoms.
Experimental Protocol: General Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of the fluorinated pyridylmethanol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.1 eq.) at 0 °C.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Ether Formation: Add the desired alkyl halide (1.2 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 1: Predicted Reactivity in Williamson Ether Synthesis
| Building Block | Predicted Ease of Deprotonation | Predicted Nucleophilicity of Alkoxide | Overall Predicted Reactivity |
| (Pyridin-2-YL)methanol | Lower | Higher | Good |
| (3-Fluoropyridin-2-YL)methanol | Moderate | Moderate | Good |
| (5-Fluoropyridin-2-YL)methanol | Moderate | Moderate | Good |
| This compound | Higher | Lower | Good (milder base required) |
Esterification Reactions
Esterification of the hydroxymethyl group can be achieved through various methods, including reaction with an acid chloride, an acid anhydride, or via Fischer esterification. The reactivity of the hydroxymethyl group in these reactions is influenced by its nucleophilicity and steric hindrance. The electron-withdrawing fluorine atoms in this compound are expected to slightly decrease the nucleophilicity of the hydroxyl oxygen. However, this effect is generally modest for esterifications, and high yields can typically be achieved.
Experimental Protocol: Acylation with an Acid Chloride
-
To a solution of the fluorinated pyridylmethanol (1.0 eq.) and a suitable base (e.g., triethylamine, pyridine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C, add the acid chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of configuration, using a phosphine and an azodicarboxylate.[2][7] The reaction is sensitive to the pKa of the nucleophile and the steric environment of the alcohol. The increased acidity of the hydroxyl proton in this compound could be beneficial in the initial steps of the Mitsunobu mechanism.
Experimental Protocol: General Mitsunobu Reaction
-
To a solution of the fluorinated pyridylmethanol (1.0 eq.), the nucleophile (e.g., a phenol or a carboxylic acid, 1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in an anhydrous solvent (e.g., THF, dichloromethane) at 0 °C, add the azodicarboxylate (e.g., DEAD, DIAD, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture and purify the crude product directly by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.
Caption: General reaction pathways for fluorinated pyridylmethanols.
Physicochemical Properties and Their Implications
The fluorine substitution pattern has a predictable effect on the physicochemical properties of the building block, which in turn influences the properties of the final molecule.
Table 2: Predicted Physicochemical Properties
| Building Block | Predicted pKa of Pyridine Nitrogen | Predicted Lipophilicity (LogP) |
| (Pyridin-2-YL)methanol | ~5.2 | Lower |
| (3-Fluoropyridin-2-YL)methanol | ~3.0 | Moderate |
| (5-Fluoropyridin-2-YL)methanol | ~3.5 | Moderate |
| This compound | <3.0 | Higher |
Note: pKa values are approximate and can vary based on the specific conditions and measurement method.
A lower pKa can be advantageous in drug design to avoid unwanted interactions with acidic organelles and to fine-tune the ionization state at physiological pH.[1] Increased lipophilicity can impact cell permeability and plasma protein binding.
Case Study: Metabolic Stability
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH (a cofactor for CYP450 enzymes) at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The half-life (t1/2) of the compound is determined from the rate of its disappearance.
Caption: Fluorine blocking metabolic oxidation.
Conclusion
This compound is a highly valuable building block for medicinal chemistry and materials science. Its difluoro substitution pattern offers a unique combination of electronic properties that can be leveraged to fine-tune the pKa, lipophilicity, and metabolic stability of target molecules. While direct quantitative comparisons of its reactivity in common synthetic transformations with its isomers are still emerging in the literature, a strong understanding of fundamental chemical principles allows for the rational design of synthetic routes. The increased acidity of the hydroxyl proton and the overall electronic nature of the difluorinated pyridine ring make it a versatile and predictable partner in a wide range of chemical reactions. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics and materials.
References
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Difluoropyridine Analogs as Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyridine scaffold is a cornerstone, prized for its ability to engage in crucial hydrogen bond interactions within the ATP-binding site of kinases. The strategic introduction of fluorine atoms can further enhance molecular properties, boosting metabolic stability and binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of difluoropyridine-based compounds, with a specific focus on analogs that hold promise as potent kinase inhibitors.
While comprehensive public data on (3,5-Difluoropyridin-2-YL)methanol analogs is limited, we can draw valuable insights from the closely related and well-characterized 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles. This class has been identified as a source of potent p38 MAP kinase inhibitors, and its SAR provides a robust framework for the rational design of novel inhibitors based on other difluoropyridine scaffolds.
The 2,6-Diamino-3,5-difluoropyridine Scaffold: A Case Study in p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key player in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs. The 2,6-diamino-3,5-difluoropyridine core has proven to be a valuable starting point for the development of potent p38α inhibitors.
Core Structure and Key Interactions
The core scaffold of these inhibitors is characterized by a central 2,6-diamino-3,5-difluoropyridine ring, which is typically attached to another heterocyclic system, such as an imidazole, pyrrole, oxazole, thiazole, or triazole. This arrangement allows for critical interactions with the p38 MAP kinase active site.
Caption: Core structure of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles.
Structure-Activity Relationship Analysis
Systematic modifications of the 2,6-diamino-3,5-difluoropyridinyl scaffold have revealed key structural features that govern inhibitory potency against p38 MAP kinase and cellular activity.
Impact of the Heterocyclic Moiety (R¹)
The nature of the heterocyclic ring attached to the core scaffold plays a significant role in determining the inhibitory activity. Studies have shown that pyridinylimidazoles, in particular, exhibit potent inhibition of p38α.[1]
| Compound ID | Heterocyclic Moiety (R¹) | p38α IC₅₀ (nM) |
| 1 | Pyridinylimidazole | 10 |
| 2 | Pyridinylpyrrole | >1000 |
| 3 | Pyridinyloxazole | 50 |
| 4 | Pyridinylthiazole | 30 |
| 5 | Pyridinyltriazole | 80 |
| Data is representative and compiled from published studies for illustrative purposes. |
The pyridinylimidazole analog 1 demonstrates superior potency, suggesting that the specific arrangement of nitrogen atoms in the imidazole ring is optimal for interactions within the p38 active site.
Influence of Substituents on the Heterocycle
Further optimization of the pyridinylimidazole series has focused on substitutions on the pyridinyl ring.
Caption: General structure of pyridinylimidazole analogs.
| Compound ID | R² Substituent | p38α IC₅₀ (nM) | LPS-induced TNFα in mice (% inhibition @ 30 mg/kg) |
| 1a | -H | 10 | 50 |
| 1b | 4-Me | 8 | 65 |
| 1c | 4-OMe | 12 | 45 |
| 1d | 4-Cl | 9 | 60 |
| Data is representative and compiled from published studies for illustrative purposes. |
The introduction of a small methyl group at the 4-position of the pyridine ring (compound 1b ) slightly improves potency and in vivo efficacy in a lipopolysaccharide (LPS)-induced TNFα production model in mice. This suggests that this position can accommodate small, lipophilic groups that may enhance binding or improve pharmacokinetic properties.
Experimental Protocols
The following are representative protocols for the key assays used to evaluate the SAR of these p38 MAP kinase inhibitors.
p38 MAP Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against p38 MAP kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
ATP
-
Myelin basic protein (MBP) as a substrate
-
³²P-γ-ATP
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, p38α kinase, and MBP.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated ³²P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
LPS-Induced TNFα Production in Mice
Objective: To assess the in vivo efficacy of test compounds in a model of inflammation.
Methodology:
-
Animals:
-
Male BALB/c mice (or other suitable strain)
-
-
Reagents and Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Saline
-
ELISA kit for mouse TNFα
-
-
Procedure:
-
Administer the test compound to mice via oral gavage (or other desired route).
-
After a specified pretreatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS.
-
At the time of peak TNFα response (e.g., 90 minutes post-LPS challenge), collect blood samples via cardiac puncture.
-
Prepare serum from the blood samples.
-
Measure the concentration of TNFα in the serum using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each treatment group compared to the vehicle-treated control group.
-
Conclusion and Future Directions
The SAR studies of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles provide a valuable roadmap for the design of potent and selective p38 MAP kinase inhibitors. Key takeaways include the importance of the pyridinylimidazole moiety for potent inhibition and the potential for further optimization through substitution on the pyridine ring.
These findings can be extrapolated to guide the exploration of other difluoropyridine scaffolds, including the this compound series. By applying the principles learned from the 2,6-diamino-3,5-difluoropyridinyl analogs, researchers can more efficiently design and synthesize novel kinase inhibitors with improved therapeutic potential. Future work should focus on synthesizing and evaluating this compound analogs with various heterocyclic substitutions, guided by the SAR trends outlined in this guide.
References
A Senior Application Scientist's Guide to Validating Reaction Product Structures: A Comparative Analysis of Core Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's chemical structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards further development. The choice of analytical technique for this validation is a critical decision, directly impacting the quality and reliability of the data generated. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the structural elucidation of reaction products, grounded in field-proven insights and experimental data. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the 'how,' but also the 'why.'
The Trinity of Structural Validation: NMR, Mass Spectrometry, and X-ray Crystallography
The validation of a novel chemical entity's structure rarely relies on a single technique. Instead, a synergistic approach leveraging the strengths of multiple orthogonal methods provides the highest level of confidence. The three pillars of modern structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution.[1][2] It provides a detailed "blueprint" of the molecule's carbon-hydrogen framework, revealing not only the connectivity of atoms but also their spatial relationships.
The Causality Behind NMR Experimental Choices:
The power of NMR lies in its versatility. A suite of 1D and 2D experiments can be employed to systematically piece together a molecule's structure.
-
1D NMR (¹H and ¹³C): ¹H NMR is the initial go-to experiment, providing information about the different types of protons, their chemical environments, relative numbers (integration), and neighboring protons (spin-spin splitting).[3][4] ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. The choice of solvent is critical; deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. The ideal solvent should fully dissolve the sample without interacting with it.[5]
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra become too complex or ambiguous, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and piecing together the complete molecular skeleton.
-
Self-Validating Systems in NMR:
The interconnectedness of NMR data provides an inherent self-validation mechanism. For instance, a correlation observed in a COSY spectrum should be consistent with the splitting patterns in the 1D ¹H spectrum. Similarly, HMBC correlations should logically connect the fragments identified through COSY and HSQC.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the crucial information of the molecular weight of the reaction product, and through fragmentation analysis, can offer valuable clues about its structure.
The Causality Behind MS Experimental Choices:
The choice of ionization technique is paramount in mass spectrometry and depends on the analyte's properties.[1][8]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules, common in drug development. It typically produces protonated molecules [M+H]+ or other adducts, providing clear molecular weight information with minimal fragmentation.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds that are not easily ionized by ESI.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for large biomolecules, but also applicable to some small molecules, especially when dealing with complex mixtures.[9]
Tandem Mass Spectrometry (MS/MS):
To gain structural insights, tandem mass spectrometry is employed. A specific ion (typically the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can act as a "fingerprint" for the molecule, revealing the presence of specific functional groups and how they are connected.[10][11]
Single-Crystal X-ray Crystallography: The Definitive 3D Picture
For crystalline solids, single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule with atomic-level resolution.[5][12]
The Causality Behind Crystallography Experimental Choices:
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[13] This often involves screening various solvents, temperatures, and crystallization techniques. The quality of the crystal directly dictates the resolution of the final structure. A well-diffracting crystal will produce a clear and detailed electron density map, allowing for the precise placement of each atom. The "phase problem," a fundamental challenge in crystallography, is often solved using computational methods.[14]
Comparative Analysis of Key Techniques
The choice of analytical technique is often a balance between the level of detail required, the nature of the sample, and the available resources. The following table provides a quantitative comparison of the primary structural validation techniques.
| Parameter | NMR Spectroscopy | Mass Spectrometry | Single-Crystal X-ray Crystallography |
| Information Provided | Connectivity, stereochemistry, dynamics in solution | Molecular weight, elemental composition, fragmentation patterns | Absolute 3D structure in the solid state |
| Sample Amount | 1-10 mg | ng - µg | 0.1 - 0.5 mm single crystal |
| Sensitivity | Moderate | High (fmol - amol) | Not applicable (requires a crystal) |
| Resolution | Atomic (indirectly) | High mass resolution (ppm) | Atomic (Ångstrom) |
| Experiment Time | Minutes to hours per experiment | Minutes per sample | Hours to days (including crystal growth) |
| Sample State | Solution | Solid, liquid, or gas | Crystalline solid |
| Key Advantage | Unparalleled for detailed structural elucidation in solution | High sensitivity and molecular weight determination | Unambiguous 3D structure determination |
| Key Limitation | Lower sensitivity compared to MS | Indirect structural information, isomers can be challenging | Requires a high-quality single crystal |
The Supporting Role of Vibrational and Electronic Spectroscopy
While NMR, MS, and X-ray crystallography form the core of structural validation, other spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy play important supporting roles.
-
FTIR Spectroscopy: Provides information about the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.[15] It is a quick and straightforward method to confirm the presence or absence of key functional groups (e.g., carbonyls, hydroxyls, amines) in the reaction product and can be used to monitor the progress of a reaction.[16]
-
UV-Vis Spectroscopy: Useful for compounds containing chromophores (conjugated systems). It provides information about the electronic transitions within a molecule and can be used to confirm the presence of conjugated π-systems.[17][18] While not a primary tool for complete structure elucidation, it can be a valuable complementary technique.[19]
Experimental Workflows and Protocols
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.
Workflow for Structural Validation of a Reaction Product
Detailed Protocol: 1D ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key analyte resonances.[5]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. A longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration in quantitative NMR.[20]
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative ratios of different protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the connectivity of protons.[8][13]
-
Logical Relationship of Spectroscopic Data
Conclusion: A Multi-faceted Approach to Certainty
In the rigorous environment of drug discovery and development, the structural validation of a reaction product cannot be left to chance. A comprehensive and multi-faceted analytical strategy is not just best practice; it is a scientific necessity. By understanding the strengths and limitations of each technique and thoughtfully applying them in a synergistic manner, researchers can achieve an unambiguous and robust structural assignment. This guide serves as a framework for making informed decisions in the analytical laboratory, ensuring the integrity and validity of your scientific findings. The synergistic use of NMR, MS, and, when possible, X-ray crystallography, provides an unparalleled level of confidence in the final structure.[21][22][23]
References
- 1. Common Mass Spectral Fragmentation Patterns of Organic Compound Families | NIST [nist.gov]
- 2. quora.com [quora.com]
- 3. acdlabs.com [acdlabs.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Experimental reporting [rsc.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Read NMR Spectra of Organic Compounds | Study.com [study.com]
- 9. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 10. fiveable.me [fiveable.me]
- 11. Fragmentation of different functional groups | PPTX [slideshare.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. azooptics.com [azooptics.com]
- 14. people.bu.edu [people.bu.edu]
- 15. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 16. uab.edu [uab.edu]
- 17. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 23. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Target Binding Affinity for (3,5-Difluoropyridin-2-YL)methanol-Derived Compounds
In the landscape of modern drug discovery, the precise quantification of a compound's binding affinity to its biological target is a cornerstone of successful therapeutic development. For researchers working with novel chemical entities, such as derivatives of (3,5-Difluoropyridin-2-YL)methanol, selecting the appropriate assay to measure this critical parameter is a decision that profoundly impacts program trajectory. This guide provides an in-depth comparison of key methodologies, moving beyond mere procedural descriptions to explain the causality behind experimental choices. We will explore a curated selection of biophysical and cell-based assays, offering field-proven insights to help you navigate the complexities of characterizing small molecule-protein interactions.
The Foundational Choice: Biophysical vs. Cell-Based Assays
The first critical decision point is the context in which binding will be measured. This choice bifurcates into two primary domains: biophysical assays, which utilize purified components in a controlled in vitro environment, and cell-based assays, which measure target engagement within the complex milieu of a living cell.
-
Biophysical Assays provide a direct, often label-free, measurement of the interaction between a compound and a purified target protein.[] They are indispensable for obtaining precise thermodynamic and kinetic parameters, which are vital for building robust Structure-Activity Relationships (SAR).[2]
-
Cell-Based Target Engagement Assays confirm that a compound can access its target within the cell and bind to it under more physiologically relevant conditions.[3] These assays are crucial for validating hits from in vitro screens and ensuring that promising compounds are not discounted due to poor cell permeability or rapid efflux.[3]
A comprehensive drug discovery program leverages both approaches. Biophysical methods offer precision for lead optimization, while cellular assays provide essential validation of a compound's real-world potential.
A Comparative Analysis of Key Binding Assays
No single assay is universally superior; the optimal choice depends on the specific scientific question, the stage of the drug discovery pipeline, and the nature of the target and compound. Below, we compare the leading technologies.
Isothermal Titration Calorimetry (ITC)
ITC stands alone as the gold standard for thermodynamic characterization, as it directly measures the heat released or absorbed during a binding event.[2][4] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][5][6]
-
Causality Behind the Choice: Choose ITC when you need to understand the driving forces behind the binding interaction. For instance, a favorable enthalpic change (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, which can guide rational drug design.[5] ITC is a true in-solution, label-free technique, measuring the interaction of unmodified partners in their native states.[4]
-
Limitations: The primary drawbacks of ITC are its relatively low throughput and high sample consumption, which can be a challenge in the early stages of discovery when compound or protein availability is limited.[7]
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[8][9] One binding partner (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface.[8][10]
-
Causality Behind the Choice: SPR is the premier choice for obtaining detailed kinetic information. It provides not only the equilibrium dissociation constant (K_D) but also the association (k_on) and dissociation (k_off) rate constants.[8] This is critical because compounds with the same affinity can have vastly different kinetic profiles; a slow off-rate (long residence time) can often lead to a more durable pharmacological effect in vivo.[7] SPR is highly sensitive, making it particularly useful for fragment-based screening and analyzing low-molecular-weight compounds like this compound derivatives.[11][12][13]
-
Limitations: The requirement to immobilize one of the binding partners can potentially lead to artifacts if the protein's conformation is altered or binding sites are occluded.[7] Non-specific binding to the sensor surface can also be a challenge.[14]
MicroScale Thermophoresis (MST)
MST measures the motion of molecules along a microscopic temperature gradient, which changes when a ligand binds to a target.[15][16][17] This change in movement is detected via fluorescence (either intrinsic tryptophan fluorescence or a fluorescent label).[18][19]
-
Causality Behind the Choice: MST is an excellent choice for its speed, low sample consumption, and versatility.[15][19] It is an immobilization-free technique performed in solution, which minimizes concerns about artifacts from surface tethering.[16] Its compatibility with various buffers and even complex biological liquids like cell lysates makes it a robust and flexible tool, capable of measuring affinities from picomolar to millimolar ranges.[20]
-
Limitations: Most MST applications require fluorescent labeling of the target protein, which can potentially interfere with the binding interaction. While label-free MST using intrinsic fluorescence is possible, it is often less sensitive.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantifies compound binding within intact cells.[21][22] The target protein is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds the target acts as the energy acceptor.[23][24] When a test compound enters the cell and competes with the tracer for the target's binding site, the BRET signal decreases in a dose-dependent manner.[21][23]
-
Causality Behind the Choice: Select NanoBRET™ when the primary goal is to confirm and quantify target engagement in a physiological context.[22] It provides an intracellular apparent affinity (or IC₅₀), which accounts for cell permeability, target accessibility, and potential efflux pump activity. This makes it a powerful tool to bridge the gap between in vitro potency and cellular activity.[3] The ability to measure residence time in live cells is another significant advantage.[22][24]
-
Limitations: The assay requires genetic modification of the cells to express the luciferase-tagged target protein. Furthermore, a specific, high-affinity fluorescent tracer for the target of interest must be available or developed.[24]
Quantitative Data Summary
| Assay | Principle | Key Outputs | Throughput | Sample Consumption | Label Requirement | Key Advantage | Key Disadvantage |
| ITC | Calorimetry | K_D, ΔH, ΔS, n | Low | High | None | Gold standard for thermodynamics.[6] | Low throughput, high sample needs.[7] |
| SPR | Refractive Index | K_D, k_on, k_off | Medium-High | Low-Medium | None | Real-time kinetics and residence time.[8][12] | Immobilization can cause artifacts.[7] |
| MST | Thermophoresis | K_D | High | Very Low | Usually Fluorescent Label | Immobilization-free, low sample needs.[15][16] | Labeling may alter binding. |
| NanoBRET™ | BRET | Intracellular IC₅₀ | High | Low | Luciferase Tag & Tracer | Measures binding in live cells.[21][22] | Requires engineered cells and tracer.[24] |
Detailed Experimental Protocols
To provide actionable guidance, we present condensed, step-by-step protocols for three key assays. These should be adapted based on the specific target and compound properties.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol outlines a direct binding experiment to determine the kinetics of a this compound derivative binding to its purified target protein.
1. Surface Preparation & Ligand Immobilization: a. Select an appropriate sensor chip (e.g., CM5 for amine coupling).[25] b. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[26] c. Inject the purified target protein (ligand), typically at 5-20 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to achieve the desired immobilization level.[26] d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.[26] A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
2. Analyte Binding Assay: a. Prepare a dilution series of the this compound-derived compound (analyte) in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D.[9][10] b. Inject each concentration of the analyte over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[27] Monitor the association phase. c. After the association phase, switch back to flowing running buffer alone to monitor the dissociation phase.[27] d. Between analyte injections, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte and return the sensorgram to baseline.
3. Data Analysis: a. Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. b. Perform a global fit of the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.[14] c. The fit will yield the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol describes a standard ITC experiment to determine the thermodynamics of binding.
1. Sample Preparation: a. Prepare the purified target protein in a well-defined buffer. Dialyze both the protein and the compound buffer extensively against the same batch of buffer to minimize buffer mismatch artifacts. b. Place the protein solution (titrand) in the sample cell of the calorimeter. c. Load the this compound-derived compound (ligand) into the injection syringe at a concentration typically 10-15 times that of the protein.[28]
2. Titration Experiment: a. Set the desired experimental temperature and allow the system to equilibrate. b. Perform a series of small, timed injections (e.g., 2-5 µL) of the ligand solution into the protein-containing sample cell.[14] c. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.[28] d. Allow the system to return to baseline between each injection.
3. Data Analysis: a. Integrate the area of each injection peak to determine the heat change (ΔH) per injection.[28] b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model). The fit yields the binding affinity (K_A, from which K_D is calculated), the enthalpy of binding (ΔH), and the stoichiometry (n).[5][28] The entropy (ΔS) is then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.[6]
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol details a competitive displacement assay in live cells.
1. Cell Preparation: a. Seed cells previously engineered to express the target-NanoLuc® fusion protein into a white, 96-well or 384-well assay plate.[23] b. Allow cells to adhere and grow overnight under standard culture conditions.
2. Compound and Tracer Addition: a. Prepare serial dilutions of the this compound-derived test compound. b. On the day of the assay, add the test compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) controls. c. Immediately after compound addition, add the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration (typically near its EC₅₀ value).[22][23] d. Incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[23]
3. Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells.[23] b. Add the substrate solution to all wells. c. Read the plate immediately on a luminometer capable of dual-filtering to measure the donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[23]
4. Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal. b. Normalize the data to the vehicle controls (representing 0% inhibition) and controls without tracer (representing 100% inhibition). c. Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the intracellular potency of the compound.
Conclusion and Senior Scientist's Recommendation
For a comprehensive characterization of this compound-derived compounds, a multi-assay approach is strongly recommended.
-
Initial Screening & Hit Finding: Employ a high-throughput method like MicroScale Thermophoresis (MST) for its speed and minimal sample requirements to quickly identify binders from a library of derivatives.
-
Lead Characterization & SAR: For promising hits, use Surface Plasmon Resonance (SPR) to obtain precise kinetic data (k_on, k_off). This will differentiate compounds based on residence time, a parameter often more predictive of in vivo efficacy than affinity alone.
-
Thermodynamic Understanding & Optimization: For a select number of lead candidates, perform Isothermal Titration Calorimetry (ITC) to gain a deep understanding of the thermodynamic drivers of binding, which can provide invaluable insights for further rational design.
-
Cellular Validation: Crucially, validate your most promising compounds using a cell-based method like the NanoBRET™ Target Engagement Assay to confirm that they effectively reach and bind their target in a physiological environment.
By strategically layering these techniques, researchers can build a robust data package that not only accurately quantifies binding affinity but also provides a deep mechanistic understanding of the compound-target interaction, significantly increasing the probability of advancing a successful therapeutic candidate.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 7. enzymlogic.com [enzymlogic.com]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanotempertech.com [nanotempertech.com]
- 19. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 20. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 22. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 23. benchchem.com [benchchem.com]
- 24. news-medical.net [news-medical.net]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. dhvi.duke.edu [dhvi.duke.edu]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling (3,5-Difluoropyridin-2-YL)methanol
As researchers and scientists in drug development, our commitment to safety is paramount. The handling of novel chemical entities like (3,5-Difluoropyridin-2-YL)methanol requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential information on the selection, use, and disposal of personal protective equipment (PPE) to ensure your safety when working with this compound.
This compound is a fluorinated pyridine derivative. While specific toxicity data may be limited, the available safety information indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, a comprehensive PPE strategy is not just a recommendation but a necessity.
Essential Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the nature of the work being performed. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable[2].
-
Safety Glasses with Side Shields: For low-risk activities such as handling small quantities in solution, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When there is a risk of splashes, such as during solution preparation or transfer, chemical splash goggles that form a seal around the eyes are mandatory[3].
-
Face Shield: In addition to goggles, a face shield should be worn during activities with a higher risk of splashes or when handling larger quantities[4].
Skin Protection
Preventing skin contact is crucial as this compound can cause skin irritation[2].
-
Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals, including pyridine-based compounds[3][5]. It is imperative to check the gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and replaced immediately.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against accidental spills and splashes. The lab coat should be fully buttoned, with the sleeves rolled down.
-
Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting. Safety footwear that covers the entire foot is essential to protect against spills[6].
Respiratory Protection
Given that this compound may cause respiratory irritation, appropriate respiratory protection is necessary, especially when handling the solid compound or when there is a potential for aerosol generation[1][2].
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3][5].
-
Respirator: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a properly fitted N95 respirator or a higher level of respiratory protection may be required[4]. Consult with your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.
Operational Plans: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Goggles/Face Shield
-
Respirator (if required)
-
Gloves
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior)
-
Goggles/Face Shield
-
Lab Coat
-
Respirator (if worn)
Always wash your hands thoroughly with soap and water after removing your PPE.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves and other disposable items: Place in a designated, sealed container for chemical waste[7].
-
Contaminated Lab Coats: If a lab coat becomes contaminated, it should be professionally decontaminated or disposed of as hazardous waste, according to your institution's guidelines.
Summary of Recommended PPE
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Goggles and Face Shield | Nitrile Gloves, Lab Coat | Fume Hood |
| Preparing Solutions | Goggles | Nitrile Gloves, Lab Coat | Fume Hood |
| Running Reactions | Goggles | Nitrile Gloves, Lab Coat | Fume Hood |
| Handling Spills | Goggles and Face Shield | Nitrile Gloves, Lab Coat | N95 Respirator (or higher) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. chemscene.com [chemscene.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
